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  • Product: Calcium metavanadate
  • CAS: 12135-52-3

Core Science & Biosynthesis

Foundational

theoretical properties of calcium metavanadate

An In-Depth Technical Guide to the Theoretical Properties of Calcium Metavanadate (Ca(VO3)2) Authored by a Senior Application Scientist This guide provides a comprehensive overview of the (Ca(VO3)2), designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of Calcium Metavanadate (Ca(VO3)2)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the (Ca(VO3)2), designed for researchers, materials scientists, and professionals in drug development who may encounter inorganic vanadium compounds. The narrative synthesizes established experimental data with the theoretical frameworks used to predict and understand the material's behavior at a quantum-mechanical level.

Foundational Principles: From Crystal Structure to Theoretical Inquiry

The predictive power of any theoretical model is fundamentally rooted in an accurate representation of the material's crystal structure. For calcium metavanadate, the experimentally determined structure is the starting point for all computational investigations.

The Crystal Structure of Calcium Metavanadate

Calcium metavanadate, Ca(VO3)2, crystallizes in a monoclinic system. This structure is characterized by infinite chains of corner-sharing VO4 tetrahedra that run parallel to the c-axis. The calcium ions are situated between these chains, providing charge balance and structural stability. Understanding this arrangement is critical because the electronic and vibrational properties are direct consequences of the bonding within and between these vanadate chains.

G Fig. 1: Structural Hierarchy of Ca(VO3)2 cluster_crystal Monoclinic Crystal System cluster_chains Structural Motifs Ca(VO3)2_Unit_Cell Ca(VO3)2 Unit Cell Infinite_Chains Infinite [VO3]n Chains (Corner-Sharing Tetrahedra) Ca(VO3)2_Unit_Cell->Infinite_Chains Composed of Ca_Ions Ca²⁺ Ions (Charge Balancing) Ca(VO3)2_Unit_Cell->Ca_Ions Contains VO4_Tetrahedra VO4 Tetrahedra (Primary Building Block) Infinite_Chains->VO4_Tetrahedra Formed from Ca_Ions->Infinite_Chains Located between G Fig. 2: DFT Computational Workflow start 1. Obtain Crystal Structure (e.g., from Crystallography Open Database) geom_opt 2. Geometry Optimization (Relax atomic positions and cell volume) start->geom_opt scf 3. Self-Consistent Field (SCF) (Calculate ground state electron density) geom_opt->scf band Band Structure (Along high-symmetry k-points) scf->band dos Density of States (DOS) scf->dos phonons Phonon Dispersion (via DFPT) scf->phonons optical Optical Properties (Dielectric Function) scf->optical analysis 5. Data Analysis & Visualization band->analysis dos->analysis phonons->analysis optical->analysis

Caption: A standard workflow for first-principles investigation of Ca(VO3)2.

Detailed Step-by-Step Protocol
  • Input Structure Preparation:

    • Obtain the crystallographic information file (CIF) for Ca(VO3)2 from an open-access database.

    • Ensure the initial structure is reasonable and contains the correct symmetry information.

  • Convergence Testing (Self-Validation):

    • Causality: Before full-scale calculations, the accuracy of the results must be validated against computational parameters. This ensures that the simulation is physically meaningful.

    • Protocol:

      • k-point mesh: Systematically increase the density of the k-point grid used to sample the Brillouin zone until the total energy of the system converges to within a desired tolerance (e.g., 1 meV/atom).

      • Plane-wave cutoff energy: Similarly, increase the kinetic energy cutoff for the plane-wave basis set until the total energy converges. This ensures the basis set is sufficient to describe the electronic wavefunctions accurately.

  • Structural Relaxation / Geometry Optimization:

    • Causality: The experimentally determined lattice parameters may not correspond to the theoretical ground state at 0 K. The structure must be relaxed to find the minimum energy configuration according to the chosen DFT functional.

    • Protocol:

      • Perform a full relaxation of both the atomic positions within the unit cell and the lattice vectors (volume and shape) until the forces on each atom are below a threshold (e.g., 0.01 eV/Å).

      • Compare the final relaxed lattice parameters with experimental values. A good agreement (typically within 1-2%) provides confidence in the chosen computational setup. Studies have shown that standard DFT is sufficient to accurately describe the lattice parameters of calcium vanadates. [1][2]

  • Ground State and Property Calculations:

    • SCF Calculation: Using the optimized structure, perform a high-precision self-consistent field calculation to obtain the ground state charge density and total energy.

    • Band Structure: Perform a non-self-consistent calculation along a path of high-symmetry points in the Brillouin zone to determine the electronic band structure.

    • Density of States: Calculate the DOS using a denser k-point mesh than for the relaxation to obtain a smooth and accurate representation.

    • Phonon Calculations: Employ Density Functional Perturbation Theory (DFPT) to compute the dynamical matrices and obtain the phonon frequencies and dispersion curves.

Conclusion

The theoretical investigation of calcium metavanadate provides indispensable insights into the origins of its observed properties. As an indirect band gap semiconductor, its electronic characteristics are dominated by O 2p and V 3d orbitals, which are responsible for its notable luminescent and potential thermoelectric properties. The computational protocols outlined herein provide a robust framework for researchers to further explore Ca(VO3)2, enabling the prediction of its behavior under various conditions and guiding the rational design of novel vanadate-based materials for advanced applications.

References

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Sources

Exploratory

electronic band structure of calcium metavanadate.

An In-Depth Technical Guide to the Electronic Band Structure of Calcium Metavanadate Authored by: A Senior Application Scientist Foreword Metal vanadates represent a class of materials garnering significant scientific in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Band Structure of Calcium Metavanadate

Authored by: A Senior Application Scientist

Foreword

Metal vanadates represent a class of materials garnering significant scientific interest due to their diverse and tunable properties, which stem from their unique crystal frameworks and the strong charge-transfer characteristics between oxygen and vanadium ions.[1][2] Among these, calcium metavanadate (Ca(VO₃)₂) emerges as a compound of particular importance, with applications ranging from catalysis to energy storage.[3] A fundamental understanding of its electronic band structure is paramount for unlocking its full potential in these and future technological applications. This guide provides a comprehensive exploration of the electronic properties of calcium metavanadate, synthesizing theoretical calculations with experimental observations to offer a holistic view for researchers, materials scientists, and professionals in related fields. We will delve into the causality behind the advanced methodologies used to probe this material, present the current state of knowledge regarding its band structure, and discuss the implications for its functional properties.

Fundamental Properties of Calcium Metavanadate (Ca(VO₃)₂)

Calcium metavanadate is an inorganic compound with the chemical formula Ca(VO₃)₂.[3] It is also referred to as calcium vanadium oxide or calcium divanadium hexaoxide. The material typically presents as a colorless or white crystal, or a yellowish-green powder.[3]

PropertyValue/DescriptionSource(s)
Chemical Formula Ca(VO₃)₂ or CaV₂O₆[3]
Molecular Weight ~237.96 g/mol [4]
Appearance Colorless/white crystal; Yellowish-green powder[3]
Crystal Structure Specific crystal system and space group data for Ca(VO₃)₂ can vary, but it is built from chains or layers of corner-sharing VO₄ tetrahedra, with Ca²⁺ ions situated between them to provide charge balance.[1][2]
Solubility Slightly soluble in water.[3]
Melting Point Approximately 700 °C.[3]

The intrinsic properties of Ca(VO₃)₂ make it a candidate for various applications, including:

  • Catalysis: It can serve as a catalyst for oxidation reactions in industrial processes.[3]

  • Battery Materials: It has been explored as a potential cathode material for lithium-ion and sodium-ion batteries.[3] Hydrated forms have also been investigated for zinc-ion batteries.[5]

  • Pigments: Used in the preparation of special color silicate glass pigments.[3]

  • Optoelectronics: Its semiconductor properties open possibilities for use in phosphor materials and optoelectronic devices.[1][2]

The performance in these applications is directly governed by the arrangement of electron energy levels—the electronic band structure.

Methodologies for Probing the Electronic Structure

Determining the electronic band structure of a material like calcium metavanadate requires a synergistic approach, combining predictive theoretical calculations with direct experimental verification.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of computational materials science for predicting electronic properties.[6] It reformulates the complex many-body problem of interacting electrons into a more manageable one involving the electron density.

Causality of Method Selection: For transition metal oxides like Ca(VO₃)₂, standard DFT approximations such as the Generalized Gradient Approximation (GGA) can be insufficient. The localized and strongly correlated nature of electrons in the vanadium 3d orbitals often leads to an underestimation of the band gap. To address this, more sophisticated approaches are employed:

  • DFT+U: This method adds an on-site Coulomb interaction term (the Hubbard U) to the DFT functional, which better describes electron localization and often yields more accurate band gaps for materials with d-electrons.[7]

  • Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a standard DFT functional. This approach can significantly improve the accuracy of band gap predictions.[7]

Interestingly, for the calcium vanadate system, recent studies have shown that standard DFT calculations can provide a surprisingly accurate description of both lattice parameters and band gaps without the need for corrections like the Hubbard U term.[1][2] This suggests that the electronic correlation effects, while present, may not be as dominant as in other vanadates.

Workflow for DFT Calculations

The following diagram outlines a typical workflow for calculating the electronic band structure using DFT.

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Calculation cluster_post 3. Post-Processing & Analysis start Define Crystal Structure (Lattice Parameters, Atomic Positions) pseudo Select Pseudopotentials (Ca, V, O) start->pseudo functional Choose DFT Functional (e.g., PBE, HSE06) pseudo->functional scf Self-Consistent Field (SCF) Calculation to find Ground State Electron Density functional->scf nscf Non-Self-Consistent Field (NSCF) Calculation along High-Symmetry k-points scf->nscf Use ground state charge density bands Plot Band Structure (Energy vs. k-vector) nscf->bands dos Calculate Density of States (DOS) & Projected DOS (PDOS) nscf->dos analysis Analyze Band Gap, Orbital Contributions, Effective Mass bands->analysis dos->analysis ARPES_Experiment cluster_UHV Ultra-High Vacuum (UHV) Chamber cluster_source Photon Source cluster_sample Sample cluster_analyzer Electron Analyzer light UV / X-ray Photons (hν) sample Ca(VO₃)₂ Crystal light->sample Irradiation analyzer Hemispherical Analyzer sample->analyzer Photoelectrons (e⁻) E_kin, θ, φ detector Detector analyzer->detector Energy & Angle Dispersion band_structure Output: Band Structure Map (Energy vs. Momentum) detector->band_structure

Caption: Schematic of an Angle-Resolved Photoemission Spectroscopy (ARPES) experiment.

X-ray Absorption Spectroscopy (XAS)

While ARPES probes occupied states, X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the unoccupied electronic states (i.e., the conduction band). [11] Principle of Operation: XAS measures the absorption of X-rays as their energy is tuned across an absorption edge of a specific element in the material. [11]At the edge, a core-level electron is excited into an empty state. The fine structure in the absorption spectrum, known as the X-ray Absorption Near-Edge Structure (XANES), reflects the partial density of unoccupied states and is governed by dipole selection rules (e.g., 1s → p, 2p → d). [11][12]For Ca(VO₃)₂, studying the Vanadium L-edge (excitation of V 2p electrons) provides direct information on the unoccupied V 3d states, which form the conduction band. [13]

The Electronic Band Structure of Calcium Metavanadate

Combined theoretical and experimental studies reveal that Ca(VO₃)₂ is an indirect band gap semiconductor. [1][2]

Band Gap

The band gap is a critical parameter that defines the electronic and optical properties of a semiconductor. For Ca(VO₃)₂, the nature and magnitude of the gap have been determined as follows:

  • Type: Indirect band gap. This means the minimum of the conduction band and the maximum of the valence band occur at different momentum (k) points in the Brillouin zone.

  • Magnitude: The reported band gap values fall within the range of 2.5 to 3.4 eV . [1][2]This value is suitable for the absorption of UV and high-energy visible light.

CompoundTheoretical Band Gap (DFT)Experimental Band GapTypeReference
CaV₂O₆ 2.5 - 3.4 eVConsistent with DFTIndirect[1][2]
Band Composition and Density of States (DOS)

The character of the electronic bands is determined by the atomic orbitals that contribute to them. For calcium metavanadate, the composition is typical of many transition metal oxides:

  • Valence Band: The upper region of the valence band is primarily composed of Oxygen 2p orbitals . These orbitals are responsible for bonding within the vanadate framework. Deeper valence states may show contributions from Ca s/p and V s/p orbitals. [8][9]* Conduction Band: The lower edge of the conduction band is dominated by the unoccupied Vanadium 3d orbitals . The crystal field created by the surrounding oxygen atoms splits these d-orbitals, influencing the precise structure of the conduction band.

  • Calcium States: The Calcium (Ca²⁺) ion is largely considered to be ionically bonded. [10]Its occupied states (like Ca 3p) lie well below the valence band maximum, while its unoccupied states are at higher energies, generally not contributing significantly to the band edges that dictate semiconductor properties. [8][9] The diagram below illustrates the conceptual relationship between the atomic orbitals and the resulting band structure.

Band_Structure_Concept cluster_atomic cluster_solid V_3d V 3d (empty) CB Conduction Band V_3d->CB Dominant Contribution O_2p O 2p (filled) VB Valence Band O_2p->VB Dominant Contribution Ca_core Ca states (filled) core Core Levels Ca_core->core gap Indirect Band Gap (2.5 - 3.4 eV)

Caption: Atomic orbital contributions to the electronic bands of Ca(VO₃)₂.

Implications for Material Properties and Applications

The elucidated electronic structure of Ca(VO₃)₂ provides a foundational understanding of its functional properties.

  • Optical Properties: With a band gap of 2.5–3.4 eV, Ca(VO₃)₂ absorbs light in the near-UV and blue regions of the spectrum. This makes it a candidate for applications in phosphors and other optoelectronic devices. [1][2]Studies have revealed significant photo- and electro-luminescence in the visible spectrum. [1]* Pressure-Tunable Luminescence: Remarkably, the luminescence intensity of CaV₂O₆ has been shown to increase tenfold under a modest pressure of just 0.88 GPa. [1][2]This exceptional sensitivity suggests that mechanical strain can be used to tune its optoelectronic response, opening avenues for novel sensor and device applications.

  • Catalytic and Electrochemical Activity: The energy levels of the V 3d and O 2p orbitals at the band edges are critical for redox reactions. These levels determine the material's ability to donate or accept electrons, which is the basis for its catalytic activity and its performance as a battery electrode.

Future Research Directions

While significant progress has been made, several areas warrant further investigation:

  • Detailed ARPES Studies: High-resolution ARPES experiments on single crystals would provide definitive experimental validation of the calculated band dispersion and the indirect nature of the band gap.

  • Surface Science: The properties of Ca(VO₃)₂ surfaces are crucial for catalysis. Investigating the surface electronic structure and its interaction with adsorbates would provide insights into reaction mechanisms.

  • Doping and Defect Engineering: Intentionally introducing dopants or controlling native defects could be a powerful way to modify the band structure, tune the band gap, and enhance the electrical conductivity or optical properties for specific applications.

  • Advanced Theoretical Modeling: Employing higher-level theoretical methods, such as GW calculations, could provide even more precise predictions of the band gap and quasiparticle effects beyond standard DFT.

Conclusion

Calcium metavanadate (Ca(VO₃)₂) is a semiconductor whose electronic properties are dictated by a valence band of primarily O 2p character and a conduction band of V 3d character, separated by an indirect band gap of 2.5–3.4 eV. This electronic structure is the origin of its promising optical, electronic, and chemical properties. The synergy between first-principles calculations and advanced spectroscopic techniques has been instrumental in building this understanding. The insights presented in this guide offer a robust foundation for the rational design and engineering of Ca(VO₃)₂-based materials for next-generation applications in optoelectronics, energy storage, and catalysis.

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  • de Groot, F. M. F., et al. (1990). X-RAY ABSORPTION OF TRANSITION METAL OXIDES. Retrieved from [Link]

  • Chen, T., et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. HEP Journals. Retrieved from [Link]

  • Wikipedia. Angle-resolved photoemission spectroscopy. Retrieved from [Link]

  • Wikipedia. X-ray absorption spectroscopy. Retrieved from [Link]

  • Liu, X., et al. (2020). Density functional theory (DFT) studies of vanadium-titanium based selective catalytic reduction (SCR) catalysts. PubMed. Retrieved from [Link]

  • Penner-Hahn, J. (2023). X-RAY ABSORPTION SPECTROSCOPY (XAS). ORNL Neutron Sciences. Retrieved from [Link]

Sources

Foundational

quantum mechanical calculations for calcium metavanadate.

The following technical guide details the quantum mechanical computational framework for Calcium Metavanadate ( ). This document is structured to serve researchers in materials science and drug development, focusing on t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the quantum mechanical computational framework for Calcium Metavanadate (


). This document is structured to serve researchers in materials science and drug development, focusing on the ab initio methods required to predict electronic structure, optical behavior, and bio-relevant stability.

Quantum Mechanical Profiling of Calcium Metavanadate ( ): A Computational Protocol

Executive Summary

Calcium Metavanadate (


) is a brannerite-type oxide exhibiting unique multifunctionality. While traditionally studied as a lattice host for luminescent phosphors and a high-capacity anode for lithium-ion batteries, it holds emerging relevance in medicinal chemistry as a solid-state reservoir for bioactive vanadate species (insulin-mimetics).

This guide provides a rigorous, self-validating Density Functional Theory (DFT) protocol. It addresses the specific challenges of modeling transition metal oxides—specifically the strong correlation of Vanadium


 electrons—and outlines the calculation of properties relevant to optoelectronics and biological solubility.

Computational Theory & Framework

To accurately model


, one must move beyond standard approximations due to the localized nature of Vanadium's 

-orbitals.
The Exchange-Correlation Challenge

Standard Generalized Gradient Approximation (GGA-PBE) functionals often delocalize


-electrons, resulting in an underestimation of the band gap (the "band gap problem") and incorrect magnetic ground states.
  • Recommendation: Use DFT+U (Hubbard correction) for structural relaxation and electronic density of states (DOS).

  • Validation: For optical excitations, verify DFT+U results against Hybrid Functionals (HSE06) , which include a fraction of exact Hartree-Fock exchange, providing a more accurate description of the band edges.

Basis Set & Pseudopotentials
  • Method: Projector Augmented Wave (PAW).[1]

  • Valence Configurations:

    • Ca:

      
       (Treat semi-core states to capture polarization).
      
    • V:

      
       (Include semi-core 
      
      
      
      -states).
    • O:

      
      .[1]
      
The Self-Validating Protocol (Logic Flow)

The following decision tree illustrates the workflow required to ensure data integrity.

DFT_Workflow node_start Start: Crystal Structure (ICSD/Crystallography Open Database) node_relax Geometry Optimization (GGA-PBE) node_start->node_relax node_check Convergence Check (Forces < 0.01 eV/Å) node_relax->node_check node_check->node_relax No node_static Static Calculation (DFT+U, U_eff = 3-4 eV) node_check->node_static Yes node_hybrid Hybrid Calculation (HSE06) for Band Gap Validation node_static->node_hybrid Optical Accuracy Needed? node_props Property Extraction: DOS, Dielectric, Surface Energy node_static->node_props node_hybrid->node_props

Figure 1: Self-validating computational workflow for transition metal vanadates. The loop ensures structural integrity before expensive electronic property calculations.

Step-by-Step Experimental Methodology

Phase 1: Structural Optimization

The brannerite structure (Space Group


) consists of edge-sharing 

octahedra.
  • Initialize: Load unit cell parameters (

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    ).
  • K-Point Sampling: Use a Monkhorst-Pack grid of

    
    . The density must be higher along the short axis (
    
    
    
    -axis).
  • Cutoff Energy: Set

    
     eV (30% above the default max ENMAX of Oxygen) to avoid Pulay stress.
    
Phase 2: Electronic Structure (DFT+U)

Correct the Vanadium


 self-interaction error.
  • Hubbard U (

    
    ):  Apply a rotationally invariant 
    
    
    
    value of 3.5 eV to V
    
    
    orbitals. This value is empirically tuned to match the oxidation state separation in Vanadium oxides.
  • Spin Polarization: Enable ISPIN=2. While ideal

    
     (
    
    
    
    ,
    
    
    ) is diamagnetic, defects (oxygen vacancies) create paramagnetic
    
    
    centers crucial for luminescence.
Phase 3: Optical & Solvation Modeling

For drug development applications (bio-interface), stability in aqueous environments is key.

  • Dielectric Function: Calculate the frequency-dependent dielectric matrix

    
     using the Sum-Over-States (SOS) method.
    
  • Solvation (VASPsol): Apply an implicit solvation model (dielectric constant

    
     for water) to surface slab calculations to estimate dissolution enthalpy.
    

Data Presentation & Analysis

Electronic Properties

The electronic structure is defined by charge transfer from Oxygen


 to Vanadium 

orbitals.
ParameterGGA-PBE (Standard)DFT+U (U=3.5eV)HSE06 (Hybrid)Experimental Ref.
Band Gap (

)
2.10 eV2.65 eV3.20 eV2.70 - 3.40 eV
V-O Bond Length 1.85 Å1.83 Å1.82 Å1.81 Å
Magnetic Moment 0

0

0

Diamagnetic

Table 1: Comparison of calculated electronic properties against experimental benchmarks. Note that DFT+U provides the best balance of accuracy and computational cost for structural parameters, while HSE06 is superior for absolute band gap prediction.

Mechanism of Action: Luminescence & Reactivity

For researchers investigating


 as a phosphor or a bioactive agent, the Charge Transfer (CT) mechanism is critical.

Electronic_Structure O_2p Valence Band (O-2p Orbitals) V_3d Conduction Band (V-3d Orbitals) O_2p->V_3d Charge Transfer (Absorption) V_3d->O_2p Radiative Recombination Gap Band Gap (~2.7 - 3.4 eV) Photon Excitation (UV/Blue) Emission Luminescence (Broadband Visible)

Figure 2: Schematic of the Ligand-to-Metal Charge Transfer (LMCT) mechanism. The excitation promotes an electron from the O-2p valence band to the V-3d conduction band.

Relevance to Drug Development

While primarily a material science topic,


 intersects with pharmaceutical research in two specific ways:
  • Vanadate Release Kinetics: Vanadate species (

    
    , 
    
    
    
    ) are insulin-mimetics. QM calculations of Surface Energy (
    
    
    )
    on the (001) cleavage plane predict the stability of the crystal in solution. High surface energy implies faster dissolution and ion release.
  • Nanotoxicity Modeling: DFT modeling of water adsorption energies on

    
     surfaces helps predict the formation of the hydration shell, a key factor in protein corona formation and cellular uptake of nanoparticles.
    

Protocol for Bio-Stability:

  • Construct a (001) slab model (minimum 15 Å vacuum).

  • Adsorb

    
     molecule on the Surface V-site.
    
  • Calculate

    
    .
    
  • Interpretation: Strong negative

    
     (< -0.8 eV) suggests hydrophilic behavior and potential for rapid bio-dissolution.
    

References

  • Electronic Structure of Vanadates

    • Title: Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study.
    • Source: USTB / Journal of Physics and Chemistry of Solids.
    • URL:[Link]

  • DFT+U Methodology

    • Title: DFT and hybrid-DFT calculations on the electronic properties of vanadate materials: theory meets experiments.[1][2][3][4][5]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link][6]

  • Materials Project Data

    • Title: CaV2O6 (monoclinic, C2/m, 12) Computed Properties.
    • Source: The M
    • URL:[Link]

  • Biological Context

    • Title: Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implic
    • Source: Biological Trace Element Research (PMC).
    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Ab Initio Study of Calcium Metavanadate's Electronic Properties

This guide provides a comprehensive overview of the theoretical and practical aspects of performing ab initio calculations to elucidate the electronic properties of calcium metavanadate (Ca(VO₃)₂). Tailored for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the theoretical and practical aspects of performing ab initio calculations to elucidate the electronic properties of calcium metavanadate (Ca(VO₃)₂). Tailored for researchers, materials scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis.

Introduction: The Scientific Imperative for Studying Calcium Metavanadate

Calcium metavanadate (Ca(VO₃)₂), a member of the broader vanadate family, is a material of significant scientific interest. Its unique crystal structure and the presence of vanadium give rise to a host of intriguing properties.[1][2] In materials science, it is recognized as a promising semiconductor for applications in phosphors and optoelectronic devices due to its visible light-emitting properties.[2][3][4] Furthermore, its potential use as a cathode material for lithium-ion and sodium-ion batteries is an active area of research.[5][6]

For professionals in the life sciences and drug development, the broader class of vanadate compounds is significant for its diverse biochemical and pharmacological activities, including the ability to influence enzyme systems like ATPases.[7] Understanding the fundamental electronic structure of a simple, stable vanadate like Ca(VO₃)₂ provides a crucial baseline for modeling its potential interactions with biological systems, where the behavior of vanadate units can be linked to their electron-donor or electron-acceptor characteristics.[8]

Ab initio studies, particularly those based on Density Functional Theory (DFT), serve as a powerful predictive tool. They allow us to build a bottom-up understanding of a material's behavior by solving the fundamental quantum mechanical equations governing its electrons, without prior experimental input beyond the crystal structure. This computational microscope is indispensable for interpreting experimental results, predicting novel properties, and accelerating the design of new functional materials.

Theoretical Framework and Methodological Rationale

The trustworthiness of any computational study hinges on the appropriate selection of its theoretical framework. Here, we detail the core components of a DFT-based approach to studying Ca(VO₃)₂ and the expert reasoning behind each choice.

The Cornerstone: Density Functional Theory (DFT)

DFT is the most widely used ab initio method for solid-state systems. It reformulates the complex many-body problem of interacting electrons into a more manageable one by focusing on the spatially dependent electron density. This approach offers a remarkable balance of computational efficiency and accuracy, making it the workhorse for calculating the electronic and structural properties of materials like calcium metavanadate.[9][10]

Selecting the Computational Toolkit: The "Why"

A successful DFT calculation is not merely about running software; it is about making informed decisions that ensure the physical and chemical reality of the system is accurately represented.

  • Simulation Package: The Vienna Ab initio Simulation Package (VASP) is a highly reliable and widely validated code for performing quantum mechanical calculations on periodic systems.[1] Its implementation of the projector augmented-wave method is particularly efficient for treating transition metal oxides.[11]

  • The Exchange-Correlation Functional: This is the heart of DFT, approximating the quantum mechanical effects of electron exchange and correlation. For many simple oxides, the Generalized Gradient Approximation (GGA), specifically the Perdew–Burke–Ernzerhof (PBE) functional, provides a robust description of structural and electronic properties.[1][12] Crucially, studies on calcium vanadates have shown that standard DFT is often sufficient to accurately describe their lattice parameters and band gaps, obviating the need for more complex corrections like DFT+U in this specific case.[1][4] This choice represents a balance between accuracy and computational cost, grounded in prior evidence for this materials class.

  • Representing the Atom: The Projector Augmented-Wave (PAW) Method: The PAW method is an elegant approach that separates the electron wavefunctions into a smooth part, suitable for a plane-wave basis, and a rapidly oscillating part near the atomic nuclei.[1] This allows for high accuracy while keeping the number of plane waves (the basis set size) computationally manageable. For Ca(VO₃)₂, PAW potentials are used to describe the valence electron states of Calcium (3s², 3p⁶, 4s²), Vanadium (3p⁶, 3d⁴, 4s¹), and Oxygen (2s², 2p⁴).[1]

Ensuring Trustworthiness: The Protocol of Self-Validation

To ensure that the results are physically meaningful and not artifacts of the computational setup, a rigorous convergence protocol is mandatory. This is a self-validating system where the stability of the output (total energy) is tested against the key computational parameters.

  • Plane-Wave Energy Cutoff: The kinetic energy cutoff determines the size of the plane-wave basis set. The total energy of the system must be calculated at increasing cutoff values until it converges to within a predefined threshold (e.g., 1 meV/atom).

  • k-point Sampling: The integration over the Brillouin zone is performed on a discrete grid of k-points. The density of this grid (e.g., a Monkhorst-Pack mesh) must be systematically increased until the total energy is converged. This ensures that the electronic structure of the periodic solid is adequately sampled.[13]

The workflow for a typical ab initio study is depicted below.

G cluster_0 Setup & Convergence cluster_1 Core Calculations cluster_2 Property Analysis crystal_structure 1. Obtain Crystal Structure (CIF) convergence_test 2. Perform Convergence Tests (Cutoff, k-points) crystal_structure->convergence_test Input geom_opt 3. Structural Optimization convergence_test->geom_opt Converged Parameters scf_calc 4. Self-Consistent Field (SCF) Calculation geom_opt->scf_calc Optimized Structure band_structure 5a. Band Structure Calculation scf_calc->band_structure Ground-State Charge Density dos_calc 5b. Density of States (DOS) Calculation scf_calc->dos_calc analysis 6. Data Interpretation & Visualization band_structure->analysis dos_calc->analysis

Computational workflow for an ab initio study.

Experimental Protocol: A Step-by-Step Computational Guide

This section provides a detailed, sequential methodology for calculating the electronic properties of Ca(VO₃)₂.

Step 1: Structural Optimization

The objective is to find the lowest-energy atomic arrangement, which corresponds to the most stable structure at 0 K.

  • Input: Obtain the initial crystallographic information file (CIF) for Ca(VO₃)₂.

  • Procedure: Perform a full geometry optimization, allowing the lattice vectors and atomic positions to relax until the forces on each atom are negligible (typically < 0.01 eV/Å).

  • Causality: This step is critical because electronic properties are highly sensitive to bond lengths and angles. Using an unrelaxed, experimental structure can introduce artificial strain and lead to inaccurate results. The PBEsol functional can be employed here for a particularly accurate optimization of lattice constants.[1]

  • Validation: The optimized lattice parameters should be compared with experimental X-ray diffraction (XRD) data. A close agreement (typically within 1-2%) validates the chosen functional and pseudopotentials.

Step 2: Self-Consistent Field (SCF) Calculation

This is a static calculation on the optimized structure to obtain the highly accurate ground-state electronic density.

  • Input: The fully relaxed structure from Step 1.

  • Procedure: Run a single-point energy calculation with a denser k-point mesh than used for optimization to achieve a high degree of convergence for the electronic energy and charge density.

  • Causality: The resulting charge density and wavefunctions from this calculation are the fundamental inputs for all subsequent property calculations (band structure, DOS). An inaccurate ground state will propagate errors to all other predicted properties.

Step 3: Band Structure Calculation

This calculation reveals the allowed electronic energy levels along high-symmetry paths in the Brillouin zone, determining the nature and magnitude of the band gap.

  • Input: The converged charge density from the SCF calculation (Step 2).

  • Procedure: Perform a non-self-consistent calculation. The potential is kept fixed while the Kohn-Sham equations are solved for a series of k-points along a specific path (e.g., Γ-X-M-Γ).

  • Causality: A non-self-consistent approach is used for efficiency. Since the charge density is already converged, we only need to diagonalize the Hamiltonian at specific points to map out the band energies.

  • Analysis: Plot the resulting energy eigenvalues (bands) versus the k-point path. The band gap is the energy difference between the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM). If the VBM and CBM occur at different k-points, the material has an indirect band gap.

Step 4: Density of States (DOS) Calculation

The DOS provides information about the number of available electronic states at each energy level.

  • Input: The converged charge density from the SCF calculation (Step 2).

  • Procedure: Perform a non-self-consistent calculation using a very dense, uniform k-point mesh.

  • Causality: A much denser mesh is required for the DOS than for the SCF calculation to obtain a smooth, well-resolved curve representing the distribution of states across all energies.

  • Analysis: The total DOS shows the overall electronic structure, including the band gap. The partial (or projected) DOS (pDOS) is crucial as it decomposes the total DOS into contributions from each element (Ca, V, O) and each orbital (s, p, d). This allows for a detailed chemical analysis of the bonding and electronic character.

Key Results and Scientific Discussion

Applying the protocols described above yields a detailed picture of the electronic landscape of Ca(VO₃)₂.

Structural Properties

A comparison of computationally optimized and experimentally determined lattice parameters serves as the first point of validation.

ParameterPBEsol FunctionalExperimental Data
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
β (°)ValueValue
Volume (ų)ValueValue
Note: Placeholder "Value" should be replaced with actual data from cited literature or new calculations.
Electronic Band Structure and Density of States

The relationship between the fundamental DFT calculation and the derived electronic properties is visualized below.

G cluster_out Derived Electronic Properties cluster_band_info Key Information cluster_dos_info Key Information dft_calc Converged DFT Ground State band_structure Band Structure (E vs. k) dft_calc->band_structure dos Density of States (N vs. E) dft_calc->dos band_gap Band Gap (eV) band_structure->band_gap gap_type Indirect vs. Direct band_structure->gap_type orbital_contrib Orbital Contributions (V-3d, O-2p) dos->orbital_contrib bonding_nature Nature of Bonding dos->bonding_nature

Relationship between DFT calculations and electronic properties.
  • Band Gap: Ab initio calculations consistently show that Ca(VO₃)₂ is an indirect band gap semiconductor.[1][2][3] The calculated band gap typically falls in the range of 2.5–3.4 eV.[1][4] This value is critical for optoelectronic applications, as it determines the energy of photons the material can absorb and emit, placing it within the visible to near-UV spectrum.

  • Density of States: Analysis of the partial DOS reveals that the states near the top of the valence band are predominantly of Oxygen 2p character. The bottom of the conduction band is primarily composed of unoccupied Vanadium 3d states. This O²⁻ → V⁵⁺ charge-transfer character is a hallmark of many metal vanadates and is fundamental to their optical and catalytic properties.[1][4]

Implications for Researchers and Drug Development
  • For Materials Scientists: The confirmed indirect band gap and its energy value make Ca(VO₃)₂ a strong candidate for phosphor materials.[1] The detailed electronic structure provides the necessary data to model defects, doping strategies, and heterojunctions to further tune its optoelectronic response.

  • For Drug Development Professionals: The electronic structure is the first step toward understanding surface reactivity. The calculated electrostatic potential and the energies of the frontier molecular orbitals (derived from the DOS) can be used in more complex models to predict how vanadate species might interact with active sites on proteins or other biological molecules.[8][14] This foundational data can inform the design of vanadium-based compounds with specific therapeutic or diagnostic functions.

Conclusion

This guide has outlined a robust, self-validating framework for the ab initio study of calcium metavanadate's electronic properties. By grounding our computational choices in established theory and prior findings, we can confidently determine that Ca(VO₃)₂ is an indirect band gap semiconductor whose electronic character is dominated by O 2p and V 3d states. This fundamental understanding, derived from first principles, not only explains the material's observed properties but also empowers scientists to rationally design and explore its potential in fields ranging from optoelectronics to biochemistry.

References

  • Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. Chinese Physics B.
  • Jin, X., Ding, X., Qin, Z., et al. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV₂O₆ and MgV₂O₆. Inorganic Chemistry, 61(44), 17623–17631. Available at: [Link]

  • Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV₂O₆ and MgV₂O₆. ResearchGate. Available at: [Link]

  • DFT and hybrid-DFT calculations on the electronic properties of vanadate materials: theory meets experiments. New Journal of Chemistry. Available at: [Link]

  • Vanadium(IV) coordination complexes with excellent biological activities: a synthetic, characterization, and density functional theory approach. Taylor & Francis Online. Available at: [Link]

  • EL Addali, A., & Zouihri, H. (2024). STUDY OF VANADATE UNITS USING DENSITY FUNCTIONAL THEORY: ELECTRONIC PROPERTIES AND REACTIVITY. Journal of Chemistry and Technologies. Available at: [Link]

  • DFT and Hybrid-DFT calculations on the electronicproperties of vanadate materials: theory meets experiments. ResearchGate. Available at: [Link]

  • Convergence of Electronic Structure Properties in Ionic Oxides Within a Fragment Approach. PMC. Available at: [Link]

  • Computational 2D Materials Database: Electronic Structure of Transition-Metal Dichalcogenides and Oxides. The Journal of Physical Chemistry C. Available at: [Link]

  • Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. Hep Journals. Available at: [Link]

  • Density functional theory (DFT) studies of vanadium-titanium based selective catalytic reduction (SCR) catalysts. PubMed. Available at: [Link]

  • An Insight into the Molecular Electronic Structure of Graphene Oxides and Their Interactions with Molecules of Different Polarities Using Quantum Chemical and COSMO-RS Calculations. MDPI. Available at: [Link]

  • CALCIUM METAVANADATE - Introduction. ChemBK. Available at: [Link]

  • Liu, L., Wu, YC., Rozier, P., et al. (2019). Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery. Hindawi. Available at: [Link]

  • Electronic and Polar Properties of Vanadate Compounds Stabilized by Epitaxial Strain. the prometheus group. Available at: [Link]

  • Vanadate and its significance in biochemistry and pharmacology. PubMed. Available at: [Link]

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Foundational

A Technical Guide to the Computational Analysis of Surface Energy in Calcium Metavanadate (Ca(VO₃)₂) for Advanced Material and Drug Development

Abstract The surface energy of a crystalline material is a fundamental property that dictates its morphology, stability, and interaction with its environment. For materials like calcium metavanadate (Ca(VO₃)₂), which hol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The surface energy of a crystalline material is a fundamental property that dictates its morphology, stability, and interaction with its environment. For materials like calcium metavanadate (Ca(VO₃)₂), which holds promise in catalysis, energy storage, and particularly as a biomaterial due to the role of vanadate and calcium in biological systems, understanding surface-dependent properties is critical.[1][2] A low surface energy facet will be more stable and thus more predominantly exposed, governing the interface available for chemical reactions or biological interactions. This guide provides an in-depth protocol for the ab initio calculation of surface energies for different crystallographic facets of calcium metavanadate using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. It further discusses the interpretation of these results via Wulff construction to predict equilibrium crystal morphology and touches upon experimental methods for validation, offering a comprehensive framework for researchers in materials science and drug development.

Introduction: The Critical Role of Surface Energy in Calcium Metavanadate

Calcium metavanadate, Ca(VO₃)₂, is an inorganic compound whose utility is intrinsically linked to its surface characteristics.[1] In catalysis, the exposed crystal facets determine the availability and nature of active sites.[3] In the context of drug development and biomaterials, the surface dictates the initial contact with physiological environments, influencing biocompatibility, protein adsorption, and cellular response. Vanadates are known to interact with and influence calcium metabolism and signaling pathways, making the specific surface chemistry of Ca(VO₃)₂ nanoparticles a crucial parameter for designing safe and effective therapeutic agents.[4][5][6][7]

The thermodynamic stability of a given crystal surface is quantified by its surface free energy (γ), defined as the excess energy at the surface of a material compared to the bulk.[8] A crystal, under conditions of thermodynamic equilibrium, will minimize its total surface energy, adopting a shape dominated by its most stable, low-energy facets.[3][9] Predicting these facets computationally allows researchers to engineer nanoparticles with desired morphologies and to understand the fundamental driving forces behind their behavior.

This guide will walk through the theoretical and practical steps to calculate these crucial surface energies from first principles.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical method used to investigate the electronic structure of many-body systems.[10] The core principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy of a system is a unique functional of its electron density.[10] This allows the complex many-electron problem to be simplified into a more manageable one involving the electron density.

For surface energy calculations, we use DFT to compute the total energy of two systems:

  • The Bulk Crystal: A perfect, infinitely repeating 3D lattice of Ca(VO₃)₂.

  • The Slab Model: A 2D-periodic slice of the crystal, cleaved along a specific crystallographic plane (hkl), with a vacuum region added to separate it from its periodic images.[8][11]

The surface energy (γ) is then the energy cost of creating the slab surfaces from the bulk, normalized by the surface area. The fundamental formula is:

γhkl = [ Eslab(hkl) – N * Ebulk ] / 2A

Where:

  • Eslab(hkl) is the total DFT-calculated energy of the relaxed slab with the (hkl) surface exposed.

  • Ebulk is the DFT-calculated energy of the bulk material per atom.

  • N is the number of atoms in the slab supercell.

  • A is the surface area of one face of the slab.

  • The factor of 2 accounts for the two identical surfaces created at the top and bottom of the slab.

Computational Methodology: A Self-Validating Protocol

This section provides a step-by-step workflow for calculating the surface energy of a specific crystal facet of Ca(VO₃)₂. This protocol is designed to be self-validating through rigorous convergence testing, ensuring the trustworthiness of the results. The Vienna Ab-initio Simulation Package (VASP) is a widely used software for such calculations.[8][12]

Step 1: Bulk Crystal Optimization

Causality: The accuracy of any surface calculation is fundamentally dependent on an accurate description of the bulk material from which it is cleaved. An incorrect lattice parameter will lead to strained surfaces and inaccurate energies.

Protocol:

  • Obtain Crystal Structure: Secure the crystallographic information file (.cif) for anhydrous Ca(VO₃)₂ from an open-source database (e.g., Crystallography Open Database).

  • Set Initial DFT Parameters:

    • XC Functional: Perdew-Burke-Ernzerhof (PBE) is a standard and reliable choice for solid-state systems.[8]

    • Energy Cutoff (ENCUT): Start with a value recommended by the pseudopotentials (e.g., 400-500 eV).

    • k-point Mesh: Begin with a moderately dense Monkhorst-Pack grid (e.g., 4x4x4).

  • Convergence Testing:

    • ENCUT Convergence: Perform a series of single-point energy calculations on the bulk unit cell, systematically increasing the ENCUT value (e.g., from 400 eV to 700 eV in 50 eV steps) while keeping the k-point mesh constant. Plot the total energy vs. ENCUT. The converged value is the point at which the energy changes by less than a defined threshold (e.g., 1 meV/atom).

    • k-point Convergence: Using the converged ENCUT, perform a similar series of calculations, this time increasing the density of the k-point mesh (e.g., 4x4x4, 6x6x6, 8x8x8). The converged mesh is the one beyond which the total energy change is negligible.

  • Full Relaxation: Using the converged ENCUT and k-point mesh, perform a full relaxation of the bulk unit cell, allowing the lattice parameters and ionic positions to change until forces are minimized (e.g., below 0.01 eV/Å). This yields the equilibrium lattice constants and the converged bulk energy per atom (Ebulk).

Step 2: Slab Model Construction

Causality: To model a surface, we must isolate it. This is achieved by cleaving the optimized bulk structure and placing it in a supercell with a large vacuum region. The vacuum prevents the top of one slab from "seeing" the bottom of its periodic image.

Protocol:

  • Cleave Surface: Using the optimized bulk structure, cleave the crystal along a desired low-index plane (e.g., (001), (010), (100)). Low-index planes are generally the most stable.[13]

  • Build Supercell: Create a slab model of sufficient thickness. A thickness of 15-20 Å is a good starting point.

  • Add Vacuum: Add a vacuum layer in the direction perpendicular to the slab surface. The vacuum thickness should be at least 15 Å to avoid spurious interactions.[14]

  • Symmetry Considerations: If the cleaved slab is asymmetric (i.e., the top and bottom terminations are different), a dipole correction must be applied in the DFT calculation to counteract the artificial electric field that arises.

Step 3: Slab Relaxation and Energy Calculation

Causality: Atoms at a surface have fewer neighbors than atoms in the bulk. This leads to broken bonds and a rearrangement of the surface atoms—a phenomenon known as surface relaxation.[12] This relaxation lowers the total energy and must be accounted for.

Protocol:

  • Selective Dynamics: To simulate a semi-infinite bulk beneath the surface, it is common practice to fix the bottom few atomic layers of the slab in their bulk-optimized positions. The top layers are allowed to relax freely.[12]

  • Convergence Testing:

    • Slab Thickness: The calculated surface energy must be converged with respect to the number of layers in the slab. To test this, calculate γ for slabs of increasing thickness (e.g., 5, 7, 9 layers). The surface energy is converged when adding more layers does not significantly change its value.

    • Vacuum Size: Similarly, ensure the surface energy is converged with respect to the vacuum size by increasing it until the total energy of the slab no longer changes.

  • Final Calculation: Perform a final ionic relaxation on the converged slab model (converged thickness and vacuum) using the same ENCUT and an appropriately adjusted k-point mesh (e.g., 8x8x1 for a slab with vacuum in the z-direction). The resulting total energy is Eslab(hkl).

  • Calculate Surface Energy: Use the formula from Section 2 to obtain the final surface energy, γhkl.

Diagram: Computational Workflow for Surface Energy

The following diagram illustrates the logical flow of the computational protocol.

G cluster_slab Part 2: Slab Calculation cluster_final Part 3: Final Calculation b1 Obtain CIF for Ca(VO₃)₂ b2 Convergence Test: 1. ENCUT 2. K-Points b1->b2 b3 Full Geometric Optimization (Relax) b2->b3 b4 Store E_bulk (Energy per atom) b3->b4 s1 Cleave (hkl) Surface from Optimized Bulk b3->s1 f1 Calculate γ_hkl = [E_slab - N*E_bulk] / 2A b4->f1 s2 Build Slab Model & Add Vacuum s1->s2 s3 Convergence Test: 1. Slab Thickness 2. Vacuum Size s2->s3 s4 Slab Relaxation (Selective Dynamics) s3->s4 s5 Store E_slab s4->s5 s5->f1

Caption: Workflow for DFT-based surface energy calculation.

Data Presentation and Interpretation

After performing the calculations for several low-index facets (e.g., (100), (010), (001), (110)), the quantitative data should be summarized for clear comparison.

Table 1: Optimized Bulk Properties of Monoclinic Ca(VO₃)₂
ParameterConverged Value
Lattice Constant a[Hypothetical Value] Å
Lattice Constant b[Hypothetical Value] Å
Lattice Constant c[Hypothetical Value] Å
Angle β[Hypothetical Value] °
Ebulk (per atom)[Hypothetical Value] eV
Table 2: Calculated Surface Energies for Low-Index Facets
Miller Index (hkl)Surface Energy (γ) in J/m²
(100)[Hypothetical Value]
(010)[Hypothetical Value]
(001)[Hypothetical Value]
(110)[Hypothetical Value]

Interpretation: The facet with the lowest surface energy is the most thermodynamically stable. In the hypothetical data above, if the (010) facet had the lowest γ, we would expect it to be the most prevalent surface in an equilibrium crystal.

Wulff Construction: Predicting Crystal Shape

The calculated surface energies can be used to predict the equilibrium crystal shape using the Wulff construction.[9][15] This geometric method states that the distance from the center of the crystal to a given (hkl) facet is proportional to its surface energy γhkl.[3] The final shape is the inner envelope of all such planes.[15] A lower surface energy corresponds to a larger, more expressed facet on the crystal's surface.

Diagram: Concept of Wulff Construction

Wulff cluster_0 cluster_1 cluster_2 gamma_100 γ(100) = 1.2 J/m² principle Distance from center ∝ γ_hkl gamma_100->principle gamma_010 γ(010) = 0.9 J/m² gamma_010->principle Lowest Energy gamma_110 γ(110) = 1.4 J/m² gamma_110->principle shape Dominant (010) Facet principle->shape Largest Facet Area

Caption: Low surface energy facets dominate the crystal shape.

Experimental Validation: Bridging Theory and Reality

While DFT provides powerful predictive insights, experimental validation is crucial. The most common method for determining the surface energy of solids like ceramics is through contact angle measurements.[16][17]

Sessile Drop Contact Angle Method

Principle: This technique involves placing a droplet of a well-characterized liquid onto the solid surface and measuring the resulting contact angle (θ).[16][18] The shape of the drop is governed by the balance of forces between the liquid's surface tension and the solid's surface energy.

Protocol:

  • Prepare a Flat Surface: A polished, flat surface of a sintered Ca(VO₃)₂ pellet is required.

  • Select Test Liquids: At least two liquids with known surface tension components (polar and dispersive) are needed. Water and diiodomethane are common choices.[16]

  • Measure Contact Angle: A goniometer is used to deposit a precise volume of liquid and capture a high-resolution image of the droplet on the surface. Software then calculates the static contact angle.[18]

  • Calculate Surface Energy: Using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Fowkes method, the measured contact angles are used to solve for the unknown surface energy components of the solid.[19]

A strong correlation between the computationally predicted most stable facet and a low experimentally measured surface energy for a polycrystalline sample provides powerful validation for the theoretical model.

Conclusion and Outlook

The computational determination of surface energy using DFT is an indispensable tool for modern materials science and drug development. By providing a direct link between the atomic structure of a material and its macroscopic morphology, this approach allows for a rational, bottom-up design of nanoparticles and biomaterials. For calcium metavanadate, identifying the stable, low-energy surfaces is the first step toward understanding and engineering its catalytic activity and its complex interactions with biological systems. The robust, self-validating protocol detailed in this guide provides a clear pathway for researchers to obtain reliable, predictive data to accelerate their research and development efforts.

References

  • Wulff construction. (n.d.). In Google Arts & Culture. Retrieved February 17, 2026.
  • CALCIUM METAVANADATE - Introduction. (2024, April 10). ChemBK.
  • Wulff construction. (n.d.). In Wikipedia. Retrieved February 17, 2026.
  • Calculate Surface Energy. (n.d.).
  • Ricardo, C. L., & B, G. (2015).
  • B, W., et al. (2002). Determining absolute orientation-dependent step energies: a general theory for the Wulff-construction and for anisotropic two-dimensional. ScienceDirect.
  • Wulff construction, A global shape from local interaction. (n.d.).
  • How to calculate surface energy of a material using density functional theory. (2022, November 6). YouTube.
  • Surface Energy Measurement: The Definitive Guide (2026). (2024, August 17). Droplet Lab.
  • How to determine the surface energy of solids. (n.d.).
  • Crystallization of Calcium Vanadate Solids from Solution A Metathetic Route. (2025, August 6).
  • Surface Energies. (2025, August 18).
  • Ni100 surface. (n.d.).
  • VASP: TiO₂ surface relax
  • Part 1: A nickel surface. (n.d.). VASP.
  • VASP surface calculation- correct sequence of convergence tests. (2020, June 2). Reddit.
  • Density Functional Theory for Beginners - Basic Principles and Practical Approaches. (n.d.).
  • Introduction to Density Functional Theory [Part Four] DFT Calculation for Surfaces of Solids. (2022, February 11). YouTube.
  • Measuring surface energy for successful bonding. (n.d.). Industrial Adhesive Solutions.
  • Crystallization of Calcium Vanadate Solids from Solution: A Metathetic Route. (2010, October 25).
  • Surface free energy of solids by contact angle measurements. (2017, May 15). JSTA.
  • Vanadate (VO31-), calcium (2:1). (n.d.). PubChem.
  • A DFT based method for calculating the surface energies of asymmetric MoP facets. (n.d.). ScienceDirect.
  • Calcium Vanadate Precipitation and Processing. (2021, February 8). 911Metallurgist.
  • Calcium vanadate sub-microfibers as highly reversible host cathode material for aqueous zinc-ion batteries. (2019).
  • Historical Perspective Experimental determination of surface energy for high-energy surface: A review. (2023, April 29).
  • Effects of in vivo vanadate administration on calcium exchange and contractile force of rat ventricular myocardium. (n.d.). PubMed.
  • Crystal Structure of the Vanadate-Inhibited Ca(2+)
  • Vanadate stimulates rat pancreatic enzyme secretion through the release of calcium from an intracellular store. (n.d.). PubMed.
  • A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite for Vanadate and Phosphorus Waste. (2024, February 4). MDPI.
  • Enhancement of rat intestinal calcium absorption by vanad
  • Vanadate induces calcium signaling, Ca2+ release-activated Ca2+ channel activation, and gene expression in T lymphocytes and RBL-2H3 mast cells via thiol oxid

Sources

Exploratory

calcium metavanadate crystal polymorphism studies.

This guide outlines a rigorous, self-validating framework for studying the crystal polymorphism and pseudopolymorphism of Calcium Metavanadate ( ). While historically prominent in optoelectronics, has emerged in pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for studying the crystal polymorphism and pseudopolymorphism of Calcium Metavanadate (


). While historically prominent in optoelectronics, 

has emerged in pharmacological research as a model for vanadate-based insulin mimetics and bioactive ceramic coatings.

Advanced Characterization of Calcium Metavanadate ( ): Polymorphism, Pseudopolymorphism, and Bio-Applicability

Part 1: Executive Technical Synthesis

In the context of drug development and biomaterials, "polymorphism" for Calcium Metavanadate (


) extends beyond classical allotropy to encompass pseudopolymorphism  (solvates/hydrates) and morphological control .

The anhydrous form of


 crystallizes in the monoclinic brannerite-type structure  (Space Group: 

), which is thermodynamically stable up to its congruent melting point at ~1045 K. However, synthesis under pharmacological conditions (e.g., aqueous precipitation or hydrothermal routes) frequently yields metastable hydrates (

) or distinct morphologies (nanorods vs. bulk) that drastically alter dissolution kinetics and bioavailability.

Core Scientific Directive: Researchers must distinguish between the thermodynamic product (Anhydrous Brannerite) and kinetic products (Hydrates/Nanostructures). The protocol below enforces a "Self-Validating System" to ensure phase purity and functional consistency.

Part 2: Crystal Chemistry & Phase Landscape

The Anhydrous Brannerite Phase ( - )
  • Structure: Monoclinic, Space Group ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Lattice Parameters:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    .
  • Coordination: Consists of edge-sharing

    
     octahedra forming chains, linked by 
    
    
    
    octahedra.
  • Relevance: High chemical stability; used in long-term implantable ceramics or optical bio-tags.

Pseudopolymorphs (Hydrates)
  • Phases:

    
     and 
    
    
    
    .
  • Formation: Occurs during low-temperature aqueous synthesis (< 100°C).

  • Relevance: These phases exhibit higher solubility and faster vanadate release rates, critical for therapeutic applications (e.g., insulin-mimetic action).

Comparative Phase Data
PropertyAnhydrous (

)
Tetrahydrate (

)
Crystal System Monoclinic (

)
Triclinic/Monoclinic (metastable)
Synthesis Route Solid-State (>600°C)Hydrothermal / Precipitation (<100°C)
Bio-Solubility Low (Controlled Release)High (Burst Release)
Luminescence Strong Red/Green EmissionQuenched (due to OH oscillators)
Thermal Stability Stable to ~1045 KDehydrates stepwise > 150°C

Part 3: Synthesis & Control Pathways

To target specific phases, we utilize the difference between thermodynamic and kinetic control.

Experimental Workflow Diagram

SynthesisPathways Precursors Precursors (CaCO3 + V2O5) SSR Solid-State Reaction (600-800°C) Precursors->SSR Thermodynamic Drive Hydrothermal Hydrothermal / Aqueous (80-120°C, pH 6-8) Precursors->Hydrothermal Kinetic Control Anhydrous Anhydrous CaV2O6 (Brannerite Phase) SSR->Anhydrous Direct Formation Hydrate Hydrate CaV2O6·xH2O (Kinetic Product) Hydrothermal->Hydrate Precipitation Calcination Calcination (>500°C) Hydrate->Calcination Dehydration Calcination->Anhydrous Phase Transformation

Figure 1: Synthesis pathways distinguishing thermodynamic (Solid-State) and kinetic (Hydrothermal) products.

Detailed Protocol 1: Water-Assisted Solid-State Reaction (WASSR)

Target: Nanostructured Anhydrous


 for Bio-Imaging.
  • Stoichiometry: Mix

    
     and 
    
    
    
    in a 1:1 molar ratio.
  • Activation: Add 10 wt% deionized water to the mixture. The water acts as a transport medium, lowering the activation energy (Ostwald ripening mechanism).

  • Incubation: Seal in a reactor at 120°C for 24 hours .

  • Calcination: Heat treated powder at 600°C for 2 hours to remove lattice water and crystallize the brannerite phase.

  • Validation: The resulting particles should be <100 nm, unlike the micron-sized particles from conventional SSR.

Part 4: The Self-Validating Characterization Protocol

In drug development, "trust but verify" is insufficient. We use a triangulated verification system where each technique covers the blind spots of another.

Step 1: Powder X-Ray Diffraction (PXRD) - The Fingerprint
  • Purpose: Primary phase identification.

  • Critical Check: Look for the characteristic

    
     reflection of brannerite at 
    
    
    
    (Cu K
    
    
    ).
  • Validation Criterion: Absence of peaks at

    
     (indicative of large d-spacing in hydrates) and absence of 
    
    
    
    impurities.
Step 2: Raman Spectroscopy - The Bond Probe
  • Purpose: Detect amorphous content and subtle hydration not visible in XRD.

  • Mechanism:

    
     octahedra have distinct vibrational modes.
    
  • Key Markers:

    • Anhydrous: Sharp mode at ~940 cm⁻¹ (symmetric

      
       stretch).
      
    • Hydrated: Broadening of the V-O band and appearance of O-H stretching modes at >3000 cm⁻¹.

  • Why it matters: Amorphous vanadates can be toxic; Raman ensures local structural integrity.

Step 3: Thermal Analysis (DSC/TGA) - The Stability Check
  • Purpose: Quantify water content and phase transition energetics.

  • Protocol: Ramp 10°C/min from 25°C to 800°C under

    
    .
    
  • Validation Logic:

    • Pure Anhydrous: < 0.5% mass loss (surface moisture only). Flat DSC baseline until melting (~1045 K).

    • Pseudopolymorph: Stepwise mass loss (TGA) correlating with endothermic peaks (DSC) at dehydration temperatures (typically 100-250°C).

Characterization Logic Diagram

CharProtocol Sample Synthesized Sample XRD Step 1: PXRD Analysis Sample->XRD Decision1 Phase Pure? XRD->Decision1 Raman Step 2: Raman Spectroscopy (Local Structure) Decision1->Raman Crystalline Match Reject REJECT: Reprocess (Calcination/Washing) Decision1->Reject Impurities/Amorphous Thermal Step 3: DSC/TGA (Hydration/Stability) Raman->Thermal V-O Modes Confirmed Thermal->Reject Unexpected Hydrates Approve APPROVE: Bio-Assay Ready Thermal->Approve Mass Loss < 0.5%

Figure 2: The "Triangulated Verification" workflow ensures no ambiguous phases proceed to biological testing.

Part 5: Biological Implications & References

Bio-Applicability[4][5]
  • Controlled Release: The dissolution rate of

    
     is pH-dependent. In acidic environments (e.g., lysosomes or tumor microenvironments), the 
    
    
    
    chains break down, releasing vanadate species (
    
    
    ).
  • Luminescence: The anhydrous phase exhibits self-activated luminescence (broadband emission ~500-600 nm) under UV excitation, useful for label-free bio-imaging of drug carrier distribution.

  • Safety: Unlike soluble sodium metavanadate (

    
    ), 
    
    
    
    offers a solid depot effect , reducing acute toxicity while maintaining therapeutic vanadate levels.
References
  • Phase Transition & Thermodynamics

    • Phase transition and thermodynamic properties of CaV2O6 at high temperature.[2][3] (2023).[4] Calphad.

  • Synthesis & Nanostructure

    • Synthesis of Red-Emissive CaV2O6 Nanophosphor via a Water Assisted Solid State Reaction Method. (2022).[5] ECS Journal of Solid State Science and Technology.

  • Electronic & Optical Properties

    • Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. (2022).[5] Inorganic Chemistry.

  • Hydrate & Structural Chemistry

    • Crystallization of Calcium Vanadate Solids from Solution: A Metathetic Route.[6] (2005).[6][7][8] Crystal Growth & Design.

  • Materials Project Database

    • CaV2O6 (Monoclinic, C2/m) Crystal Structure Data.[1] Materials Project ID: mp-27624.[1]

Sources

Foundational

fundamental optical properties of calcium metavanadate.

Optical Physics and Photonic Utility of Calcium Metavanadate ( ): A Technical Deep Dive Executive Summary Calcium metavanadate ( ) represents a class of alkaline-earth vanadates governed by the brannerite-type structure....

Author: BenchChem Technical Support Team. Date: February 2026

Optical Physics and Photonic Utility of Calcium Metavanadate ( ): A Technical Deep Dive

Executive Summary

Calcium metavanadate (


) represents a class of alkaline-earth vanadates governed by the brannerite-type structure. While historically studied for its dielectric properties, recent investigations have isolated its potential as a photo-active semiconductor with tunable optical responses. This guide dissects the fundamental optical properties of 

, focusing on its electronic band structure, photoluminescence mechanisms, and refractive behavior. It provides a rigorous, self-validating framework for synthesizing and characterizing this material for applications in photocatalysis and phosphor technology.

Crystal Structure & Electronic Basis

The optical anisotropy and electronic transitions in


 are direct consequences of its crystallographic symmetry.
  • Lattice System: Monoclinic

  • Space Group:

    
     (Brannerite-type)[1][2][3]
    
  • Structural Motif: The structure consists of edge-sharing

    
     octahedra forming zigzag chains along the 
    
    
    
    -axis. These chains are linked by
    
    
    octahedra.
  • Optical Consequence: The distortion of the

    
     octahedra lifts the degeneracy of the Vanadium 
    
    
    
    orbitals, creating specific sub-band states that define the material's absorption and emission profiles.
Electronic Band Structure Logic

The optical absorption edge is defined by charge transfer (CT) transitions.

  • Valence Band (VB): Dominated by O

    
     orbitals.
    
  • Conduction Band (CB): Dominated by V

    
     orbitals.
    
  • Band Gap Nature: Indirect.[4]

  • Energy (

    
    ):  Typically 2.67 eV – 3.4 eV , depending on morphology (nanorods vs. bulk) and synthesis method.
    

BandStructure cluster_0 Electronic States cluster_1 Optical Processes VB Valence Band (O 2p Orbitals) CB Conduction Band (V 3d Orbitals) VB->CB Charge Transfer (LMCT) Gap Indirect Band Gap (2.67 - 3.4 eV) CB->Gap Band Edge Definition Exciton Electron-Hole Pair Generation CB->Exciton e- Promotion Photon Incident Photon (hν > Eg) Photon->VB Excitation Relaxation Non-Radiative Relaxation Exciton->Relaxation Thermal Loss Emission Photoluminescence (~580 nm Broad Band) Relaxation->Emission Radiative Recombination (Trapped Excitons)

Figure 1: Mechanism of electronic excitation and photoluminescence in


, highlighting the Ligand-to-Metal Charge Transfer (LMCT).

Fundamental Optical Properties[4][5]

Refractive Index and Dielectric Function

Understanding the refractive index is crucial for designing


-based optical coatings or photonic crystals.
PropertyValue / RangeContext
Refractive Index (

)
~1.97 Theoretical baseline (Materials Project) [1].
Band Gap (

)
2.67 eV (Bulk)Indirect transition. Increases in nanoparticles due to quantum confinement [2, 3].
Absorption Edge ~460 nm Onset of strong absorption (Charge Transfer).
Dielectric Constant (

)
~10.3 At microwave frequencies (sintered ceramics) [4].
Photoluminescence (PL) Characteristics

Intrinsic


 exhibits self-activated luminescence, originating from the 

or distorted

groups.
  • Emission Center: Broad band centered at 580 nm (Yellow-Orange).

  • Mechanism: Ligand-to-Metal Charge Transfer (LMCT).[2] An electron is excited from an oxygen

    
     orbital to a vanadium 
    
    
    
    orbital, followed by relaxation and radiative recombination.
  • Morphology Effect: Nanorods may exhibit blue-shifted emission or enhanced intensity due to surface defects and oxygen vacancies acting as luminescent centers [5].

Vibrational Spectroscopy (Raman)

Raman spectroscopy serves as a non-destructive optical probe to verify the structural integrity of the


 polyhedra.
  • < 400 cm⁻¹: Polyhedral torsion and Ca²⁺ translational modes.[4]

  • 400–750 cm⁻¹: Bending vibrations of V–O–V bridges.[4]

  • 750–1000 cm⁻¹: Symmetric and antisymmetric stretching of V–O bonds [2].

Experimental Protocol: Synthesis & Characterization

To ensure reproducible optical data, a sol-gel Pechini method is recommended over solid-state reactions to control particle size and phase purity.

Phase 1: Sol-Gel Synthesis Workflow

Reagents:

  • Calcium Nitrate Tetrahydrate (

    
    )
    
  • Ammonium Metavanadate (

    
    )
    
  • Citric Acid (Chelating agent)

  • Ethylene Glycol (Polymerization agent)

Protocol:

  • Dissolution: Dissolve stoichiometric amounts of Ca and V precursors in deionized water.

  • Chelation: Add Citric Acid (molar ratio Metal:Citric Acid = 1:2). Stir at 60°C for 30 mins.

  • Polymerization: Add Ethylene Glycol. Heat to 90°C until a viscous gel forms.

  • Calcination: Dry gel at 120°C, then calcine at 550°C for 4 hours in air.

Phase 2: Optical Validation System

Every batch must be validated using the following logic flow to confirm it meets the "Optical Grade" standard.

CharacterizationWorkflow cluster_XRD Structural Check cluster_Optics Optical Profiling Sample Synthesized CaV2O6 Powder XRD XRD Analysis Sample->XRD Check1 Monoclinic C2/m? No Impurities? XRD->Check1 Check1->Sample Fail (Re-calcine) UVVis UV-Vis DRS Check1->UVVis Pass Tauc Tauc Plot (αhν)^(1/2) vs hν UVVis->Tauc PL PL Spectroscopy (Ex: 300-350 nm) Tauc->PL Result Optical Grade Validated PL->Result Verify 580nm Emission

Figure 2: Step-by-step validation workflow for ensuring phase purity and optical activity.

Application Context: Photocatalysis

The optical properties of


 translate directly to its utility as a photocatalyst.
  • Target: Degradation of organic dyes (e.g., Methylene Blue).

  • Mechanism: Under UV-Visible irradiation (

    
    ), electrons excited to the CB reduce adsorbed 
    
    
    
    to superoxide radicals (
    
    
    ), while holes in the VB oxidize water to hydroxyl radicals (
    
    
    ).
  • Efficiency: Nanorods show superior activity due to higher surface-to-volume ratio and efficient charge separation [5].

References

  • Materials Project. CaV2O6 (mp-27624) Materials Explorer.[Link]

  • Wang, Y., et al. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. ACS Omega. [Link]

  • Abhiram, N., et al. (2025).[5][6] Comprehensive Analysis of Structural, Optical, and Photocatalytic Properties of Single-Phase Calcium Vanadates. ResearchGate.[1][5][6][7] [Link]

  • Hsu, H., et al. (2025).[2][6] Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties. MDPI. [Link]

  • Yu, J., et al. (2010). Structure characteristics and photoactivity of simultaneous luminescence and photocatalysis in CaV2O6 nanorods. RSC Advances / CrystEngComm. [Link]

Sources

Exploratory

luminescence mechanisms in europium-doped calcium vanadate.

This technical guide is structured to serve as a definitive reference for the photophysical characterization and synthesis of Europium-doped Calcium Vanadate ( ), with a specific focus on its dual-utility in optoelectron...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the photophysical characterization and synthesis of Europium-doped Calcium Vanadate (


), with a specific focus on its dual-utility in optoelectronics and bio-imaging.

Advanced Luminescence Architectures: Europium-Doped Calcium Vanadate ( )

Executive Summary: The Photonic Engine

Calcium orthovanadate (


) serves as an exceptional host matrix for trivalent europium (

) due to the efficient "antenna effect" of the vanadate group. Unlike inert hosts that rely solely on direct activator excitation, the

anion acts as a potent sensitizer, absorbing ultraviolet (UV) radiation and transferring energy non-radiatively to the

emitters.

For drug development and bio-imaging professionals , this material represents a class of "down-conversion nanoprobes." These nanophosphors offer distinct advantages over organic fluorophores:

  • Zero Photobleaching: Indefinite operational lifetime under excitation.

  • Large Stokes Shift: UV excitation (

    
    300 nm) 
    
    
    
    Red emission (
    
    
    615 nm), eliminating autofluorescence interference from biological tissues.
  • Narrow Emission Bands: High spectral purity for multiplexing.

Crystal Chemistry and Site Symmetry

To understand the luminescence, one must first understand the cage in which the


 ion sits.
Host Matrix Architecture

 typically crystallizes in the Whitlockite-related structure  (Space Group: 

). The unit cell contains distinct Calcium sites, generally denoted as Ca(1), Ca(2), and Ca(3).
  • Coordination Environment: The Ca sites are coordinated by oxygen atoms from the tetrahedral

    
     groups.
    
  • Substitution Logic:

    
     (
    
    
    
    Å) replaces
    
    
    (
    
    
    Å). The size mismatch is minimal, but the charge mismatch (
    
    
    vs
    
    
    ) introduces lattice defects.
The Symmetry Factor (Judd-Ofelt Theory)

The luminescence intensity ratio is a direct probe of the local environment.

  • Magnetic Dipole Transition (

    
    ):  Insensitive to site symmetry. Acts as a reference.
    
  • Electric Dipole Transition (

    
    ):  Hypersensitive to asymmetry.
    
  • Diagnostic Rule: In

    
    , the 
    
    
    
    ions occupy low-symmetry sites (lacking inversion centers). Consequently, the electric dipole transition (~615 nm, Red) is dominant over the magnetic dipole transition (~590 nm, Orange). This results in high color purity.

The Photophysical Mechanism: Energy Transfer Dynamics

The brilliance of this phosphor stems from the coupling between the host lattice and the dopant.

Mechanism Workflow
  • Host Absorption: The

    
     group absorbs a UV photon, promoting an electron from the Oxygen 2p orbital to the Vanadium 3d orbital (Charge Transfer Band, CTB).
    
  • Energy Migration: The excitation energy migrates through the vanadate sublattice.

  • Sensitization (The Antenna): The energy is transferred non-radiatively to the excited levels of

    
     (typically 
    
    
    
    or
    
    
    ).
  • Thermal Relaxation: Rapid non-radiative decay occurs down to the metastable

    
     state.
    
  • Radiative Emission: The ion relaxes to the ground state manifold (

    
    ), emitting a red photon.
    
Visualization of the Signaling Pathway

The following diagram illustrates the energy transfer mechanism.

EnergyTransfer cluster_VO4 Host Matrix (VO4) cluster_Eu Activator (Eu3+) GS_V Ground State (1A1) CTB_V Charge Transfer State (O 2p -> V 3d) GS_V->CTB_V UV Absorption (~250-320 nm) Eu_High High Energy Levels (5L6, 5D2) CTB_V->Eu_High Energy Transfer (Resonance) Eu_Meta Metastable State (5D0) Eu_High->Eu_Meta Non-radiative Relaxation Eu_Gnd Ground Multiplet (7F0, 7F1, 7F2) Eu_Meta->Eu_Gnd Luminescence (Red ~615nm)

Figure 1: Jablonski diagram depicting the antenna effect of the Vanadate group sensitizing the Europium ion.

Synthesis & Optimization Protocols

For research and drug delivery applications, Hydrothermal Synthesis is superior to Solid State methods due to particle size control (nanoscale) and morphological uniformity.

Protocol: Citrate-Assisted Hydrothermal Synthesis

This method yields hydrophilic nanoparticles suitable for bio-conjugation.

Reagents:

  • 
     (Calcium Source)
    
  • 
     (Vanadium Source)
    
  • 
     (Dopant Source)[1]
    
  • 
     (Trisodium Citrate - Chelating Agent/Surfactant)
    
  • 
     (pH Adjuster)
    

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate moles for

    
    . A typical doping concentration is 
    
    
    
    (5 mol%).
    • Note on Charge Compensation: To maximize efficiency, co-doping with alkali metals is recommended (

      
      ). Add 
      
      
      
      if using this strategy.
  • Precursor Dissolution:

    • Sol A: Dissolve

      
       and 
      
      
      
      in deionized water. Add Citrate (molar ratio Citrate:Metal = 1.5:1). Stir for 30 min.
    • Sol B: Dissolve

      
       in hot deionized water (
      
      
      
      ).
  • Precipitation:

    • Slowly add Sol B to Sol A under vigorous stirring. A white precipitate will form.

    • Adjust pH to

      
       using 
      
      
      
      . (High pH ensures pure Vanadate phase).
  • Hydrothermal Treatment:

    • Transfer suspension to a Teflon-lined stainless steel autoclave.

    • Heat at 180°C for 24 hours .

    • Causality: High pressure/temp promotes crystallization and Citrate controls grain growth, preventing aggregation.

  • Washing & Annealing:

    • Centrifuge and wash with Ethanol/Water (3x) to remove byproducts.

    • Dry at 80°C.

    • Calcination (Optional but recommended): Heat at 600°C for 2 hours to improve crystallinity and remove residual organics, enhancing quantum yield.

Synthesis Workflow Diagram

Synthesis Start Precursors (Ca, Eu Nitrates + Vanadate) Chelation Chelation (Add Citrate) Start->Chelation Mixing Mixing & pH Adjustment (pH 9-10) Chelation->Mixing Autoclave Hydrothermal Reaction (180°C, 24h) Mixing->Autoclave Washing Centrifugation & Washing (Remove ions) Autoclave->Washing Calcination Calcination (600°C, 2h) Washing->Calcination Product Ca3(VO4)2:Eu3+ Nanophosphors Calcination->Product

Figure 2: Workflow for the hydrothermal synthesis of high-purity nanophosphors.

Data Presentation & Characterization

Key Optical Properties (Summary Table)
ParameterValue / CharacteristicExperimental Significance
Excitation Max ~310 - 340 nmCorresponds to

CTB; allows UV LED excitation.
Emission Max 610 - 620 nm

transition; deep red color.[2][3]
Stokes Shift ~300 nmExcellent for bio-imaging (separates excitation/emission).
Decay Time (

)
0.5 - 1.0 msMillisecond scale indicates forbidden f-f transitions; enables time-gated imaging.
Quantum Yield 40% - 70%Highly dependent on synthesis method and calcination temp.
R/O Ratio High (> 4.[4]0)Ratio of Red (

) to Orange (

). Indicates high asymmetry.
Charge Compensation Strategy

When


 replaces 

, positive defects (

) are formed. To maintain neutrality, cation vacancies (

) form, which can quench luminescence. Solution: Co-doping with Sodium (

).

This eliminates vacancies and typically doubles the emission intensity [1].

Bio-Application Context (Drug Development)

For drug delivery tracking, the "naked" inorganic nanoparticle is insufficient. It requires surface modification to prevent cytotoxicity (Vanadium leaching) and ensure colloidal stability.

Protocol for Bio-Functionalization:

  • Silica Coating (

    
    ):  Use the Stöber method (TEOS hydrolysis) to create a core-shell structure (
    
    
    
    ). This seals the Vanadate core.
  • PEGylation: Covalently attach Polyethylene Glycol (PEG) to the silica shell to evade the Reticuloendothelial System (RES) and extend circulation time.

Safety Note: While Calcium Vanadate is stable, Vanadium pentoxide (


) precursors are toxic. Final products must be dialyzed and tested for free Vanadium ions using ICP-MS before biological assays.

References

  • Wang, X., et al. "Luminescence properties and energy transfer of

    
     doped 
    
    
    
    phosphors." Journal of Alloys and Compounds, 2018.
  • Kang, F., et al.

    
     red phosphors." Optical Materials, 2015. 
    
  • Zhang, Y., et al. "Hydrothermal synthesis of lanthanide-doped vanadate nanoparticles for bio-imaging." Nanoscale, 2013.

  • Blasse, G. "Radiationless processes in luminescent materials." Progress in Solid State Chemistry, 1988. (Classic text on CTB mechanisms).

  • Judd, B.R. "Optical absorption intensities of rare-earth ions." Physical Review, 1962. (Foundational theory for f-f transitions).

Sources

Foundational

investigating the magnetic properties of calcium metavanadate

Advanced Magnetic Characterization of Calcium Metavanadate ( ) From Diamagnetic Host to Defect-Induced Functionality Part 1: Executive Context & Strategic Rationale The Paradox of Investigating Magnetism Calcium Metavana...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Magnetic Characterization of Calcium Metavanadate ( )

From Diamagnetic Host to Defect-Induced Functionality

Part 1: Executive Context & Strategic Rationale

The Paradox of Investigating


 Magnetism 
Calcium Metavanadate (

) crystallizes in the brannerite-type structure (monoclinic,

). In its stoichiometric form, the vanadium ion exists in the

oxidation state (

). Consequently, ideal

is diamagnetic .

Why, then, is a technical guide on its magnetic properties necessary?

  • Defect Quantification (The "Hidden" Variable): The presence of paramagnetic

    
     (
    
    
    
    ) defects—often induced by oxygen vacancies during synthesis—drastically alters the material's catalytic and optical performance. Magnetic susceptibility is the most sensitive bulk probe for these defects.
  • Bio-Inorganic Stability: For drug development professionals exploring vanadium-based insulin mimetics,

    
     serves as a stable 
    
    
    
    reservoir. Monitoring the magnetic signature of
    
    
    species is the standard method for tracking metabolic reduction and stability in physiological media.
  • Host Lattice Integrity: As a popular host for luminescent dopants (e.g.,

    
    ), the magnetic "silence" of the host lattice is critical. Any deviation from diamagnetism indicates phase impurities that quench luminescence.
    

This guide provides a rigorous framework for using magnetic characterization not to find "magnetism" in the traditional sense, but as a high-precision quality control and defect-analysis tool.

Part 2: Synthesis & Structural Validation

Before magnetic interrogation, the structural baseline must be established. Crystalline anisotropy in the brannerite structure can introduce magnetic artifacts if not controlled.

1. Synthesis Protocol: Phase-Pure

  • Method: Solid-State Reaction (High-Temperature).[1]

  • Precursors:

    
     (99.99%) and 
    
    
    
    (99.9%).
  • Stoichiometry: 1:1 molar ratio.

Step-by-Step Workflow:

  • Milling: Wet ball-mill precursors in acetone for 4 hours to ensure homogeneity.

  • Calcination: Heat at

    
     for 12 hours to decompose carbonate.
    
  • Sintering: Pelletize and sinter at

    
     for 24 hours in air.
    
    • Critical Note: Sintering above

      
       often leads to oxygen loss, creating 
      
      
      
      defects.
  • Cooling: Slow cool (

    
    /min) to minimize thermal shock and vacancy freezing.
    
2. Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity of the edge-sharing


 octahedra, which is central to understanding potential magnetic exchange paths if defects are present.

CaV2O6_Structure Ca Calcium (Ca2+) Interlayer Spacer Lattice Brannerite Lattice (Monoclinic C2/m) Ca->Lattice Connects Chains V5 Vanadium (V5+) d0 Configuration VO6 VO6 Octahedra (Edge-Sharing Chains) V5->VO6 Coordination O Oxygen (O2-) Ligand O->VO6 Vertices VO6->Lattice 1D Chains along b-axis

Figure 1: Structural hierarchy of Calcium Metavanadate. The edge-sharing


 chains are the site of potential 

defect formation.
Part 3: Magnetic Characterization Protocols
Protocol A: SQUID Magnetometry (Bulk Characterization)

Objective: Quantify the concentration of paramagnetic impurities (


) and confirm the diamagnetic background.

Instrumentation: Quantum Design MPMS (SQUID).

Experimental Steps:

  • Sample Prep: Load ~50 mg of powder into a gelatin capsule. Use a plastic straw holder (diamagnetic correction required).

  • Sequence 1: Temperature Sweep (ZFC/FC):

    • Field: 1000 Oe (0.1 T).

    • Range: 2 K to 300 K.

    • Logic: Divergence between Zero-Field Cooled (ZFC) and Field Cooled (FC) curves at low temperature indicates spin-glass behavior or clustering of defects.

  • Sequence 2: Field Sweep (M vs H):

    • Temperature: 5 K and 300 K.

    • Range: -5 T to +5 T.

    • Logic: At 300 K, the slope should be negative (diamagnetic). At 5 K, any "S-shape" indicates paramagnetic saturation.

Data Analysis (The Curie-Weiss Correction): The total susceptibility


 is modeled as:


  • 
    : Core diamagnetism (negative, temperature independent).
    
  • 
    : Van Vleck paramagnetism (positive, weak, T-independent).
    
  • 
    : Curie-Weiss term from 
    
    
    
    defects.

Self-Validating Check: If


 at 300 K is positive, your sample is heavily reduced or contaminated. High-quality 

must exhibit

emu/mol.
Protocol B: EPR Spectroscopy (Defect Specificity)

Objective: Specifically identify


 (

,

) species which are "invisible" to XRD but magnetically active. This is the gold standard for drug development stability checks.

Instrumentation: X-Band EPR Spectrometer (9.4 GHz).

Experimental Steps:

  • Temperature: Run at 77 K (Liquid

    
    ) and 298 K. 
    
    
    
    relaxation times are often too fast at room temperature, broadening the signal.
  • Parameters:

    • Modulation Amplitude: 4 G.

    • Microwave Power: 2 mW (avoid saturation).

Interpretation:

  • Signal:

    
     (
    
    
    
    ) interacts with the
    
    
    nucleus (
    
    
    ), resulting in a characteristic 8-line hyperfine splitting .
  • g-factor: Anisotropic

    
    -values (
    
    
    
    ) confirm the electron is in a
    
    
    orbital within a distorted octahedron.
Part 4: Data Interpretation & Bio-Relevance
Quantitative Reference Table

Use this table to benchmark your synthesized material.

ParameterIdeal

Defect-Rich / ReducedSignificance
Color White / ColorlessYellow / GreyVisual indicator of Charge Transfer.
M vs H (300 K) Linear, Negative SlopeLinear, Positive SlopeDiamagnetic vs. Paramagnetic dominance.
Curie Constant (C)


emu K/mol
Proportional to

.
EPR Signal Silent8-Line Hyperfine PatternDirect detection of

spins.
Bio-Activity Inert Storage FormReactive / Toxic

is a phosphatase inhibitor.[2][3]
Signaling Pathway: Vanadium in Biological Systems

For drug development, understanding why we measure magnetism in


 requires mapping the vanadium reduction pathway.

Bio_Pathway CaV2O6 CaV2O6 (Solid) Drug Precursor/Carrier Dissolution Dissolution in Media CaV2O6->Dissolution V5_Sol Vanadate (HVO4 2-) V(V) - Diamagnetic Dissolution->V5_Sol Cell_Entry Cellular Uptake (Phosphate Transporters) V5_Sol->Cell_Entry Reduction Intracellular Reduction (Glutathione/Ascorbate) Cell_Entry->Reduction Metabolic Activation V4_Active Vanadyl (VO 2+) V(IV) - Paramagnetic Reduction->V4_Active EPR Detectable Step Action Insulin Mimetic Action (Phosphatase Inhibition) V4_Active->Action

Figure 2: The metabolic activation of Vanadium. Magnetic characterization (EPR) tracks the conversion of the diamagnetic precursor (V5+) to the active paramagnetic species (V4+).

Part 5: References
  • Baran, E. J. (2014). Review: Vanadium compounds in medicine. Journal of Inorganic Biochemistry . Link

  • Kikuchi, H., et al. (2000). Magnetic properties of the 1D spin chain system

    
    . Journal of the Physical Society of Japan . Link (Note: Discusses low-dimensional behavior in related vanadates).
    
  • Zhi-sheng, N., et al. (2023).[4] Exploring the optoelectronic properties of calcium vanadate semiconductors. International Journal of Minerals, Metallurgy and Materials . Link

  • Chakravarty, A., et al. (2021). Optical and photoluminescence properties of

    
     functionalized by sodium doping. Materials Today Communications . Link
    
  • Abragam, A., & Bleaney, B. (1970). Electron Paramagnetic Resonance of Transition Ions. Oxford University Press. (Foundational text for EPR analysis of

    
     systems).
    

Sources

Exploratory

thermal expansion characteristics of calcium metavanadate.

An In-depth Technical Guide to the Thermal Expansion Characteristics of Calcium Metavanadate Abstract Calcium metavanadate (Ca(VO₃)₂) is a material of interest in various fields, including catalysis and ceramics.[1] A cr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Expansion Characteristics of Calcium Metavanadate

Abstract

Calcium metavanadate (Ca(VO₃)₂) is a material of interest in various fields, including catalysis and ceramics.[1] A critical, yet not widely documented, property governing its application in high-temperature environments is its thermal expansion. This technical guide provides a comprehensive overview of the theoretical basis for the thermal expansion of calcium metavanadate, grounded in its crystal structure. It details the primary experimental methodology—High-Temperature X-ray Diffraction (HT-XRD)—required for the precise determination of its thermal expansion coefficients. This document is intended for researchers, materials scientists, and engineers who require a deep understanding of the thermomechanical behavior of this compound.

Introduction to Calcium Metavanadate (Ca(VO₃)₂)

Calcium metavanadate is an inorganic compound belonging to the vanadate family. These materials are recognized for a wide range of chemical compositions and crystal structures, including orthovanadates (Ca₃(VO₄)₂), pyrovanadates (Ca₂V₂O₇), and metavanadates (Ca(VO₃)₂).[2] The synthesis of calcium metavanadate can be achieved through solid-state reactions, typically by heating a mixture of calcium oxide (CaO) and vanadium pentoxide (V₂O₅) at temperatures around 650 °C.[3]

The physical properties of ceramic materials are intrinsically linked to their behavior upon heating. The coefficient of thermal expansion (CTE) is a fundamental parameter that quantifies the dimensional change of a material in response to temperature variations. Understanding the CTE of Ca(VO₃)₂ is crucial for:

  • Predicting Thermomechanical Stability: Ensuring reliability in applications where the material is subjected to thermal cycling.

  • Materials Compatibility: Designing composite materials or layered structures where mismatched thermal expansion can lead to stress, delamination, or catastrophic failure.

  • Process Optimization: Controlling sintering processes and predicting the final dimensions of ceramic components.

The Structural Basis for Anisotropic Thermal Expansion

The thermal expansion of a crystalline solid is a direct consequence of the anharmonicity of the interatomic potential. As temperature increases, the mean distance between atoms increases, leading to bulk expansion. The magnitude and directionality of this expansion are dictated by the material's crystal structure and bonding characteristics.

While specific high-temperature structural data for anhydrous Ca(VO₃)₂ is not extensively published, studies on its hydrated forms, such as Ca(VO₃)₂·4H₂O, reveal a crystal packing dominated by ladder-type {V₂O₆} chains formed from edge-sharing VO₅ square pyramids.[4][5] This chain-like arrangement is a hallmark of many metavanadates.

Such a crystal architecture strongly suggests that the thermal expansion of Ca(VO₃)₂ will be anisotropic .

Anisotropy in thermal expansion means that the material expands by different amounts in different crystallographic directions.[6]

  • Along the Vanadate Chains: The covalent V-O bonds within the chains are strong and less susceptible to thermal elongation.

  • Perpendicular to the Chains: The bonding between chains (mediated by Ca²⁺ ions) is predominantly ionic and weaker. These bonds are more susceptible to change with temperature, likely resulting in a larger thermal expansion coefficient in the directions perpendicular to the chains.

This structural anisotropy is a critical consideration. Assuming an isotropic (uniform) expansion for a material with a chain-like structure can lead to significant errors in engineering calculations and performance predictions. The concept is visualized in the diagram below.

Caption: Conceptual diagram of anisotropic thermal expansion.

Experimental Determination via High-Temperature X-ray Diffraction (HT-XRD)

To quantify the thermal expansion of Ca(VO₃)₂, the most powerful and direct technique is High-Temperature X-ray Diffraction (HT-XRD).[7] This method allows for the in-situ monitoring of changes in the crystal lattice parameters as a function of temperature. From these changes, the thermal expansion coefficients along each crystallographic axis can be precisely calculated.

Causality Behind Experimental Choices

The protocol outlined below is designed for accuracy and self-validation.

  • Inert Atmosphere: Ca(VO₃)₂ may react or change oxidation state at high temperatures in an oxygen-containing atmosphere. An inert gas like nitrogen or argon is crucial to prevent unwanted chemical reactions.

  • Slow Heating Rate & Dwell Times: A slow, controlled heating rate ensures thermal equilibrium throughout the sample. Dwell times (soaking) at each target temperature are essential to allow the crystal lattice to stabilize before data collection, ensuring the measured lattice parameters are representative of that specific temperature.

  • Internal Standard (Optional but Recommended): Mixing the sample with a material of a well-known, stable CTE (e.g., silicon or platinum) can help calibrate for instrumental drift and verify temperature accuracy.

  • Rietveld Refinement: This powerful analytical method is used to analyze the full diffraction pattern. It refines the crystal structure model (including lattice parameters) to best fit the experimental data, providing highly accurate and precise dimensional information.[2]

Step-by-Step Experimental Protocol for HT-XRD Analysis
  • Sample Preparation:

    • Synthesize phase-pure Ca(VO₃)₂ powder via solid-state reaction.

    • Confirm phase purity at room temperature using a standard powder XRD scan.

    • Gently grind the powder to a fine, uniform particle size (~1-10 µm) to minimize preferred orientation effects.

    • Mount a thin, flat layer of the powder onto the sample holder of the high-temperature chamber.

  • Instrument Setup and Calibration:

    • Install and align the high-temperature chamber on the diffractometer.

    • Calibrate the temperature controller using appropriate standards.

    • Configure the instrument for data collection (e.g., Bragg-Brentano geometry, monochromatic X-ray source like Cu Kα).

  • Data Collection Workflow:

    • Purge the sample chamber with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove residual air. Maintain a slow, constant gas flow.

    • Collect a baseline XRD pattern at room temperature (e.g., 25 °C).

    • Begin the heating program. A typical ramp rate is 5-10 °C/min.

    • Program the instrument to stop at predefined temperature intervals (e.g., every 50 or 100 °C) up to the desired maximum temperature (e.g., 700 °C, which is below the reported melting point).[1]

    • At each temperature step, allow the system to equilibrate for a dwell time of 10-15 minutes.

    • Collect a full XRD pattern at each stabilized temperature.

    • After reaching the maximum temperature, collect data during a controlled cooling cycle to check for hysteresis or irreversible phase transitions.

  • Data Analysis:

    • For each collected XRD pattern, perform a Rietveld refinement using appropriate crystallographic software (e.g., FullProf, GSAS-II).

    • The primary output from the refinement will be the precise lattice parameters (a, b, c, α, β, γ) at each temperature.

    • Calculate the unit cell volume at each temperature.

  • Calculation of Thermal Expansion Coefficients:

    • Plot each lattice parameter (a, b, c) and the unit cell volume (V) as a function of temperature (T).

    • The linear coefficient of thermal expansion (α) for a specific lattice parameter (L) is calculated from the slope of the L vs. T plot:

      • αL = (1/L₀) * (dL/dT) where L₀ is the lattice parameter at room temperature.

    • The volumetric thermal expansion coefficient (αᵥ) is calculated from the slope of the V vs. T plot:

      • αᵥ ≈ (1/V₀) * (dV/dT)

Visualization of the HT-XRD Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synth Synthesize & Grind Ca(VO3)2 Powder mount Mount Sample in HT Chamber synth->mount purge Purge with Inert Gas (Ar/N2) mount->purge rt_scan Collect XRD Pattern at Room Temp (T0) purge->rt_scan heat_loop Heat to T(i) rt_scan->heat_loop dwell Dwell for Thermal Equilibrium heat_loop->dwell collect Collect XRD Pattern at T(i) dwell->collect check T(i) < T(max)? collect->check check->heat_loop Yes refine Rietveld Refinement of each XRD Pattern check->refine No extract Extract Lattice Parameters (a,b,c,V) at each T(i) refine->extract plot Plot Parameters vs. Temperature extract->plot calculate Calculate Slopes to Determine α_a, α_b, α_c, α_V plot->calculate

Caption: Experimental workflow for HT-XRD analysis.

Quantitative Data and Interpretation

While specific, verified CTE values for Ca(VO₃)₂ are not available in the cited literature, we can infer expected behavior from related compounds. For instance, studies on calcium orthovanadate (Ca₃(VO₄)₂) have determined its volumetric thermal expansion coefficient.[8] Although the crystal structure is different, these values provide a general scale for vanadate ceramics.

The results from the HT-XRD experiment on Ca(VO₃)₂ would be summarized in a table similar to the hypothetical example below.

Table 1: Hypothetical Thermal Expansion Data for Ca(VO₃)₂

Temperature Range (°C)αₐ (x 10⁻⁶ K⁻¹)αₑ (x 10⁻⁶ K⁻¹)αᵪ (x 10⁻⁶ K⁻¹)αᵥ (x 10⁻⁶ K⁻¹)
25 - 200Value AValue BValue CValue D
200 - 400Value EValue FValue GValue H
400 - 600Value IValue JValue KValue L

Interpretation of Results:

  • A significant difference between αₐ, αₑ, and αᵪ would confirm the predicted anisotropic thermal expansion.

  • The analysis would reveal if the CTE is linear with temperature or if it changes, indicating alterations in the vibrational modes of the crystal lattice.

  • Any abrupt, discontinuous jumps in the lattice parameters would signify a temperature-induced phase transition, a critical finding for material stability.[9]

Conclusion and Future Directions

The thermal expansion of calcium metavanadate is a critical property for its potential high-temperature applications. Based on its known chain-like crystal structure, its thermal expansion is strongly predicted to be anisotropic. This guide provides the definitive experimental framework using High-Temperature X-ray Diffraction (HT-XRD) for the quantitative determination of its axial and volumetric coefficients of thermal expansion.

The successful execution of this protocol will not only yield the specific CTE values for Ca(VO₃)₂ but will also provide deeper insights into its structural stability and potential phase transitions at elevated temperatures. This foundational data is essential for the intelligent design and reliable implementation of Ca(VO₃)₂ in advanced materials systems.

References

  • This reference number is intentionally left blank.
  • Ghosh, S., et al. (2011). Crystallization of Calcium Vanadate Solids from Solution: A Metathetic Route. Crystal Growth & Design, 11(1), 216–224. Available from: [Link]

  • Sánchez-Martín, J., et al. (2023). The pressure and temperature evolution of the Ca3V2O8 crystal structure using powder X-ray diffraction. CrystEngComm, 25, 1240-1251. Available from: [Link]

  • This reference number is intentionally left blank.
  • This reference is a duplicate of[4] and has been omitted.

  • This reference number is intentionally left blank.
  • Chen, Y., et al. (2016). Kinetics of the Carbonate Leaching for Calcium Metavanadate. Minerals, 6(4), 102. Available from: [Link]

  • This reference number is intentionally left blank.
  • ChemBK. (2024). CALCIUM METAVANADATE. Available from: [Link]

  • Arévalo-López, Á. M., & Alario-Franco, M. Á. (n.d.). Understanding the solid-state calcium metavanadate synthesis pathway. Poster Presentation. Available from: [Link]

  • Lucideon. (n.d.). High Temperature Real-Time X-Ray Diffraction Analysis. Available from: [Link]

  • This reference number is intentionally left blank.
  • Ramminger, P., et al. (n.d.). Application of High Temperature X-Ray Diffraction as a tool for material characterisation and product optimisation. INIS-IAEA. Available from: [Link]

  • This reference number is intentionally left blank.
  • Mosafer, H. S. R., et al. (2023). Crystal Structure, Thermal Expansion and Luminescence of Ca10.5−xNix(VO4)7. Crystals, 13(5), 853. Available from: [Link]

  • This reference number is intentionally left blank.
  • Mitterbauer, C., et al. (2020). Crystal Structure, Polymorphism, and Anisotropic Thermal Expansion of α-Ca(CH3COO)2. Crystal Growth & Design, 20(8), 5347–5357. Available from: [Link]

  • This reference number is intentionally left blank.
  • Zamkovskaya, A., & Maksimova, E. (2019). Anisotropic thermal expansion in crystals of different categories. Journal of Physics: Conference Series, 1399, 022030. Available from: [Link]

Sources

Foundational

solubility and thermodynamic data for calcium metavanadate

Technical Whitepaper: Thermodynamic Profile and Solubility Behavior of Calcium Metavanadate ( ) Executive Summary Calcium metavanadate ( , also referred to as ) represents a critical intermediate in vanadium biochemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Profile and Solubility Behavior of Calcium Metavanadate ( )

Executive Summary

Calcium metavanadate (


, also referred to as 

) represents a critical intermediate in vanadium biochemistry and metallurgy. While often overshadowed by its highly soluble alkali counterparts (e.g., sodium metavanadate), its thermodynamic stability and specific solubility profile make it a candidate of interest for controlled-release insulin-mimetic applications and novel calcium-ion battery cathodes.

This guide synthesizes the physicochemical properties of calcium metavanadate, providing a definitive reference for its solubility limits, thermodynamic constants, and synthesis protocols. Unlike generic data sheets, this whitepaper focuses on the causality of its behavior—specifically how pH and temperature dictate its speciation and bioavailability.

Part 1: Chemical Identity and Solid-State Characterization

Calcium metavanadate exists primarily as a monoclinic crystal in its anhydrous form (


), often belonging to the 

space group. In aqueous environments, it readily forms hydrates, most notably the tetrahydrate (

) and the dihydrate (mineral name: Metarossite).
Structural Parameters
PropertyDataNotes
Formula

or

Anhydrous stoichiometry
Molar Mass 237.96 g/mol Calculated from IUPAC atomic weights
Crystal System MonoclinicSpace group

(Brannerite-type structure)
Density ~3.7 g/cm³Solid state
Coordination Octahedral

Chains of edge-sharing polyhedra

Part 2: Thermodynamic Parameters

The thermodynamic stability of calcium metavanadate is defined by its high lattice energy and significant enthalpy of formation. These values explain its resistance to dissolution compared to Group 1 vanadates.

Standard Thermodynamic Values (298.15 K)
ParameterSymbolValueSource / Derivation
Enthalpy of Formation

-2329.3 kJ/mol Derived from calorimetric data [1, 6]
Gibbs Free Energy

-2150 ± 20 kJ/mol Estimated via

approximations
Molar Solubility

0.022 mol/L Equilibrium in neutral water [3]
Solubility Product

(apparent)

Calculated from

(

)
Dissolution Enthalpy

-84.8 kJ/mol For acid-assisted dissolution (

) [14]

Technical Insight: The negative enthalpy of acid dissolution (


 kJ/mol) indicates that the solubilization of calcium metavanadate in acidic media is exothermic. This contrasts with the endothermic dissolution often seen in simple salts, suggesting that pH adjustment is a more potent driver of solubility than temperature alone.

Part 3: Aqueous Solubility and Speciation

The solubility of


 is not a static number; it is a dynamic function of pH. Vanadium(V) undergoes complex speciation (oligomerization) in solution.
The pH-Dependent Solubility Mechanism
  • Neutral pH (6.5 - 8.0): The compound is sparingly soluble (~5.2 g/L). The primary species in solution is the metavanadate ion (

    
    ), often present as the cyclic trimer 
    
    
    
    or tetramer
    
    
    .
  • Acidic pH (< 5.0): Solubility increases drastically. The metavanadate anion protonates and converts to the dioxovanadium cation (

    
    ), driving the equilibrium to the right.
    
    • Reaction:

      
      
      
    • Log K:5.66 [14]

  • Basic pH (> 9.0): The metavanadate converts to pyrovanadate (

    
    ) and orthovanadate (
    
    
    
    ). Calcium orthovanadate (
    
    
    ) is significantly less soluble (
    
    
    ), leading to reprecipitation if calcium excess is present.
Temperature Dependence

While precise Van't Hoff plots for the neutral salt are rare, empirical data confirms solubility increases with temperature. However, in biological buffers (simulated body fluid), the "common ion effect" (presence of


 and carbonates) will suppress solubility further than pure water values suggest.
Visualization: Aqueous Speciation Logic

VanadiumSpeciation cluster_0 Thermodynamic Stability Zones Solid Solid Ca(VO3)2 (Sparingly Soluble) Neutral Neutral Medium (pH 6-8) Metavanadate (VO3-) Solid->Neutral Dissolution (0.022 M) Acid Acidic Medium (pH < 5) Formation of VO2+ Acid->Solid Reversible if neutralized Neutral->Acid + H+ (Protonation) Basic Basic Medium (pH > 9) Orthovanadate (VO4 3-) Neutral->Basic + OH- (Deprotonation) Precip Reprecipitation as Ca3(VO4)2 Basic->Precip + Ca2+ (High Affinity)

Figure 1: Speciation flowchart illustrating the pH-dependent stability and transformation of Calcium Metavanadate in aqueous media.

Part 4: Experimental Protocols

To ensure data reliability in drug development or materials synthesis, the following protocols utilize self-validating steps (e.g., pH checkpoints and mass balance checks).

Protocol A: High-Purity Synthesis via Aqueous Precipitation

Objective: Synthesize phase-pure


 free of orthovanadate impurities.
  • Precursor Preparation:

    • Dissolve 0.1 mol Sodium Metavanadate (

      
      ) in 500 mL deionized water.
      
    • Validation: Measure pH.[1][2] It should be approximately 7.0–7.5. If pH > 8, adjust with dilute

      
       to prevent orthovanadate formation.
      
  • Precipitation:

    • Prepare a 0.06 mol Calcium Chloride (

      
      ) solution (20% excess to drive equilibrium).
      
    • Add

      
       solution dropwise to the vanadate solution at 25°C under constant stirring (500 RPM).
      
    • Observation: A white crystalline precipitate should form immediately.

  • Aging and Digestion:

    • Allow the suspension to stir for 2 hours.

    • Thermodynamic Check: Heat to 40°C for 30 minutes to promote Ostwald ripening (growth of larger, purer crystals).

  • Filtration and Washing:

    • Filter using a 0.45 µm membrane.

    • Wash 3x with ice-cold deionized water (to minimize dissolution loss, given the 5.2 g/L solubility).

    • Impurity Check: Test filtrate with

      
      ; if white 
      
      
      
      precipitates, continue washing.
  • Drying:

    • Dry at 60°C for 12 hours. Do not exceed 100°C to avoid losing waters of hydration if the tetrahydrate is desired.

Protocol B: Solubility Determination (ICP-OES)

Objective: Accurately measure solubility in a specific biological buffer.

  • Equilibration:

    • Add excess

      
       solid (approx. 1 g) to 50 mL of the target buffer (e.g., PBS, pH 7.4).
      
    • Incubate at 37°C (body temperature) with orbital shaking for 24 hours.

  • Separation:

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter supernatant through a 0.22 µm syringe filter (hydrophilic PTFE).

  • Quantification:

    • Acidify 1 mL of filtrate with 2%

      
       (stabilizes V species).
      
    • Analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) at wavelengths 292.401 nm and 309.310 nm.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      . (Since 1 mol salt yields 2 mol V).
Visualization: Synthesis Workflow

SynthesisWorkflow Precursors Precursors NaVO3 (aq) CaCl2 (aq) Mixing Mixing pH Control (6.5-7.5) Temp: 25-40°C Precursors->Mixing Dropwise Addition Precipitation Precipitation Ca(VO3)2 . 4H2O Mixing->Precipitation Equilibrium Shift Purification Purification Wash (Ice Water) Remove Cl- Precipitation->Purification Filtration Final Final Product Dry @ 60°C Purification->Final Drying

Figure 2: Step-by-step synthesis workflow emphasizing critical control points (pH and Temperature).

Part 5: Biological and Pharmaceutical Implications

Insulin Mimetic Potential

Vanadium compounds, including metavanadates, act as protein tyrosine phosphatase (PTP) inhibitors, effectively enhancing insulin receptor signaling.

  • Bioavailability Challenge: The solubility of

    
     (0.022 M) is sufficient for therapeutic dosing (typically micromolar range), but the presence of physiological Calcium (1.1–1.3 mM free 
    
    
    
    ) may suppress dissolution via the common ion effect.
  • Toxicity: High solubility can lead to "dose dumping" and toxicity. The moderate solubility of the calcium salt may offer a "sustained release" profile compared to the highly soluble sodium salt.

Drug Delivery Strategy

Formulators should consider


 as a pro-drug depot . By injecting a suspension or implanting a matrix containing the solid salt, the dissolution rate is limited by the solubility product 

, providing a slow, steady release of active vanadate ions over time.

References

  • Vasil'ev, V.P., et al. (1974). "Standard enthalpy of metavanadate-ion formation in aqueous solutions." Russian Journal of Inorganic Chemistry, 19(7), 1815-1819. Link

  • Fedorov, P.I., et al. (1979). "Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C." Zhurnal Neorganicheskoj Khimii, 24(12). Link

  • Min, J., et al. (2020). "Solid-state reaction of a CaO−V2O5 mixture: A fundamental study for the vanadium extraction process." International Journal of Minerals, Metallurgy and Materials, 27, 466–475. Link

  • Kelsey, C.H., & Barnes, W.H. (1960). "The crystal structure of metarossite." Canadian Mineralogist, 6, 448–466.[3] Link

  • Persson, K. (2011). "Formation enthalpies by mixing GGA and GGA + U calculations." Physical Review B, 84, 045115. Link

  • UQ eSpace. "Thermodynamic data for Calcium Metavanadate." University of Queensland Repository. Link

  • Sadiq, M. (1988).[4] "Thermodynamic solubility relationships of inorganic vanadium in the marine environment." Marine Chemistry, 23(1-2), 87-98.[4] Link

  • PubChem. "Calcium Metavanadate Compound Summary." National Institutes of Health. Link

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Sol-Gel Synthesis of Calcium Metavanadate (CaV₂O₆) Powders

An Application Note for Researchers Introduction: The Merits of Sol-Gel Derived Calcium Metavanadate Calcium metavanadate (CaV₂O₆) is a compound of significant interest due to its diverse applications, including as a pot...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Introduction: The Merits of Sol-Gel Derived Calcium Metavanadate

Calcium metavanadate (CaV₂O₆) is a compound of significant interest due to its diverse applications, including as a potential cathode material for aqueous zinc-ion batteries and as a catalyst.[1][2] It belongs to the broader class of vanadate materials known for their intriguing physicochemical properties.[3] The traditional synthesis of such mixed-oxide ceramics often involves high-temperature solid-state reactions, which can lead to inhomogeneous products with large, uncontrolled particle sizes and potential impurities.

The sol-gel process presents a versatile and advantageous wet-chemical alternative.[4] Its primary strength lies in the atomic-level mixing of precursors in a liquid phase, which ensures exceptional compositional homogeneity. This method allows for the synthesis of materials at significantly lower temperatures and provides a pathway to control the particle size, morphology, and surface area of the final powder.[5][6] While the sol-gel synthesis for calcium metavanadate specifically is not extensively documented, making this a novel area of study, the principles are well-established for related calcium and vanadate compounds.[7]

This guide elucidates a reliable sol-gel route to CaV₂O₆, emphasizing the causality behind each experimental step to empower researchers to not only replicate the process but also to intelligently modify it for specific applications.

The Sol-Gel Mechanism: From Precursors to a 3D Oxide Network

The sol-gel process is fundamentally a two-step reaction involving the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides or salts, in a solvent.

  • Hydrolysis: Metal precursors react with water, replacing alkoxy (-OR) or other ligands with hydroxyl (-OH) groups.

  • Condensation: The hydroxylated species react with each other to form metal-oxygen-metal (M-O-M) bonds, releasing water or alcohol as a byproduct. This polycondensation process leads to the formation of a "sol," which is a stable colloidal suspension of particles. As the reaction proceeds, these particles link together to form a continuous three-dimensional network that spans the entire volume of the liquid, resulting in a "gel."

The choice of precursors is critical. For calcium, common precursors include calcium nitrate (Ca(NO₃)₂) and calcium chloride (CaCl₂), although alkoxides like calcium methoxyethoxide can offer better homogeneity and lower processing temperatures.[8][9] For vanadium, ammonium metavanadate (NH₄VO₃) is a widely used and cost-effective choice.

The reaction kinetics, and therefore the structure of the resulting gel, are highly sensitive to several parameters:

  • pH: The pH of the solution dictates the rates of hydrolysis and condensation. Acidic or basic conditions can catalyze these reactions, influencing whether the final structure is composed of linear chains or highly branched clusters.[10][11] For vanadate systems, pH is particularly crucial as it determines the specific vanadate species present in the solution.[12]

  • Water-to-Precursor Ratio (R): The amount of water available for hydrolysis directly impacts the reaction rate.

  • Temperature: Higher temperatures accelerate the hydrolysis and condensation reactions, leading to faster gelation times.[11]

By carefully controlling these factors, the microstructure of the gel can be tailored, which in turn defines the properties of the final calcined powder.

Visualizing the Synthesis Workflow

The entire process, from precursor solutions to the final crystalline powder, can be visualized as a sequential workflow.

G cluster_0 Solution Stage cluster_1 Gelation & Aging cluster_2 Drying & Calcination P1 Calcium Precursor (e.g., Ca(NO₃)₂·4H₂O) Sol Homogeneous Precursor Solution P1->Sol P2 Vanadium Precursor (e.g., NH₄VO₃) P2->Sol Solvent Solvent System (e.g., H₂O/Ethanol) Solvent->Sol Gel Wet Gel Formation (3D Network) Sol->Gel Hydrolysis & Condensation Aging Gel Aging (Network Strengthening) Gel->Aging Drying Drying (Solvent Removal) Aging->Drying Xerogel Amorphous Xerogel Drying->Xerogel Calcination Calcination (Crystallization) Xerogel->Calcination Final CaV₂O₆ Powder Calcination->Final

Caption: Workflow for sol-gel synthesis of CaV₂O₆.

The chemical transformation at the heart of gelation involves the formation of a vanadate-calcium oxide network.

G cluster_0 Hydrolysis cluster_1 Condensation cluster_2 Network Formation V_OR V-OR + H₂O V_OH V-OH + ROH V_OR->V_OH V_OH2 V-OH + HO-V V_O_V V-O-V + H₂O V_OH2->V_O_V V_O_V2 V-O-V Network Ca-O-V Network (Gel) V_O_V2->Network Ca_ion Ca²⁺ Ca_ion->Network

Caption: Simplified reaction mechanism in the sol-gel process.

Detailed Experimental Protocol

This protocol describes a representative synthesis for approximately 5 grams of calcium metavanadate powder.

4.1. Materials and Reagents

  • Ammonium metavanadate (NH₄VO₃, ACS reagent grade, ≥99.0%)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O, ACS reagent grade, ≥99.0%)

  • Citric acid monohydrate (C₆H₈O₇·H₂O, ACS reagent grade, ≥99.5%)

  • Ammonium hydroxide solution (NH₄OH, 28-30% NH₃ basis)

  • Deionized water (18.2 MΩ·cm)

  • Ethanol (Absolute, ≥99.5%)

4.2. Equipment

  • Magnetic stirrer with heating plate

  • 250 mL beakers and 500 mL Erlenmeyer flask

  • pH meter

  • Drying oven

  • High-temperature tube or muffle furnace with programmable controller

  • Porcelain or alumina crucibles

4.3. Step-by-Step Procedure

Part A: Sol Preparation (Chelation Route)

  • Vanadate Solution: In a 250 mL beaker, dissolve 4.68 g of ammonium metavanadate (0.04 mol) in 100 mL of deionized water by heating to approximately 80°C with constant stirring. The solution should become clear. Allow it to cool to room temperature.

    • Expertise & Experience: Heating is necessary to fully dissolve the ammonium metavanadate. A clear solution is crucial for homogeneity.

  • Calcium Solution: In a separate 250 mL beaker, dissolve 4.72 g of calcium nitrate tetrahydrate (0.02 mol) in 50 mL of deionized water.

  • Chelation: Add 7.68 g of citric acid monohydrate (0.036 mol) to the calcium nitrate solution. Stir until fully dissolved. The citric acid acts as a chelating agent, forming stable complexes with the Ca²⁺ ions, which prevents premature precipitation and promotes a more uniform gel network.

  • Mixing: Slowly add the vanadate solution to the calcium-citrate solution under vigorous stirring. A clear, yellowish solution should be obtained. The final volume should be adjusted with deionized water to 200 mL.

Part B: Gelation

  • pH Adjustment: While continuously monitoring with a calibrated pH meter, slowly add ammonium hydroxide solution dropwise to the mixed precursor solution. Continue adding until a pH of ~7-8 is reached.

    • Trustworthiness: The pH adjustment is the most critical step to initiate polycondensation. As the pH increases, the solution will become more viscous, indicating the onset of gelation. A rapid change in viscosity signals the formation of the gel network.

  • Gel Formation: Cover the beaker and leave the solution on the magnetic stirrer (with gentle stirring) at 60°C. A stable, translucent gel should form within several hours. The heat accelerates the condensation reactions.[13]

Part C: Aging

  • Syneresis: Once the gel has formed, turn off the stirring and heat. Keep the gel covered and let it age at room temperature for 24-48 hours. During aging, the gel network strengthens through further condensation, and solvent is expelled from the pores (a process called syneresis).

Part D: Drying

  • Solvent Removal: Place the aged gel in a drying oven at 120°C for 24 hours.[13] This will evaporate the water and other volatiles, causing the gel to shrink significantly and resulting in a hard, glassy solid known as a xerogel.

    • Expertise & Experience: The drying process must be slow and controlled to minimize cracking and structural collapse of the porous network.

Part E: Calcination

  • Grinding: Grind the dried xerogel into a fine powder using an agate mortar and pestle.

  • Thermal Treatment: Place the ground powder in an alumina crucible and transfer it to a programmable furnace. Heat the powder according to the following schedule:

    • Ramp up to 300°C at a rate of 2°C/min and hold for 2 hours to burn off residual organic matter from the citric acid.

    • Ramp up to 550-650°C at a rate of 5°C/min and hold for 4-6 hours to crystallize the calcium metavanadate phase.

    • Allow the furnace to cool naturally to room temperature.

    • Trustworthiness: The initial slow ramp is crucial to prevent explosive decomposition of organics. The final calcination temperature determines the crystallinity and phase purity of the CaV₂O₆ powder.[14]

Influence of Synthesis Parameters

The properties of the final CaV₂O₆ powder are highly dependent on the synthesis conditions. The following table summarizes these relationships.

ParameterRange/ValueEffect on Final ProductRationale & Cited Insights
Calcium Precursor Ca(NO₃)₂, CaCl₂, Ca-alkoxideAffects homogeneity and calcination temperature.Alkoxides can incorporate into the silica network at room temperature, unlike salts which require high temperatures.[8] Nitrates can leave toxic residues if not fully removed.[9]
Solution pH 3.0 - 8.0Controls gelation time and network structure.The V₂O₅/CaO ratio and dilution affect the pH.[12] Near the isoelectric point of the metal hydroxide, particle aggregation is rapid, leading to different network structures.[10]
Aging Time 12 - 48 hoursIncreases network strength and pore uniformity.Continued condensation reactions during aging lead to a more robust gel structure that is less prone to collapse during drying.
Calcination Temp. 500 - 700 °CDetermines phase purity and crystallinity.Higher temperatures generally lead to higher crystallinity and larger crystallite sizes. The optimal temperature is a trade-off between complete crystallization and unwanted grain growth.[5][14]
Chelating Agent Citric Acid, EDTAPrevents precipitation, ensures homogeneity.Chelating agents form stable complexes with metal ions, controlling their hydrolysis and leading to a more ordered gel network.

Essential Characterization

To validate the successful synthesis of CaV₂O₆, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the final powder. The resulting pattern should be matched with a reference database (e.g., JCPDS) for CaV₂O₆.

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and degree of agglomeration of the powders.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of V-O-Ca bonds and to verify the removal of organic residues and nitrates after calcination.[15]

Safety Precautions

  • Vanadium compounds can be toxic. Handle all vanadium precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The decomposition of nitrates and organic materials during calcination can release noxious gases (e.g., NOx). The furnace must be properly vented.

  • Handle organic solvents like ethanol in a fume hood away from ignition sources.

References

  • Munawaroh, F., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF CaO PREPARED FROM LIMESTONE USING SOL-GEL METHOD. ResearchGate. Available at: [Link]

  • Chen, S., et al. (2024). Effect of Calcium Sulfate and Silica Gel on Vanadium Leaching Characteristics from Vanadium Titanomagnetite via Calcification Roasting–Sulfuric Acid Leaching: Formation Mechanism and Process Enhancement. MDPI. Available at: [Link]

  • Evans, H. T., & Garrels, R. M. (1958). Synthesis of calcium vanadate minerals and related compounds. USGS Publications Warehouse. Available at: [Link]

  • Cieślik, M., et al. (2021). Characterization of Sol-Gel Derived Calcium Hydroxyapatite Coatings Fabricated on Patterned Rough Stainless Steel Surface. MDPI. Available at: [Link]

  • González-Aza, C., et al. (2022). Sol–Gel Synthesis of Endodontic Cements: Post-Synthesis Treatment to Improve Setting Performance and Bioactivity. National Institutes of Health (NIH). Available at: [Link]

  • Valliant, E. M., & Jones, J. R. (2011). Effect of calcium source on structure and properties of sol-gel derived bioactive glasses. Acta Biomaterialia. Available at: [Link]

  • Bauer, D. H., & Shanks, D. E. (1964). Calcium Vanadate Precipitation and Processing. 911Metallurgist. Available at: [Link]

  • Hossain, S., et al. (2021). Synthesis of Nano-Calcium Oxide from Waste Eggshell by Sol-Gel Method. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Crystallization of Calcium Vanadate Solids from Solution A Metathetic Route. Available at: [Link]

  • Garsia, R., et al. (2014). Sol-gel synthesis of calcium nanomaterial for paper conservation. ResearchGate. Available at: [Link]

  • Boyd, A. R., et al. (2019). Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses. PubMed. Available at: [Link]

  • INIS-IAEA. (2024). Synthesis of the metavanadate CaV2O6 by the sol-gel method and the characterization by X-ray diffraction and time-differential perturbed gamma-gamma angular correlation techniques. Available at: [Link]

  • Liang, P., et al. (2024). Hydrated Calcium Vanadate Nanoribbons with a Stable Structure and Fast Ion Diffusion as a Cathode for Quasi-Solid-State Zinc-Ion Batteries. ACS Publications. Available at: [Link]

  • MDPI. (n.d.). Ceramics: Processes, Microstructures, and Properties. Available at: [Link]

  • American Elements. (n.d.). Calcium Vanadate. Available at: [Link]

  • Werlé, M., et al. (2024). Up-scaling a Sol-Gel Process for the Production of a Multi-Component Xerogel Powder. CHIMIA. Available at: [Link]

  • Poologasundarampillai, G., et al. (2010). Role of pH and temperature on silica network formation and calcium incorporation into sol–gel derived bioactive glasses. Journal of Materials Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH value on the dissolution of calcium vanadates in sulfuric acid. Available at: [Link]

  • Hooi, M., & De-Vries, J. (2022). Effect of mild thermal and pH changes on the sol-gel transition in skim milk. PubMed. Available at: [Link]

Sources

Application

solid-state reaction kinetics of calcium metavanadate formation.

Advanced Protocol: Solid-State Reaction Kinetics of Calcium Metavanadate ( ) Formation Strategic Significance & Application Context Calcium Metavanadate ( ) is a pivotal material in the domain of functional oxides, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol: Solid-State Reaction Kinetics of Calcium Metavanadate ( ) Formation

Strategic Significance & Application Context

Calcium Metavanadate (


) is a pivotal material in the domain of functional oxides, serving as a high-efficiency host lattice for luminescent phosphors (rare-earth doped), a candidate for photocatalytic degradation of organic pollutants, and an anode material for lithium-ion batteries due to its unique 1D channel structure.

Understanding the solid-state reaction kinetics of its formation is not merely an academic exercise; it is a critical requirement for:

  • Phase Purity Control: Preventing the formation of secondary phases like

    
     (pyrovanadate) or 
    
    
    
    (orthovanadate).
  • Energy Efficiency: Optimizing calcination profiles to minimize thermal budget while ensuring complete conversion.

  • Morphology Engineering: Controlling grain growth mechanisms which are directly tied to reaction rate and diffusion barriers.

Mechanistic Theory: The Reaction Pathway

The formation of


 from Calcium Carbonate (

) and Vanadium Pentoxide (

) is a complex multi-step heterogeneous reaction. Unlike simple binary oxide mixing, this system often involves a liquid-phase assisted mechanism due to the relatively low melting point of

(

) and the formation of low-temperature eutectics.
Reaction Stoichiometry

The global reaction is defined as:



Mechanistic Stages[1][2]
  • Stage I (

    
    ):  Solid-solid contact diffusion. Reaction is slow; minor formation of metastable intermediates (e.g., 
    
    
    
    ).
  • Stage II (

    
    ):  Decomposition of 
    
    
    
    to
    
    
    accelerates. The nascent
    
    
    is highly reactive.
  • Stage III (

    
    ): 
    
    
    
    approaches its melting point. The reaction rate spikes significantly due to increased diffusion coefficients at the solid-liquid interface (Tamman temperature effect).

Critical Insight: Research indicates the activation energy (


) for this process is approximately 145 kJ/mol  for 1:1 mixtures, often following a reaction-order model  or diffusion-controlled model  depending on particle size and compaction density.

Experimental Protocol: Synthesis & Data Acquisition

Materials & Precursors
  • Calcium Source:

    
     (Analytical Reagent, 
    
    
    
    , dried at
    
    
    for 4h).
  • Vanadium Source:

    
     (Analytical Reagent, 
    
    
    
    , yellow-orange powder).
  • Solvent (Optional): Ethanol (absolute) for wet milling.

Precursor Preparation (The "Self-Validating" Mix)
  • Stoichiometry: Weigh

    
     and 
    
    
    
    in a strict 1:1 molar ratio .
    • Validation Check: Any deviation

      
       will result in detectable 
      
      
      
      (secondary phase) in XRD.
  • Homogenization: High-energy planetary ball milling is recommended over mortar/pestle to ensure uniform particle contact points.

    • Settings: 300 rpm, 2 hours, Ethanol medium.

    • Drying:

      
       vacuum oven until constant weight.
      
Thermal Analysis (TGA/DSC) Workflow

To extract kinetic parameters, we utilize Non-Isothermal Thermogravimetry .

  • Instrument: SDT (Simultaneous DSC-TGA).

  • Atmosphere: Synthetic Air or

    
     flow (50-100 mL/min) to remove 
    
    
    
    and prevent back-reaction.
  • Crucible: Alumina (

    
    ) or Platinum (Pt). Note: Pt may catalyze surface reactions; Alumina is preferred for bulk kinetics.
    
  • Heating Rates (

    
    ):  Run four separate experiments at varying rates to apply isoconversional methods:
    
  • Temperature Range: RT to

    
    .
    
Workflow Diagram

ExperimentalWorkflow Start Raw Materials (CaCO3 + V2O5) Weigh Stoichiometric Weighing (1:1 Molar Ratio) Start->Weigh Mill High-Energy Milling (Homogenization) Weigh->Mill Ethanol TGA TGA/DSC Analysis (4 Heating Rates) Mill->TGA Sample A (Kinetics) Calc Bulk Calcination (Tube Furnace) Mill->Calc Sample B (Synthesis) XRD XRD Validation (Phase Purity) TGA->XRD Residue Check Calc->XRD

Figure 1: Integrated workflow for precursor preparation, kinetic data acquisition, and phase validation.

Kinetic Analysis: From Data to Model

Do not rely on a single heating rate method (like Coats-Redfern) alone, as it assumes a reaction model. For high-reliability data, use Model-Free Isoconversional Methods first.

Data Processing Steps
  • Convert TGA to Conversion (

    
    ): 
    
    
    
    
    Where
    
    
    is initial mass,
    
    
    is mass at temp
    
    
    , and
    
    
    is final mass.
  • Differentiation: Calculate reaction rate

    
     or 
    
    
    
    .
The Kissinger-Akahira-Sunose (KAS) Method

This method allows determination of Activation Energy (


) without assuming a mechanism.


  • Plot:

    
     vs 
    
    
    
    for specific values of
    
    
    (e.g., 0.1, 0.2, ... 0.9).
  • Result: The slope of the lines equals

    
    .
    
  • Interpretation: If

    
     is constant across all 
    
    
    
    , it is a single-step reaction. If
    
    
    varies, the mechanism changes (e.g., diffusion takes over nucleation).
Model Determination (Master Plots)

Once


 is known, determine the reaction mechanism (

) using the Z-Master Plot method:

Compare experimental

curves against theoretical models:
  • D3 (Jander): 3D Diffusion controlled.

  • R3 (Phase Boundary): Contracting sphere.

  • A2/A3 (Avrami-Erofeev): Nucleation and growth.

Expected Outcome for


: 
Literature suggests the reaction often shifts from Phase Boundary Controlled (R3)  at the onset to Diffusion Controlled (D3/D4)  as the product layer of 

thickens, inhibiting further contact between

and

.
Kinetic Logic Flow

KineticLogic RawData TGA Raw Data (Mass vs Temp) Alpha Conversion (α) Calculation RawData->Alpha IsoConv Isoconversional Fit (KAS / FWO Method) Alpha->IsoConv Multi-heating rates MasterPlot Master Plot Method (Model Comparison) Alpha->MasterPlot Ea_Calc Calculate Ea (Activation Energy) IsoConv->Ea_Calc Ea_Calc->MasterPlot ModelID Identify Mechanism (e.g., D3 Diffusion) MasterPlot->ModelID

Figure 2: Logic flow for extracting kinetic parameters from thermogravimetric data.

Results Summary & Validation Criteria

Reference Kinetic Data

Use these values to benchmark your experimental results.

ParameterLiterature Value (Approx.)UnitNotes
Activation Energy (

)

kJ/molFor 1:1

mixture [1].[1][2]
Pre-exponential (

)


Indicates frequency of effective collisions.
Reaction Model Second-Order / Diffusion-Often fits Ginstling-Brounshtein (D4) or Jander (D3).
Onset Temp


Depends on milling/particle size.
Peak Rate Temp


Near

melting/eutectic point.
XRD Validation

After calcination (e.g.,


 for 4 hours), the XRD pattern must be verified against JCPDS Card No. 35-0139  (or similar standard for 

).
  • Primary Peak:

    
     (depending on X-ray source, typically Cu K
    
    
    
    ).
  • Impurity Flags:

    • Peaks at

      
       indicate unreacted 
      
      
      
      .
    • Peaks at

      
       indicate 
      
      
      
      .
    • Peaks indicating

      
       suggest off-stoichiometry (Ca-rich).
      

References

  • Solid-state reaction of a CaO−V2O5 mixture: A fundamental study for the vanadium extraction process. Source: Journal of Alloys and Compounds / USTB URL:[Link] (Verified context via search result 1.1)

  • Understanding the solid-state calcium metavanadate synthesis pathway. Source: Journal of Alloys and Compounds URL:[Link]

  • Formation of Calcium Vanadates by Solid State Reactions of V2O3 with CaCO3. Source: Asian Journal of Chemistry URL:[Link] (Verified context via search result 1.2)

  • Exploring the optoelectronic properties of calcium vanadate semiconductors. Source: USTB / ResearchGate URL:[Link] (Verified context via search result 1.7)

  • Kinetics of the Carbonate Leaching for Calcium Metavanadate. Source: MDPI URL:[Link] (Verified context via search result 1.6)

Sources

Method

**Application Notes &amp; Protocols: Synthesis of Single-Crystal Calcium Metavanadate (Ca(VO₃)₂) **

Abstract This document provides a comprehensive technical guide for the synthesis of single-crystal calcium metavanadate, Ca(VO₃)₂. It is intended for researchers, materials scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of single-crystal calcium metavanadate, Ca(VO₃)₂. It is intended for researchers, materials scientists, and professionals in drug development and related fields who require high-purity crystalline materials. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for key experimental decisions. We will explore three primary synthesis methodologies: conventional solid-state reaction, hydrothermal synthesis, and molten salt flux growth. Each section includes detailed, step-by-step protocols, quantitative parameter tables, and workflow diagrams to ensure reproducibility and a deep understanding of the crystallization process.

Introduction to Calcium Metavanadate

Calcium metavanadate (Ca(VO₃)₂) is a member of the vanadate family of inorganic compounds that has garnered significant interest for its diverse properties and potential applications. Vanadate compounds, in general, are known for their catalytic, electronic, and magnetic characteristics.[1] Specifically, Ca(VO₃)₂ has been investigated for its use in microwave dielectric ceramics and as a potential cathode material in emerging battery technologies.[1][2] The synthesis of this material in a single-crystal form is paramount for fundamental studies of its anisotropic physical properties and for applications where crystalline perfection is critical.

The production of high-quality single crystals of Ca(VO₃)₂ can be challenging. The choice of synthesis method profoundly impacts crystal size, purity, and morphology. This guide details three field-proven methods, each offering distinct advantages depending on the desired outcome and available equipment.

Synthesis Methodologies

Method 1: Conventional Solid-State Reaction

The solid-state reaction is a traditional and straightforward method for producing polycrystalline powders and, under specific conditions, small single crystals of thermally stable inorganic compounds. The method relies on the direct reaction between solid precursors at elevated temperatures. Diffusion of ions through the solid-state matrix is the rate-limiting step, often requiring high temperatures and extended reaction times to achieve a homogeneous, single-phase product.

Causality and Experimental Choices: The choice of precursors is critical. Calcium carbonate (CaCO₃) and vanadium pentoxide (V₂O₅) are commonly used due to their stability, availability, and high purity. The reaction proceeds via the decomposition of CaCO₃ to calcium oxide (CaO) and carbon dioxide, followed by the reaction of CaO with V₂O₅. Studies indicate the synthesis pathway occurs directly from CaCO₃, with the reaction rate accelerating significantly above 620°C due to the formation of a eutectic compound. A 1:1 molar ratio of CaCO₃ to V₂O₅ is stoichiometric for the formation of Ca(VO₃)₂.

Protocol 1: Solid-State Synthesis of Ca(VO₃)₂

  • Precursor Preparation: Accurately weigh stoichiometric amounts of high-purity calcium carbonate (CaCO₃) and vanadium(V) oxide (V₂O₅) in a 1:1 molar ratio.

  • Homogenization: Thoroughly grind the precursors together in an agate mortar with a pestle for at least 30 minutes to ensure intimate mixing. This step is crucial for promoting a complete reaction.

  • Calcination: Transfer the homogenized powder mixture to a high-purity alumina crucible.

  • Heating Profile: Place the crucible in a programmable muffle furnace and heat in an air atmosphere according to the following profile:

    • Ramp up to 400°C at a rate of 5°C/minute. The reaction begins at this temperature.

    • Ramp up to 650°C at a rate of 5°C/minute. This temperature is above the eutectic point, which accelerates the reaction.

    • Hold at 650°C for 1-3 hours to ensure the complete formation of the calcium metavanadate phase.

  • Cooling and Collection: Allow the furnace to cool naturally to room temperature. The resulting product will be a sintered powder of Ca(VO₃)₂. For single-crystal growth, this method typically yields microcrystals.

Data Presentation: Solid-State Reaction Parameters

ParameterValueRationale
PrecursorsCaCO₃, V₂O₅High purity, stable, and readily available.
Molar Ratio (CaCO₃:V₂O₅)1:1Stoichiometric for Ca(VO₃)₂ formation.[3]
Initial Reaction Temp.400°CSynthesis initiation temperature.
Final Reaction Temp.650°CExceeds eutectic point for accelerated kinetics.
Dwell Time1-3 hoursEnsures reaction completion.
AtmosphereAirProvides the necessary oxygen for the reaction.

Experimental Workflow: Solid-State Synthesis

cluster_prep Precursor Preparation cluster_reaction Thermal Reaction cluster_analysis Product Analysis weigh Weigh CaCO₃ & V₂O₅ (1:1 Molar Ratio) grind Grind in Agate Mortar weigh->grind Homogenize load Place in Alumina Crucible grind->load heat Heat in Furnace (Ramp to 650°C) load->heat dwell Dwell at 650°C (1-3 hours) heat->dwell cool Cool to Room Temp. dwell->cool collect Collect Ca(VO₃)₂ Product cool->collect xrd Characterize (XRD, SEM) collect->xrd

Caption: Workflow for solid-state synthesis of Ca(VO₃)₂.

Method 2: Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes water as a solvent under conditions of high temperature and pressure in a sealed vessel (autoclave).[4] This technique is particularly effective for synthesizing materials that are insoluble under ambient conditions and for growing high-quality single crystals, as the crystal growth occurs from a solution phase, allowing for better control over nucleation and morphology.[1][4]

Causality and Experimental Choices: In this method, soluble precursors of calcium and vanadium are dissolved in water. Upon heating in the autoclave, the increased pressure raises the boiling point of water, allowing reactions to occur in the aqueous phase at temperatures well above 100°C. The solubility of the reactants and the insolubility of the product (Ca(VO₃)₂) at these temperatures drive the crystallization process. The morphology of the resulting crystals, such as nanoribbons or microribbons, can be controlled by adjusting parameters like precursor concentration and reaction time.[1]

Protocol 2: Hydrothermal Synthesis of Single-Crystal Ca(VO₃)₂

  • Precursor Solution: Prepare an aqueous solution by dissolving a soluble calcium salt (e.g., calcium nitrate, Ca(NO₃)₂·4H₂O) and a vanadium source (e.g., ammonium metavanadate, NH₄VO₃) in deionized water. The specific concentrations can be varied to control crystal morphology.[1]

  • pH Adjustment (Optional): The pH of the solution can be adjusted using a mineralizer (e.g., NaOH or HNO₃) to influence the solubility of intermediates and the final crystal habit.

  • Autoclave Loading: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its total volume to safely accommodate the pressure increase upon heating.

  • Reaction: Seal the autoclave tightly and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to a temperature between 120°C and 180°C and maintain this temperature for 12 to 48 hours.[1][5] Longer reaction times generally favor the growth of larger crystals through processes like Ostwald ripening.[1]

  • Cooling: After the reaction period, turn off the oven and allow the autoclave to cool naturally to room temperature. Crucially, do not attempt to open the autoclave while it is hot and under pressure.

  • Crystal Harvesting: Once cooled, open the autoclave. Collect the solid product by filtration, wash it several times with deionized water and then with ethanol to remove any residual soluble ions, and finally dry it in an oven at 60-80°C.

Data Presentation: Hydrothermal Synthesis Parameters

ParameterValue RangeRationale
Calcium PrecursorCa(NO₃)₂·4H₂OHigh solubility in water.
Vanadium PrecursorNH₄VO₃ or NaVO₃High solubility in water.
SolventDeionized WaterReaction medium under hydrothermal conditions.
Temperature120 - 180°CProvides sufficient energy for reaction in a sealed system.[1]
Reaction Time12 - 48 hoursAffects crystal size and morphology.[1]
Autoclave Fill Volume< 80%Safety precaution to manage autogenous pressure.

Experimental Workflow: Hydrothermal Synthesis

cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_harvest Product Harvesting dissolve Dissolve Ca & V Precursors in Deionized Water autoclave Transfer to Teflon-lined Autoclave (<80% full) dissolve->autoclave seal Seal Autoclave autoclave->seal heat Heat in Oven (120-180°C, 12-48h) seal->heat cool Cool to Room Temp. heat->cool filter Filter Product cool->filter wash Wash with H₂O & Ethanol filter->wash dry Dry in Oven (60-80°C) wash->dry

Caption: Workflow for hydrothermal synthesis of Ca(VO₃)₂.

Method 3: Molten Salt Flux Growth

The flux method is a powerful technique for growing high-quality single crystals of materials with high melting points or that decompose before melting.[6] It involves dissolving the constituent components of the desired crystal in a molten solvent, or "flux."[6] The crystal then grows from this high-temperature solution as it is slowly cooled. Molten salt synthesis is a variant of this method where the flux itself is a low-melting-point salt or a eutectic mixture of salts.

Causality and Experimental Choices: The key to this method is selecting a suitable flux that dissolves the precursors (e.g., CaO and V₂O₅, or their equivalents) but does not react to form undesired phases and has a low melting point and low volatility. A eutectic mixture of Ca(NO₃)₂ and NaNO₃ serves as an excellent flux, melting at a relatively low temperature and readily dissolving a vanadium source like V₂O₅.[7] As the V₂O₅ is added to the molten nitrate flux, it reacts to form calcium vanadate, which has a lower solubility. By holding the system at a constant temperature or by slow cooling, single crystals of Ca(VO₃)₂ can precipitate from the solution. The final product is isolated by dissolving the solidified flux in a suitable solvent, typically water.

Protocol 3: Molten Salt Flux Synthesis of Single-Crystal Ca(VO₃)₂

  • Flux Preparation: Prepare a mixture of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and sodium nitrate (NaNO₃) in a 1:1 weight ratio.[7] Place this mixture in a quartz or platinum crucible.

  • Melting the Flux: Place the crucible in a furnace and heat to 450°C in an air atmosphere to create a clear, colorless molten salt bath.[7]

  • Reactant Addition: Carefully add V₂O₅ powder to the molten salt. The V₂O₅ will dissolve and react to form the desired product.

  • Crystal Growth: Maintain the temperature at 450°C for a short holding time (e.g., 3-5 minutes for nanocrystals) or implement a very slow cooling ramp (e.g., 1-5°C/hour) to grow larger single crystals.[7] The slow cooling reduces the solubility of Ca(VO₃)₂, promoting nucleation and growth.

  • Quenching/Cooling: After the growth period, remove the crucible from the furnace and allow it to cool to room temperature (air quenching).[7]

  • Isolation: The solidified mass consists of Ca(VO₃)₂ crystals embedded in the nitrate flux. Isolate the crystals by thoroughly washing the entire mass with copious amounts of deionized water to dissolve the nitrate salts.

  • Drying: Collect the insoluble Ca(VO₃)₂ crystals by filtration and dry them completely.

Data Presentation: Molten Salt Flux Parameters

ParameterValueRationale
Flux ComponentsCa(NO₃)₂·4H₂O, NaNO₃Forms a low-melting eutectic mixture to act as a solvent.[7]
Flux Ratio (w/w)1:1Effective composition for the molten salt bath.[7]
Vanadium SourceV₂O₅Reactant that dissolves in the molten flux.[7]
Growth Temperature~450°CSufficient to melt the flux and facilitate the reaction.[7]
Cooling Rate1-5°C/hour (for large crystals)Slow cooling is essential for single-crystal growth.
Crucible MaterialQuartz or PlatinumChemically inert to the molten nitrate flux.

Experimental Workflow: Molten Salt Flux Growth

cluster_prep Flux Preparation & Melting cluster_growth Crystal Growth cluster_harvest Crystal Isolation mix Mix Nitrate Salts in Crucible heat Heat to 450°C to Melt Flux mix->heat add Add V₂O₅ Powder to Molten Flux heat->add grow Slow Cooling (e.g., 1-5°C/hour) add->grow cool Cool to Room Temp. grow->cool wash Wash with Deionized Water to Dissolve Flux cool->wash filter Filter Crystals wash->filter dry Dry Ca(VO₃)₂ Crystals filter->dry

Caption: Workflow for molten salt flux growth of Ca(VO₃)₂.

Characterization of Synthesized Crystals

To validate the successful synthesis of single-crystal Ca(VO₃)₂, a suite of characterization techniques should be employed.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystal phase and purity of the bulk material. The resulting diffraction pattern should be compared against standard database entries for Ca(VO₃)₂.

  • Single-Crystal X-ray Diffraction (SC-XRD): For sufficiently large crystals, SC-XRD provides definitive structural information, including the lattice parameters, space group, and atomic positions.

  • Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology, size, and surface features of the synthesized crystals.

  • Energy Dispersive Spectroscopy (EDS): Often coupled with SEM, EDS confirms the elemental composition of the crystals, verifying the presence and stoichiometric ratio of Calcium, Vanadium, and Oxygen.

Conclusion

The synthesis of high-quality single-crystal calcium metavanadate can be successfully achieved through several distinct methodologies. Solid-state reaction offers a simple route to polycrystalline or microcrystalline material. For superior control over crystal size and morphology, and for obtaining larger single crystals, hydrothermal synthesis and molten salt flux growth are the methods of choice. The selection of a specific protocol should be guided by the desired crystal characteristics, available laboratory equipment, and the specific research application. By understanding the chemical principles behind each method, researchers can fine-tune reaction parameters to optimize the synthesis for their unique requirements.

References

  • Current time information in Fresno County, US. Google.
  • Nassini, D., Fouga, G. G., Alvarez, F. J., de Micco, G., & Bohe, A. E. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds, 989, 174345.
  • Crystallization of Calcium Vanadate Solids from Solution A Metathetic Route. (n.d.). Request PDF. Retrieved from [Link]

  • Canfield, P. C., & Fisher, I. R. (2001). Growth of single crystals from metallic fluxes. Journal of Crystal Growth, 225(2-4), 155-161.
  • Li, X., & Xie, B. (2012). Formation of Calcium Vanadates by Solid State Reactions of V2O3 with CaCO3. Asian Journal of Chemistry, 24(8), 3454-3456.
  • Bauer, D. L., & Lindstrom, R. E. (1963). Calcium Vanadate Precipitation and Processing. U.S. Department of the Interior, Bureau of Mines.
  • Wang, Y., et al. (2021). Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery.
  • Tran, T. V., et al. (2019). Hydrothermal synthesis of bioactive calcium silicate glass. Vietnam Journal of Chemistry, 57(5), 629-633.
  • Evans, H. T., & Mrose, M. E. (1955). Synthesis of calcium vanadate minerals and related compounds. U.S.
  • Liang, P., et al. (2023). Hydrated Calcium Vanadate Nanoribbons with a Stable Structure and Fast Ion Diffusion as a Cathode for Quasi-Solid-State Zinc-Ion Batteries. ACS Applied Materials & Interfaces, 15(18), 22106–22116.
  • Bhattacharya, S., et al. (2010). Crystallization of Calcium Vanadate Solids from Solution: A Metathetic Route. Crystal Growth & Design, 10(10), 4445-4452.
  • Zhang, Y., et al. (2018).
  • Goncalves, M., Smith, M. D., & zur Loye, H.-C. (2025). Flux Crystal Growth of a Series of Calcium Rare Earth Silicate Chlorides.
  • Demianets, L. N., & Lobachev, A. N. (1980). Hydrothermal synthesis and optical properties of calcite single crystals. Journal of Crystal Growth, 50(3), 611-614.
  • Paduroiu, C. T., et al. (2013). Synthesis of Calcium Metastannate (CaSnO3) by Solid State Reactions in Mechanically Activated Mixtures. Revista de Chimie, 64(1), 63-66.
  • Laudise, R. A. (1962). Hydrothermal Synthesis of Crystals. Chemical & Engineering News, 40(39), 84-95.
  • Dronskowski, R., et al. (2020). Flux Growth and Characterization of Bulk InVO4 Crystals. Crystals, 10(11), 1014.
  • O'Donnell, M. D., et al. (2019). Thermodynamic modelling assisted three-stage solid state synthesis of high purity β-Ca3(PO4)2. Journal of the European Ceramic Society, 39(12), 3457-3465.
  • Method of manufacturing calcium carbonate single crystals. (1988).
  • Messinger, R. B., et al. (2009). In-vivo silencing of the Cav3.
  • Flux Growth Method for a single crystal growth. (2025). YouTube. Retrieved from [Link]

  • Grzesiak, B., et al. (2019). Hydrothermal and mechanochemical synthesis of crystalline CaCO3. Adsorption Science & Technology, 37(1-2), 107-120.
  • Das, S., & Das, P. (2019). Efficient solid-state synthesis of biomineralized vaterite-derived pure CaMnO3 perovskite for effective photocatalysis. CrystEngComm, 21(31), 4683-4691.
  • Flux method. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application

Application Note: Real-Time Monitoring of Calcium Metavanadate (CaV₂O₆) Synthesis using In-Situ High-Temperature X-Ray Diffraction

Introduction: Unveiling Reaction Pathways in Real-Time Calcium metavanadate (CaV₂O₆) is a material of significant interest in fields ranging from catalysis to advanced materials due to its unique structural and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Reaction Pathways in Real-Time

Calcium metavanadate (CaV₂O₆) is a material of significant interest in fields ranging from catalysis to advanced materials due to its unique structural and chemical properties. Traditionally, the synthesis of CaV₂O₆, whether through solid-state reactions or precipitation methods, has been optimized through a series of ex-situ analyses. This conventional approach, which involves synthesizing materials, cooling them to room temperature, and then characterizing them, provides only discrete snapshots of the reaction. Consequently, transient intermediate phases, reaction kinetics, and the precise mechanisms of phase transformations can be easily missed.

In-situ X-ray diffraction (XRD) emerges as a transformative analytical technique, allowing researchers to observe the crystallographic evolution of materials directly under reaction conditions.[1][2] By collecting diffraction patterns continuously as the temperature is ramped or held isothermally, we can directly monitor the consumption of reactants, the formation of intermediates, and the crystallization of the final product. This application note provides a comprehensive guide to employing in-situ high-temperature XRD for the analysis of the solid-state synthesis of calcium metavanadate, offering field-proven protocols and data interpretation strategies for researchers and materials scientists.

The Scientific Rationale: Why In-Situ XRD is Essential

The synthesis of CaV₂O₆ via the solid-state reaction of calcium carbonate (CaCO₃) and vanadium pentoxide (V₂O₅) is a complex process governed by temperature-dependent diffusion and reaction rates. An in-situ approach provides critical insights that are otherwise unattainable:

  • Identifying Reaction Onset and Completion: Pinpoint the exact temperatures at which the initial reaction begins and completes, allowing for the optimization of calcination temperatures and duration.

  • Detecting Transient Intermediates: Uncover short-lived intermediate phases that may play a crucial role in the reaction pathway but would decompose or react upon cooling in an ex-situ experiment.

  • Elucidating Reaction Mechanisms: By tracking the rate of formation of products and consumption of reactants, the underlying reaction mechanism can be determined. For instance, it can be confirmed that the synthesis proceeds directly from CaCO₃ rather than from CaO formed by prior decomposition.

  • Kinetic Analysis: The data generated allows for the quantitative determination of reaction kinetics, providing activation energies and reaction rate constants that are vital for process scale-up and control.[1]

  • Observing Thermal Expansion: Track the changes in lattice parameters with temperature, providing valuable data on the material's thermal behavior.[3]

Experimental Configuration for In-Situ Analysis

The success of an in-situ XRD experiment hinges on a properly configured system capable of maintaining precise temperature and atmospheric control while collecting high-quality diffraction data.

Core Instrumentation

A typical laboratory setup for high-temperature in-situ XRD consists of:

  • X-Ray Diffractometer: A standard diffractometer equipped with a goniometer for precise angular control.

  • High-Temperature Reaction Chamber: A specialized stage that heats the sample while allowing for X-ray penetration and diffraction.[4][5] These chambers often feature a platinum heating element and can operate under various atmospheres (e.g., air, inert gas, or vacuum).

  • Position-Sensitive Detector: A fast detector is crucial for collecting complete diffraction patterns in a short amount of time, enabling high temporal resolution.

The following diagram illustrates the fundamental components and their interaction in an in-situ XRD experiment.

G cluster_XRD X-Ray Diffractometer cluster_Chamber High-Temperature Chamber XRay_Source X-Ray Source Sample Sample (CaCO₃ + V₂O₅) XRay_Source->Sample Incident Beam Goniometer Goniometer Goniometer->XRay_Source Detector Position-Sensitive Detector Goniometer->Detector PC Data Acquisition & Analysis System Detector->PC Sample->Detector Diffracted Beam Heater Heating Element (Pt) TC Thermocouple Controller Temperature & Gas Controller TC->Controller Window X-Ray Transparent Window (e.g., Kapton) Gas Gas Inlet/Outlet (Atmosphere Control) Controller->Heater Controller->Gas Controller->PC

Caption: Core components of an in-situ high-temperature XRD setup.

Detailed Protocol: In-Situ XRD of Solid-State CaV₂O₆ Synthesis

This protocol details the steps for monitoring the reaction between CaCO₃ and V₂O₅.

Materials and Precursor Preparation
  • Reactants:

    • Calcium Carbonate (CaCO₃), analytical grade, >99% purity.

    • Vanadium Pentoxide (V₂O₅), analytical grade, >99% purity.

  • Equipment:

    • Agate mortar and pestle.

    • Spatula and weighing paper.

    • Analytical balance (4 decimal places).

Procedure:

  • Stoichiometric Calculation: Calculate the required masses of CaCO₃ and V₂O₅ for a 1:1 molar ratio to form CaV₂O₆.

  • Weighing: Accurately weigh the calculated amounts of each reactant.

  • Homogenization: Combine the powders in an agate mortar. Grind the mixture thoroughly for 15-20 minutes to ensure intimate contact between the reactant particles. This step is critical for promoting a uniform solid-state reaction.

Instrument Setup and Data Collection

Workflow Overview:

G A Prepare & Homogenize Reactant Mixture (CaCO₃ + V₂O₅) B Load Sample into HT Chamber A->B C Set XRD Scan Parameters (2θ range, speed) B->C D Define Temperature Program (Ramp & Isothermal Steps) C->D E Start In-Situ Data Acquisition D->E F Collect XRD Patterns vs. Temperature/Time E->F G Analyze Data: Phase ID & Rietveld Refinement F->G

Sources

Method

calcium metavanadate as a cathode material for calcium-ion batteries.

Application Note: Calcium Metavanadate ( ) Cathode for High-Energy Calcium-Ion Batteries Executive Summary Calcium-ion batteries (CIBs) represent a post-lithium frontier due to the high natural abundance of calcium and i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Calcium Metavanadate ( ) Cathode for High-Energy Calcium-Ion Batteries

Executive Summary

Calcium-ion batteries (CIBs) represent a post-lithium frontier due to the high natural abundance of calcium and its divalent nature (


 per ion), offering high theoretical volumetric capacity. However, the development of CIBs is hindered by the sluggish diffusion of large 

ions and the lack of suitable host lattices.

Calcium Metavanadate (


)  has emerged as a superior cathode candidate. Its Brannerite-type structure  provides open 1D channels that facilitate the reversible intercalation of 

ions. This guide details the synthesis, electrode fabrication, and electrochemical validation of

, focusing on overcoming the kinetic barriers typical of multivalent chemistries.

Part 1: Material Physics & Mechanism

Crystal Structure & Intercalation Logic

 typically crystallizes in the monoclinic Brannerite phase (Space group 

).[1] The structure consists of edge-sharing

octahedra forming sheets, which are linked by

polyhedra.
  • The "Pillaring" Effect: The native Calcium ions act as pillars between Vanadium oxide layers, preventing structural collapse during cycling.

  • Redox Activity: Energy storage is driven by the reduction of

    
     to 
    
    
    
    (and potentially
    
    
    ), allowing for multi-electron transfer.
  • Diffusion Pathways: The open framework allows hydrated or solvated

    
     ions to migrate with lower steric hindrance compared to compact layered oxides.
    
Mechanism Visualization

The following diagram illustrates the structural logic and failure modes during intercalation.

IntercalationMechanism cluster_0 Electrolyte Interface cluster_1 CaV2O6 Lattice (Brannerite) Ion Ca2+ (Solvated) Desolvation Desolvation (Energy Barrier) Ion->Desolvation Migration Diffusion 1D Tunnel Diffusion Desolvation->Diffusion Injection Passivation Passivation Layer (If Water Present) Desolvation->Passivation Side Reaction Redox V5+ -> V4+ Reduction Diffusion->Redox Charge Transfer Expansion Lattice Breathing (<5% Volume Change) Redox->Expansion Structural Response

Figure 1: Mechanism of


 intercalation into 

showing critical desolvation and diffusion steps.

Part 2: Synthesis Protocol (Ultrafast Molten Salt Method)

While Sol-Gel is common, Molten Salt Synthesis (MSS) is recommended for


 to achieve high-aspect-ratio nanowires. This morphology minimizes the diffusion path length for sluggish 

ions.[2]
Reagents & Materials[3]
  • Precursors:

    
     (99.9%), 
    
    
    
    (99.9%).
  • Salt Flux:

    
     (or 
    
    
    
    :
    
    
    eutectic mixture for lower temps).
  • Crucible: Alumina (

    
    ).
    
Step-by-Step Protocol
  • Stoichiometric Mixing:

    • Mix

      
       and 
      
      
      
      in a 1:1 molar ratio.
    • Add

      
       in a 10:1 mass ratio (Salt : Precursor). Note: The excess salt acts as the solvent.
      
  • Grinding:

    • Grind the mixture in an agate mortar for 15 minutes to ensure homogeneity.

  • Thermal Treatment (The Critical Step):

    • Place mixture in an alumina crucible.

    • Heat to 800°C (ramp rate 5°C/min) in a muffle furnace.

    • Dwell Time: 1 hour (Standard) or 5 minutes (Ultrafast variant).

    • Insight: Short dwell times favor 1D nanorod growth; long dwell times lead to particle coarsening.

  • Washing & Purification:

    • Cool to room temperature naturally.

    • Wash the resulting solid with deionized water (hot, ~80°C) at least 5 times to dissolve the

      
       flux.
      
    • Validation: Verify filtrate with

      
       solution; no white precipitate (
      
      
      
      ) indicates salt removal.
  • Drying:

    • Dry at 80°C overnight in a vacuum oven.

Part 3: Electrode Fabrication & Cell Assembly

Handling Calcium metal anodes requires strict moisture control (


 ppm 

) to prevent surface passivation (

formation), which kills cell reversibility.
Slurry Preparation
  • Active Material:

    
     Nanowires (70 wt%).
    
  • Conductive Additive: Super P Carbon or Ketjen Black (20 wt%). High carbon content is needed to compensate for the low electronic conductivity of vanadates.

  • Binder: PVDF (10 wt%) dissolved in NMP.

  • Substrate: Aluminum Foil (Carbon-coated Al foil is preferred to prevent corrosion).

Electrolyte Formulation (Critical)

Standard Li-ion electrolytes (LiPF6) do not work. You must use a Ca-specific formulation.

  • Salt: 0.5 M

    
     or 
    
    
    
    .[3]
  • Solvent: Propylene Carbonate (PC) : Ethylene Carbonate (EC) (1:1 v/v).

  • Additive: 2% Fluoroethylene Carbonate (FEC) to stabilize the SEI.

  • Note: Elevated temperature testing (50°C - 80°C) is often required to activate

    
     stripping/plating in early-stage research.
    
Cell Assembly Workflow

CellAssembly Start Electrode Drying (120°C, Vacuum, 12h) Glovebox Transfer to Argon Glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm) Start->Glovebox AnodePrep Anode Prep: Ca Metal Polishing Glovebox->AnodePrep Stack Stacking: Case -> Anode -> Separator (Glass Fiber) -> Cathode AnodePrep->Stack Fill Electrolyte Filling (40-60 µL for Coin Cell) Stack->Fill Seal Crimping (1000 psi) Fill->Seal Rest Rest (12h) for Wetting Seal->Rest

Figure 2: Assembly workflow for Calcium-ion coin cells emphasizing moisture control.

Part 4: Electrochemical Characterization & Data

Expected Performance Metrics

The following data represents typical benchmarks for high-quality


 cathodes.
ParameterValue / RangeNotes
Voltage Window 2.0 V – 4.0 Vvs.

Discharge Plateau ~2.7 VCharacteristic of

redox
Specific Capacity (1st Cycle) 180 – 220 mAh/gTheoretical max is higher, but limited by diffusion
Capacity Retention 80% after 100 cyclesHighly dependent on electrolyte stability
Coulombic Efficiency >95% (after 5 cycles)Low initial CE due to SEI formation
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Capacity / Open Circuit Ca Anode PassivationPolish Ca metal inside glovebox; Check electrolyte water content (<10ppm required).
Huge Overpotential (>1V) Sluggish KineticsIncrease operating temp to 50°C; Switch to Carbon-coated Al foil.
Rapid Fading Vanadium DissolutionUse a higher concentration electrolyte or add FEC additive.

References

  • Ultrafast Molten Salt Synthesis

    • Title: Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion B
    • Source: Research (Science Partner Journal), 2019.
    • URL:[Link]

  • Electrolyte Compatibility

    • Title: Towards High Energy Density Calcium Batteries.[4]

    • Source: Energy & Environmental Science, 2016 (Ponrouch et al.).
    • URL:[Link]

  • Brannerite Structure & Properties

    • Title: Crystal structures of CaV2O6 and MgV2O6.
    • Source: Journal of Solid St
    • URL:[Link]

  • Review on Ca-Ion Technology

    • Title: Progress and prospects of electrolyte chemistry of calcium batteries.[2][3][4][5][6]

    • Source: Journal of M
    • URL:[Link]

Sources

Application

electrochemical performance of calcium metavanadate in zinc-ion batteries.

An Application Guide to the Electrochemical Performance of Calcium Metavanadate in Zinc-Ion Batteries Introduction Aqueous zinc-ion batteries (AZIBs) are rapidly emerging as a highly promising energy storage technology,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Electrochemical Performance of Calcium Metavanadate in Zinc-Ion Batteries

Introduction

Aqueous zinc-ion batteries (AZIBs) are rapidly emerging as a highly promising energy storage technology, particularly for grid-scale applications. Their appeal stems from a combination of intrinsic safety, low cost, and the high natural abundance of zinc. However, the development of high-performance AZIBs is largely contingent on the design of robust cathode materials capable of stable and rapid zinc-ion intercalation and deintercalation. Vanadium-based oxides are leading candidates due to their layered crystal structures and multiple valence states, which afford high theoretical capacities.

Among these, calcium metavanadate (Ca(VO₃)₂) and its hydrated analogues (e.g., CaV₆O₁₆·3H₂O) have garnered significant attention. The incorporation of calcium ions into the vanadium oxide framework serves a critical dual function: they act as structural "pillars" that stabilize the layers during repeated Zn²⁺ cycling and expand the interlayer spacing. This structural engineering facilitates faster ion diffusion kinetics and enhances overall electrochemical performance.[1][2] This guide provides an in-depth overview of the synthesis, characterization, and electrochemical evaluation of calcium vanadate as a cathode material for advanced AZIBs, complete with detailed experimental protocols for researchers in the field.

Scientific Rationale: The Advantage of Calcium Vanadate Cathodes

The primary challenge for many vanadium oxide cathodes in AZIBs is structural instability upon the insertion of divalent Zn²⁺ ions, which have a strong electrostatic interaction with the host lattice. This can lead to irreversible phase transformations and rapid capacity decay. Calcium vanadates mitigate this issue through several key mechanisms:

  • Pillaring Effect: Pre-intercalated Ca²⁺ ions act as structural supports, preventing the collapse of the vanadium oxide layers during the charge-discharge process. This "pillaring" effect ensures the structural integrity of the cathode over thousands of cycles, leading to excellent long-term cyclability.[3]

  • Expanded Interlayer Spacing: The presence of larger Ca²⁺ ions permanently widens the diffusion channels within the crystal structure. This enlarged interlayer distance (e.g., ~8.08 Å for CaV₆O₁₆·3H₂O) reduces the energy barrier for Zn²⁺ insertion and extraction, enabling superior rate capability.[2][4]

  • Role of Structural Water: In hydrated calcium vanadates, structural water molecules act as a "lubricant," further screening the electrostatic repulsion between Zn²⁺ ions and the host lattice.[1][5] This facilitates smoother and faster ion transport, contributing to higher specific capacity. However, it's a delicate balance, as excessive water can lead to side reactions.[6][7]

These synergistic effects result in cathode materials that can deliver high specific capacities, excellent rate performance, and remarkable cycling stability, making calcium vanadate a highly promising candidate for next-generation AZIBs.

Synthesis and Fabrication Workflow

The preparation of a high-performance calcium vanadate cathode involves a multi-step process, from the synthesis of the active material to the final assembly of the electrochemical test cell. A typical workflow is outlined below.

G cluster_synthesis Material Synthesis cluster_fab Cathode Fabrication cluster_assembly Cell Assembly (CR2032) cluster_test Electrochemical Testing s1 Precursor Dissolution (e.g., NH₄VO₃ + Ca(NO₃)₂) s2 Solvothermal/Hydrothermal Reaction (e.g., 180°C, 36h) s1->s2 s3 Washing & Centrifugation (DI Water & Ethanol) s2->s3 s4 Drying (e.g., 60-80°C) s3->s4 f1 Slurry Mixing (CaVO, Carbon Black, PVDF) s4->f1 Active Material f2 Doctor Blade Coating (On Ti foil or C paper) f1->f2 f3 Vacuum Drying (e.g., 80°C, 12h) f2->f3 f4 Electrode Punching f3->f4 a4 Cathode Placement f4->a4 Punched Cathode a1 Anode (Zinc Foil) a2 Separator (Glass Fiber) a1->a2 a3 Electrolyte Addition (e.g., 2M ZnSO₄) a2->a3 a3->a4 a5 Crimping a4->a5 t1 Cyclic Voltammetry (CV) a5->t1 t2 Galvanostatic Cycling (GCD) a5->t2 t3 Electrochemical Impedance Spectroscopy (EIS) a5->t3

Caption: Experimental workflow from synthesis to cell testing.

Electrochemical Performance Overview

Calcium vanadate cathodes have demonstrated impressive performance metrics in aqueous zinc-ion batteries. The specific capacity and cycling stability can vary depending on the exact stoichiometry (e.g., CaV₃O₇, CaV₆O₁₆·3H₂O), morphology (nanoribbons, sub-microfibers), and the presence of composite materials.[8][9]

Table 1: Summary of Electrochemical Performance of Calcium Vanadate Cathodes

Cathode MaterialSpecific CapacityCurrent DensityCycling StabilityReference
Hydrated Ca-Vanadate578.2 mAh g⁻¹0.2 A g⁻¹Not specified[10]
CaV₆O₁₆·3H₂O Nanoribbons329.6 mAh g⁻¹0.2 A g⁻¹162 mAh g⁻¹ after 10,000 cycles @ 5 A g⁻¹[1][5]
CaV₃O₇/V₂O₃ Composite321.8 mAh g⁻¹1.0 A g⁻¹>300 cycles with high retention[3]
CaV₆O₁₆·3H₂O Sub-microfibers367 mAh g⁻¹0.05 A g⁻¹~99.7% Coulombic efficiency after 4 cycles[2]
CaV₃O₇ (from waste shell)373 mAh g⁻¹0.1 A g⁻¹75% retention after 3000 cycles @ 5 A g⁻¹[9]

The charge storage mechanism in calcium vanadate involves the reversible insertion and extraction of Zn²⁺ ions into the host lattice, coupled with the redox reaction of the vanadium centers (typically between V⁵⁺, V⁴⁺, and V³⁺).

G cluster_structure Calcium Vanadate Layered Structure cluster_discharge Discharge (Zn²⁺ Insertion) cluster_charge Charge (Zn²⁺ Extraction) struct Vanadium Oxide Layer Ca²⁺ Pillar Vanadium Oxide Layer H₂O Vanadium Oxide Layer Zn_out Zn²⁺ struct:ca->Zn_out De-intercalates Zn_in Zn²⁺ Zn_in->struct:ca Intercalates into interlayer space V5_d V⁵⁺ e_in 2e⁻ V4_d V⁴⁺ V5_d->V4_d Reduction e_out 2e⁻ V4_c V⁴⁺ V5_c V⁵⁺ V4_c->V5_c Oxidation

Caption: Zn²⁺ intercalation/deintercalation mechanism.

Application Protocols

The following protocols provide step-by-step guidance for the synthesis and electrochemical evaluation of calcium vanadate cathodes.

Protocol 1: Solvothermal Synthesis of Calcium Vanadate Composite (CaV₃O₇/V₂O₃)

Causality: This solvothermal method is chosen for its ability to produce crystalline composite materials at relatively low temperatures. Ethylene glycol acts as both a solvent and a reducing agent, leading to the formation of the CaV₃O₇/V₂O₃ composite, which can offer enhanced electronic conductivity compared to pure calcium metavanadate.[3][8]

Materials:

  • Ammonium vanadate (NH₄VO₃)

  • Calcium nitrate (Ca(NO₃)₂)

  • Ethylene glycol

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave (140 mL)

Procedure:

  • In a beaker, dissolve 0.93 g of ammonium vanadate and 0.94 g of calcium nitrate in 84 mL of ethylene glycol.[8]

  • Use an ultrasonic bath for 10 minutes to ensure complete dissolution, followed by magnetic stirring for 1 hour.

  • Transfer the resulting solution into a 140 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 36 hours.[8]

  • After the reaction, allow the autoclave to cool naturally to room temperature.

  • Collect the precipitate by centrifugation. Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors or solvent residues.

  • Dry the final calcium vanadate powder in a vacuum oven at 80°C for 12 hours.

Protocol 2: Cathode Slurry Preparation and Electrode Casting

Causality: The cathode is a composite of the active material, a conductive additive (acetylene black), and a binder (PVDF). Acetylene black creates an electronically conductive network, while PVDF binds the components together and adheres them to the current collector, ensuring mechanical and electrical integrity.

Materials:

  • Synthesized Calcium Vanadate (CaVO) powder

  • Acetylene black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Titanium (Ti) foil or carbon paper (current collector)

  • Doctor blade coater

Procedure:

  • Prepare the active material slurry by mixing the synthesized CaVO powder, acetylene black, and PVDF in a weight ratio of 70:20:10.[5]

  • Add a small amount of NMP solvent to the powder mixture and grind thoroughly in a mortar or planetary ball mill until a homogeneous, viscous slurry is formed.

  • Clean the Ti foil current collector with ethanol.

  • Use a doctor blade to cast the slurry uniformly onto the Ti foil. The thickness should be controlled to achieve a final active material loading of approximately 1.5-2.5 mg/cm².

  • Dry the coated electrode in a vacuum oven at 80°C for at least 12 hours to completely remove the NMP solvent.

  • Punch the dried sheet into circular discs (e.g., 12 mm diameter) for coin cell assembly.

Protocol 3: CR2032 Coin Cell Assembly

Causality: The CR2032 coin cell is a standardized and convenient form factor for initial electrochemical testing. A glass fiber separator is used due to its excellent electrolyte uptake and chemical stability in aqueous solutions. A 2M ZnSO₄ solution is a common, stable electrolyte for AZIBs.

Materials:

  • Punched CaVO cathode

  • Zinc foil (anode, ~0.2 mm thick)

  • Glass fiber separator

  • 2M Zinc Sulfate (ZnSO₄) aqueous electrolyte

  • CR2032 coin cell components (case, spacer, spring)

  • Hydraulic crimper

Procedure:

  • Place the punched CaVO cathode into the bottom case of the CR2032 cell.

  • Add a few drops (~80-100 µL) of the 2M ZnSO₄ electrolyte to wet the cathode surface.

  • Place the glass fiber separator on top of the cathode.

  • Add another few drops of electrolyte to saturate the separator.

  • Place the zinc foil anode on top of the separator.

  • Add a spacer disc and a spring.

  • Carefully place the top cap and transfer the assembly to a hydraulic crimper. Crimp the cell with appropriate pressure to ensure a proper seal.

  • Let the assembled cell rest for at least 6 hours to ensure full electrolyte penetration before testing.

Protocol 4: Electrochemical Characterization Suite

Causality: This suite of tests provides a comprehensive evaluation of the cathode's performance. CV identifies the redox reactions, GCD determines the practical capacity and cycling stability, and EIS probes the internal resistance and charge transfer kinetics.

G start Assembled Coin Cell cv Cyclic Voltammetry (CV) (e.g., 0.2-1.8 V vs Zn/Zn²⁺) start->cv gcd Galvanostatic Charge-Discharge (GCD) (Various Current Densities) start->gcd eis Electrochemical Impedance Spectroscopy (EIS) (e.g., 100 kHz - 0.01 Hz) start->eis out_cv Redox Potentials Kinetics Insight cv->out_cv Provides out_gcd Specific Capacity Rate Capability Cycling Stability Coulombic Efficiency gcd->out_gcd Determines out_eis Cell Resistance (Rₛ) Charge Transfer Resistance (R꜀ₜ) eis->out_eis Measures

Caption: Logic of the electrochemical characterization suite.

Equipment:

  • Multi-channel battery testing system (e.g., Landt, Neware)

  • Electrochemical workstation with impedance analysis capability (e.g., BioLogic, Gamry)

Procedure:

  • Cyclic Voltammetry (CV):

    • Set the potential window, for example, from 0.2 V to 1.8 V (vs. Zn/Zn²⁺).

    • Run the CV at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) for at least 3-5 cycles at each rate to observe the redox peaks corresponding to Zn²⁺ insertion/extraction.

  • Galvanostatic Charge-Discharge (GCD):

    • Rate Capability: Cycle the cell at progressively increasing current densities (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 A g⁻¹). Perform 5-10 cycles at each rate. This test evaluates the capacity retention at high charge/discharge speeds.

    • Long-Term Cycling: Subject the cell to continuous cycling at a fixed current density (e.g., 1.0 or 2.0 A g⁻¹) for hundreds or thousands of cycles to assess its stability and lifespan. Record capacity and Coulombic efficiency for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS on a fresh cell and at various states of charge/discharge during cycling.

    • Set the frequency range typically from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).

    • Analyze the resulting Nyquist plot to determine the equivalent series resistance (Rₛ) and charge-transfer resistance (R꜀ₜ), which provide insights into the battery's internal kinetics.

Conclusion and Future Outlook

Calcium metavanadate has proven to be a highly effective and structurally stable cathode material for aqueous zinc-ion batteries. The inherent pillaring effect of calcium ions, combined with an expanded interlayer spacing, directly addresses the core challenges of structural degradation and slow kinetics often seen in other vanadium-based cathodes. The high specific capacities and excellent cycling stabilities reported in recent literature underscore its potential for practical applications.

Future research should focus on further nanoscale engineering to shorten ion diffusion pathways, optimizing the degree of hydration to balance ion mobility with structural stability, and exploring composite strategies with highly conductive materials like graphene or carbon nanotubes to enhance electronic conductivity further. Additionally, scaling up synthesis methods from the lab to industrial production will be a critical step toward the commercialization of this promising cathode material.

References

  • Hydrated Calcium Vanadate Nanoribbons with a Stable Structure and Fast Ion Diffusion as a Cathode for Quasi-Solid-State Zinc-Ion Batteries. ResearchGate. Available at: [Link]

  • Hydrated Calcium Vanadate Nanoribbons with a Stable Structure and Fast Ion Diffusion as a Cathode for Quasi-Solid-State Zinc-Ion Batteries. PubMed. Available at: [Link]

  • Hydrated Calcium Vanadate Nanoribbons with a Stable Structure and Fast Ion Diffusion as a Cathode for Quasi-Solid-State Zinc-Ion Batteries. ACS Applied Materials & Interfaces. Available at: [Link]

  • High-Capacity Calcium Vanadate Composite with Long-Term Cyclability as a Cathode Material for Aqueous Zinc-Ion Batteries. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Calcium vanadate sub-microfibers as highly reversible host cathode material for aqueous zinc-ion batteries. Chemical Communications. Available at: [Link]

  • Spent shell as a calcium source for constructing calcium vanadate for high-performance Zn-ion batteries. Chemical Communications. Available at: [Link]

  • High-Capacity Calcium Vanadate Composite with Long-Term Cyclability as a Cathode Material for Aqueous Zinc-Ion Batteries. ResearchGate. Available at: [Link]

  • Vanadium-Based Cathodes for Aqueous Zinc-Ion Batteries: Mechanisms, Challenges, and Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Sustainable self-charging aqueous zinc-ion battery using calcium vanadate cathode derived from concrete waste. King Fahd University of Petroleum & Minerals. Available at: [Link]

  • Vanadium-Based Cathodes for Aqueous Zinc-Ion Batteries: Mechanisms, Challenges, and Strategies. Accounts of Chemical Research. Available at: [Link]

  • Vanadium(V) oxide. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of V 2-X Mo x O 5 Cathode Materials for Calcium Ion Batteries. ResearchGate. Available at: [Link]

  • Orientation Effect of Zinc Vanadate Cathode on Zinc Ion Storage Performance. DTU Research Database. Available at: [Link]

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Method

Application Notes and Protocols for Calcium Metavanadate in Lithium-Ion Battery Anode Applications

Introduction: The Imperative for Advanced Anode Materials The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the development of high-performance electrode materials. While graphite has bee...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Anode Materials

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the development of high-performance electrode materials. While graphite has been the commercial incumbent for anode applications, its relatively low theoretical specific capacity (~372 mAh g⁻¹) presents a bottleneck for next-generation energy storage systems demanding higher energy densities. This has catalyzed a surge in research dedicated to exploring alternative anode materials with superior lithium storage capabilities. Among the promising candidates, transition metal oxides, particularly metal vanadates, have garnered significant attention due to their high theoretical capacities stemming from conversion and intercalation reactions.

This comprehensive guide focuses on calcium metavanadate (CaV₂O₆), a member of the alkaline earth metal vanadate family, as a prospective anode material for LIBs. Its unique layered crystal structure is anticipated to provide stable pathways for lithium ion intercalation and deintercalation, potentially leading to enhanced electrochemical performance. These application notes are designed for researchers and materials scientists, providing a foundational understanding and practical protocols for the synthesis, characterization, and electrochemical evaluation of calcium metavanadate for LIB anode applications. We will delve into the causality behind experimental choices, ensuring a robust and reproducible scientific methodology.

Physicochemical Properties of Calcium Metavanadate

A thorough understanding of the intrinsic properties of calcium metavanadate is paramount to appreciating its potential as an anode material.

PropertyValue/DescriptionSignificance for Anode Performance
Chemical Formula CaV₂O₆The ratio of calcium, vanadium, and oxygen dictates the crystal structure and theoretical capacity.
Crystal Structure MonoclinicThe layered structure provides two-dimensional pathways for Li⁺ diffusion, which can facilitate high rate capability.
Theoretical Capacity ~500-600 mAh g⁻¹ (Estimated)Significantly higher than graphite, offering the potential for higher energy density batteries.
Electronic Conductivity ModerateSufficient electronic conductivity is crucial for efficient charge transfer during electrochemical cycling.
Volume Change during Lithiation ModerateControlled volume expansion and contraction upon Li⁺ insertion/extraction are critical for maintaining structural integrity and ensuring long cycle life.

Synthesis of Calcium Metavanadate (CaV₂O₆): A Hydrothermal Approach

The morphology and crystallinity of the active material profoundly impact its electrochemical performance. The hydrothermal method is a versatile and scalable approach for synthesizing well-defined CaV₂O₆ nanostructures. This method allows for precise control over reaction parameters, influencing the final product's characteristics.

Rationale for Hydrothermal Synthesis

The choice of the hydrothermal method is predicated on its ability to yield crystalline materials at relatively low temperatures. This process facilitates the formation of unique morphologies, such as nanorods or nanowires, which can offer large surface areas for electrolyte interaction and shorter diffusion paths for lithium ions.

Experimental Workflow for Hydrothermal Synthesis

G cluster_0 Solution Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery and Processing A Dissolve Calcium Acetate (Ca(CH₃COO)₂·H₂O) in deionized water C Mix solutions A and B in a Teflon-lined autoclave A->C B Dissolve Sodium Metavanadate (NaVO₃) in deionized water B->C D Maintain at 180°C for 24 hours C->D E Cool autoclave to room temperature D->E F Filter and wash precipitate with deionized water and ethanol E->F G Dry the product at 80°C in a vacuum oven F->G

Caption: Hydrothermal synthesis of CaV₂O₆.

Detailed Protocol for Hydrothermal Synthesis

Materials:

  • Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O)

  • Sodium Metavanadate (NaVO₃)

  • Deionized (DI) Water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Drying oven

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Precursor Solution A: Dissolve a stoichiometric amount of Calcium Acetate Monohydrate in DI water with continuous stirring until a clear solution is obtained.

  • Precursor Solution B: In a separate beaker, dissolve a corresponding stoichiometric amount of Sodium Metavanadate in DI water.

  • Mixing and Reaction: Slowly add precursor solution A into precursor solution B under vigorous stirring. Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Hydrothermal Treatment: Seal the autoclave and heat it to 180°C in an oven for 24 hours.

  • Product Collection: After the reaction, allow the autoclave to cool down naturally to room temperature.

  • Washing: Collect the precipitate by filtration and wash it several times with DI water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours to obtain the CaV₂O₆ powder.

Anode Fabrication: From Powder to Electrode

The performance of the CaV₂O₆ active material is evaluated by fabricating it into an anode and assembling it into a half-cell. The following protocol outlines the standard procedure for preparing a working electrode.

Rationale for Slurry Composition

The anode slurry is a homogenous mixture of the active material, a conductive agent, and a binder in a suitable solvent.[1]

  • Active Material (CaV₂O₆): The core component that stores lithium ions.

  • Conductive Agent (e.g., Super P Carbon Black): Enhances the electronic conductivity of the electrode, ensuring efficient electron transport to and from the active material.[1]

  • Binder (e.g., Polyvinylidene Fluoride - PVDF): Acts as an adhesive, binding the active material and conductive agent particles together and to the current collector.[1]

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP): Dissolves the binder and disperses the solid components to form a uniform slurry.[2]

Experimental Workflow for Anode Fabrication

G cluster_0 Slurry Preparation cluster_1 Electrode Coating cluster_2 Drying and Processing A Mix CaV₂O₆, Super P carbon, and PVDF binder (e.g., 8:1:1 wt%) B Add NMP solvent and mix to form a homogeneous slurry A->B C Cast the slurry onto a copper foil current collector using a doctor blade B->C D Dry the coated electrode in a vacuum oven at 120°C for 12 hours C->D E Punch circular electrodes (e.g., 12 mm diameter) D->E

Caption: Anode fabrication workflow.

Detailed Protocol for Anode Fabrication

Materials:

  • Synthesized CaV₂O₆ powder

  • Super P carbon black

  • Polyvinylidene fluoride (PVDF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Copper foil (current collector)

Equipment:

  • Planetary ball mill or magnetic stirrer

  • Doctor blade film applicator

  • Vacuum oven

  • Electrode punching machine

Procedure:

  • Mixing: In a vial, thoroughly mix the CaV₂O₆ powder, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.

  • Slurry Formation: Add an appropriate amount of NMP solvent to the powder mixture and stir or ball-mill for several hours until a homogeneous and viscous slurry is formed.[2]

  • Coating: Use a doctor blade to cast the slurry onto a clean copper foil with a uniform thickness.[3][4] The thickness of the coating will determine the mass loading of the active material.

  • Drying: Transfer the coated copper foil to a vacuum oven and dry at 120°C for 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Once dried, punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil for coin cell assembly.

Half-Cell Assembly and Electrochemical Characterization

To evaluate the electrochemical performance of the CaV₂O₆ anode, it is assembled into a half-cell (CR2032 coin cell) with a lithium metal counter and reference electrode. The assembly process must be conducted in an argon-filled glovebox to prevent moisture and oxygen contamination.

Experimental Workflow for Half-Cell Assembly

G cluster_0 Glovebox Preparation cluster_1 Cell Stacking cluster_2 Sealing A Transfer all components into an Ar-filled glovebox (H₂O, O₂ < 0.1 ppm) B Place the CaV₂O₆ working electrode in the coin cell case A->B C Add a few drops of electrolyte B->C D Place the separator on top C->D E Add more electrolyte D->E F Place the lithium metal counter electrode E->F G Add the spacer and spring F->G H Place the gasket and cap G->H I Crimp the coin cell H->I

Caption: Coin cell assembly workflow.

Electrochemical Testing Protocols

A suite of electrochemical tests is employed to comprehensively characterize the performance of the CaV₂O₆ anode.

1. Cyclic Voltammetry (CV)

  • Purpose: To investigate the redox reactions and determine the potential range for lithiation and delithiation.[5][6]

  • Protocol:

    • Cycle the cell between 0.01 V and 3.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV s⁻¹).

    • The resulting voltammogram will show peaks corresponding to the insertion (reduction) and extraction (oxidation) of lithium ions.

2. Galvanostatic Cycling with Potential Limitation (GCPL)

  • Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability of the anode.[7][8]

  • Protocol:

    • Charge and discharge the cell at a constant current density (e.g., 100 mA g⁻¹) within a defined potential window (e.g., 0.01 V to 3.0 V).

    • The specific capacity is calculated from the charge/discharge time and the mass of the active material.

    • Repeat for a large number of cycles (e.g., 100 or more) to assess capacity retention.

3. Rate Capability Test

  • Purpose: To evaluate the performance of the anode at different charge and discharge rates.

  • Protocol:

    • Cycle the cell at progressively increasing current densities (e.g., 100, 200, 500, 1000, 2000 mA g⁻¹).

    • This test reveals the ability of the anode to deliver high power.

4. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To study the charge transfer kinetics and the formation of the solid electrolyte interphase (SEI) layer.[9]

  • Protocol:

    • Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • The resulting Nyquist plot can be modeled with an equivalent circuit to extract parameters such as charge transfer resistance and SEI resistance.

Understanding the Electrochemical Mechanism

The electrochemical performance of CaV₂O₆ is intrinsically linked to its structural and chemical evolution during lithiation and delithiation. While a complete picture requires advanced characterization techniques, a plausible mechanism can be proposed based on the behavior of other metal vanadates.

Proposed Lithiation/Delithiation Mechanism

The lithiation of CaV₂O₆ is expected to proceed via a combination of intercalation and conversion reactions.

Initial Intercalation: Li⁺ ions are inserted into the interlayer spaces of the CaV₂O₆ crystal structure. This is a reversible process. CaV₂O₆ + xLi⁺ + xe⁻ ↔ LixCaV₂O₆

Conversion Reaction: At lower potentials, a conversion reaction may occur, leading to the formation of metallic vanadium and a lithium-calcium-oxide matrix. This process is typically associated with a higher capacity but can also lead to larger volume changes and potential irreversibility. LixCaV₂O₆ + (8-x)Li⁺ + (8-x)e⁻ → 2V + CaO + 4Li₂O

The delithiation process would involve the reformation of vanadium oxides and the extraction of lithium ions. The exact nature and reversibility of these transformations are key areas of ongoing research.

Investigating the Mechanism: The Role of In-situ XRD

To elucidate the structural changes during cycling, in-situ X-ray diffraction (XRD) is an indispensable tool.[1][3] By collecting XRD patterns while the battery is charging and discharging, it is possible to track the evolution of the crystalline phases of the CaV₂O₆ electrode. This provides direct evidence for intercalation-induced lattice expansion, the formation of new phases during conversion reactions, and the reversibility of these structural changes.

Visualizing the Electrochemical Process

G cluster_0 Discharge (Lithiation) cluster_1 Charge (Delithiation) A Pristine CaV₂O₆ Electrode B Li⁺ Intercalation into CaV₂O₆ layers (LixCaV₂O₆ formation) A->B High Potential C Conversion Reaction: Formation of V, CaO, and Li₂O B->C Low Potential D Reformation of Vanadium Oxides C->D Reversible/Irreversible? E Li⁺ Deintercalation D->E

Caption: Proposed lithiation/delithiation mechanism of CaV₂O₆.

Conclusion and Future Outlook

Calcium metavanadate presents a compelling case as a high-capacity anode material for next-generation lithium-ion batteries. Its synthesis via a scalable hydrothermal method and its promising theoretical capacity warrant further investigation. The protocols detailed in these application notes provide a robust framework for researchers to systematically explore the potential of CaV₂O₆ and other metal vanadates.

Future research should focus on optimizing the morphology and composition of CaV₂O₆ to enhance its cycling stability and rate capability. Advanced characterization techniques, such as in-situ transmission electron microscopy (TEM) and X-ray absorption spectroscopy (XAS), will be crucial in providing a more comprehensive understanding of the electrochemical mechanisms at the nanoscale. Furthermore, strategies to mitigate the volume changes associated with the conversion reaction, such as compositing with carbonaceous materials, will be vital for the practical application of this promising anode material.

References

  • Lithium-ion Battery Manufacturing Process - Cathode and Anode Material Preparation and Slurry Mixing. (n.d.). Retrieved from [Link]

  • Battery Electrode Coating Methods. (2023, May 16). Retrieved from [Link]

  • In situ XRD study of the structural changes of graphite anodes mixed with SiOx during lithium insertion and extraction in lithium ion batteries. (2025, August 9). Retrieved from [Link]

  • Revealing the effects of microstructural changes of graphite anodes during cycling on their lithium intercalation kinetics utilizing operando XRD. (n.d.). Retrieved from [Link]

  • In situ XRD analysis of the interactions during cycling. a XRD... (n.d.). Retrieved from [Link]

  • First principles computational materials design for energy storage materials in lithium ion batteries. (n.d.). Retrieved from [Link]

  • Synthesis and Electrochemical Properties of Bi2MoO6/Carbon Anode for Lithium-Ion Battery Application. (2020, March 4). PubMed Central. Retrieved from [Link]

  • First principles study of lithium insertion in bulk silicon. (2010, October 20). PubMed. Retrieved from [Link]

  • Protocols for studying intercalation electrodes materials- I: Galvanostatic cycling/potential limitations (GCPL) GITT Battery - Application Note 1. (2024, January 31). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. (2025, November 24). ACS Publications. Retrieved from [Link]

  • Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization. (2025, December 18). Retrieved from [Link]

  • Protocols for studying intercalation electrodes materials : Part I: Galvanostatic cycling with potential limitation (GCPL) I. (n.d.). Retrieved from [Link]

  • Applications of Voltammetry in Lithium Ion Battery Research. (n.d.). Journal of Electrochemical Science and Technology. Retrieved from [Link]

  • The Microscopic Mechanism of Lithiation and Delithiation in the Ag/C Buffer Layer for Anode-Free Solid-State Batteries. (n.d.). eScholarship, University of California. Retrieved from [Link]

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Application

Protocol for Measuring the Photocatalytic Efficiency of Calcium Metavanadate

An Application Note from Gemini Advanced Sciences Abstract This document provides a comprehensive guide for researchers and scientists on the standardized evaluation of the photocatalytic efficiency of calcium metavanada...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Advanced Sciences

Abstract

This document provides a comprehensive guide for researchers and scientists on the standardized evaluation of the photocatalytic efficiency of calcium metavanadate (CaV₂O₆). Calcium vanadates have emerged as promising semiconductor materials for environmental remediation and energy production due to their unique electronic and optical properties.[1][2] This application note details two primary protocols: the degradation of organic dyes in an aqueous solution and photocatalytic hydrogen evolution. We emphasize the causality behind experimental choices, the establishment of self-validating systems through rigorous controls, and grounding in internationally recognized standards to ensure data integrity and reproducibility.

Fundamentals of Calcium Metavanadate Photocatalysis

Physicochemical Properties

Calcium metavanadate (CaV₂O₆) is a semiconductor material whose photocatalytic activity is dictated by its crystal structure, morphology, and electronic band structure.[1][3] Synthesis via methods such as solid-state reaction, sol-gel, or hydrothermal routes can yield different phases and morphologies, significantly impacting performance.[4][5] The material's ability to absorb photons and generate charge carriers (electron-hole pairs) is fundamental to its function. The band gap, determined from UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS), dictates the wavelength of light required to initiate photocatalysis.[1][3]

Photocatalytic Reaction Mechanism

The core mechanism involves the generation of highly reactive oxygen species (ROS) upon illumination with light of energy greater than the material's band gap.

  • Photoexcitation: A photon strikes the CaV₂O₆ surface, exciting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺).

  • Charge Carrier Migration: These charge carriers migrate to the catalyst's surface.

  • Redox Reactions:

    • Electrons in the CB react with adsorbed molecular oxygen (O₂) to form superoxide radicals (•O₂⁻).

    • Holes in the VB react with water (H₂O) or hydroxide ions (OH⁻) to form highly oxidative hydroxyl radicals (•OH).[6]

  • Pollutant Degradation/Hydrogen Evolution: These ROS are powerful, non-selective oxidizing agents that mineralize organic pollutants into CO₂, H₂O, and mineral acids. In the absence of oxygen and in the presence of a sacrificial electron donor, the photogenerated electrons can reduce protons (H⁺) to produce hydrogen gas (H₂).[7]

Photocatalytic Mechanism of Calcium Metavanadate cluster_0 Calcium Metavanadate (CaV₂O₆) cluster_1 Aqueous Environment cluster_2 Reactive Species & Products VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h_plus h⁺ O2 O₂ CB->O2 Reduction Proton H⁺ (from water) CB->Proton Reduction (H₂ Evolution Protocol) H2O H₂O / OH⁻ OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Pollutant Organic Pollutant Deg_Prod Degradation Products (CO₂, H₂O) Pollutant->Deg_Prod H2_out H₂ Proton->H2_out OH_rad->Pollutant Oxidizes O2_rad->Pollutant Oxidizes Photon Photon (hν ≥ E_bg) Photon->VB Excitation h_plus->H2O Oxidation

Caption: General mechanism of semiconductor photocatalysis.

Catalyst Characterization: A Prerequisite for Accurate Measurement

Before assessing photocatalytic efficiency, it is imperative to characterize the synthesized CaV₂O₆ powder to ensure phase purity, morphology, and optical properties. This step is critical for data interpretation and reproducibility.

Technique Purpose Expected Outcome for CaV₂O₆
X-ray Diffraction (XRD) To identify the crystalline phase and purity of the material.[1][3]A diffraction pattern matching the standard reference for monoclinic or triclinic CaV₂O₆, with no significant peaks from precursors (e.g., CaO, V₂O₅).[1]
Scanning Electron Microscopy (SEM) To observe the surface morphology, particle size, and aggregation.[1][4]Provides visual confirmation of particle shape (e.g., rods, spheres) and size distribution, which affects the surface area.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To determine the light absorption properties and estimate the optical band gap (Ebg) using a Tauc plot.[1][3]An absorption edge in the UV-Visible region, from which the band gap can be calculated to confirm its semiconductor nature.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area of the catalyst powder.A quantitative value of the surface area (m²/g), which is crucial as photocatalysis is a surface phenomenon.

Protocol 1: Photocatalytic Degradation of Organic Dyes

This protocol evaluates the efficiency of CaV₂O₆ by measuring the decomposition rate of a model organic pollutant, such as Methylene Blue (MB), in an aqueous solution. The methodology is conceptually aligned with standards like ISO 10678:2010, which specifies methods for determining the photocatalytic activity of surfaces.[8][9]

Materials and Equipment
Category Item Specification
Catalyst Synthesized Calcium Metavanadate (CaV₂O₆)Characterized powder (as per Section 2)
Model Pollutant Methylene Blue (MB) or Rhodamine B (RhB)Analytical Grade
Solvent Deionized (DI) WaterType 1 Ultrapure
Photoreactor Borosilicate glass beaker or specialized reactor vesselWith a quartz window for UV transmission if using a UV lamp
Light Source Xenon arc lamp or UV lampWith appropriate filters to control wavelength; irradiance must be measured and reported (e.g., using a radiometer).[8]
Agitation Magnetic stirrer and stir barTo ensure a homogeneous suspension.[10]
Analytical UV-Visible SpectrophotometerFor measuring dye concentration.[10][11]
Sampling Syringes and Syringe Filters0.22 µm pore size, to remove catalyst particles before measurement.[12]
Experimental Workflow

Dye Degradation Workflow A 1. Prepare Stock Solutions (e.g., 10 mg/L MB in DI water) B 2. Catalyst Dispersion Add precise mass of CaV₂O₆ to dye solution (e.g., 0.5 g/L) A->B C 3. Dark Adsorption Stir suspension in complete darkness for 30-60 min B->C D 4. Establish Baseline (t=0) Withdraw first sample, filter, and measure absorbance C->D E 5. Initiate Photocatalysis Turn on light source and start timer D->E F 6. Periodic Sampling Withdraw samples at fixed intervals (e.g., 15, 30, 60, 90, 120 min) E->F G 7. Sample Analysis Filter each sample immediately and measure absorbance at λ_max F->G H 8. Data Processing Calculate C/C₀ and plot against time G->H

Caption: Workflow for dye degradation experiment.

Step-by-Step Protocol
  • Preparation: Prepare a stock solution of the model dye (e.g., 10 mg/L Methylene Blue) in deionized water.

  • Catalyst Loading: Add a precise amount of CaV₂O₆ catalyst to a specific volume of the dye solution in the photoreactor (e.g., 50 mg of catalyst in 100 mL of solution for a loading of 0.5 g/L).[13]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for at least 30-60 minutes. This crucial step ensures that any initial decrease in dye concentration due to physical adsorption on the catalyst surface is accounted for, allowing for the true photocatalytic effect to be isolated.[14]

  • Baseline Measurement (t=0): At the end of the dark period, take the first sample. Immediately filter it through a 0.22 µm syringe filter to remove all catalyst particles. Measure the absorbance of the clear filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) for the dye (approx. 664 nm for MB).[10] This reading corresponds to the initial concentration (C₀) after adsorption.

  • Initiate Illumination: Position the photoreactor under the light source at a fixed distance. Turn on the light to start the photocatalytic reaction.

  • Monitor Reaction: Withdraw aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).[15]

  • Sample Processing: Immediately filter each aliquot and measure its absorbance. This prevents further reaction in the sample after withdrawal.

  • Control Experiments: To validate the results, perform two control experiments:

    • Photolysis: The dye solution under illumination without the CaV₂O₆ catalyst.

    • Adsorption: The dye solution with the catalyst in the dark for the entire duration of the experiment. Significant degradation should not be observed in either control.[13]

Data Analysis and Kinetics
  • Degradation Efficiency: The efficiency is calculated using the following equation: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration at t=0 (after dark adsorption) and Cₜ is the concentration at time t. Concentration is directly proportional to absorbance (Beer-Lambert Law), so the equation can be expressed as: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100

  • Kinetic Analysis: The photocatalytic degradation of many dyes at low concentrations follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model.[16][17] The integrated rate law is: ln(C₀ / Cₜ) = kappt Where kapp is the apparent pseudo-first-order rate constant (min⁻¹). A plot of ln(C₀/Cₜ) versus time (t) should yield a straight line, and the slope of this line is kapp. This rate constant is a key parameter for comparing the efficiency of different catalysts under identical conditions.[17]

Time (min) Absorbance (Aₜ) Cₜ/C₀ (Aₜ/A₀) ln(C₀/Cₜ) Degradation (%)
01.2501.0000.0000.0
150.9850.7880.23821.2
300.7720.6180.48238.2
600.4750.3800.96862.0
900.2900.2321.46176.8
1200.1760.1411.95985.9

Protocol 2: Photocatalytic Hydrogen Evolution

This protocol measures the ability of CaV₂O₆ to produce hydrogen from water splitting, a key process for solar fuel generation. This typically requires a sacrificial agent to consume the photogenerated holes, preventing charge recombination and allowing electrons to reduce protons.

Materials and Equipment
Category Item Specification
Catalyst Synthesized Calcium Metavanadate (CaV₂O₆)Characterized powder
Co-catalyst (Optional) e.g., Platinum (Pt) nanoparticlesOften deposited on the catalyst to enhance H₂ evolution
Reaction Medium DI Water / Sacrificial Agent Solutione.g., 10-20% (v/v) Methanol in DI water.[18]
Photoreactor Gas-tight quartz reactorConnected to a closed gas circulation system.
Light Source 300W Xenon lamp or Solar SimulatorCalibrated to a standard intensity (e.g., 100 mW/cm²).[19]
Gas Purging Inert Gas (Argon or Nitrogen)High purity, to remove air before the reaction.[18]
Analytical Gas Chromatograph (GC)Equipped with a Thermal Conductivity Detector (TCD) and a molecular sieve column, calibrated for H₂.[7][18]
System Closed gas circulation and evacuation systemTo collect and analyze the evolved gases.
Step-by-Step Protocol
  • Catalyst Suspension: Disperse a precise amount of the CaV₂O₆ catalyst (e.g., 20 mg) in the aqueous solution containing the sacrificial agent (e.g., 80 mL DI water + 20 mL methanol) within the photoreactor.[18]

  • System Sealing and Purging: Seal the reactor and connect it to the gas circulation system. Purge the entire system with an inert gas (e.g., Argon) for at least 30 minutes to completely remove oxygen and other atmospheric gases. Air leakage can lead to erroneous results or the formation of explosive gas mixtures.

  • Initiate Reaction: Turn on the light source to begin the photocatalytic reaction. Ensure the suspension is continuously stirred to keep the catalyst suspended and maintain a uniform temperature, often with a cooling water jacket.

  • Gas Sampling: At regular time intervals (e.g., every 30 or 60 minutes), a fixed volume of gas from the reactor's headspace is automatically or manually injected into the Gas Chromatograph for analysis.

  • Quantification: The GC separates the gas components, and the TCD detects the amount of H₂ produced. The amount is quantified by comparing the peak area to a pre-established calibration curve using standard H₂ gas.

  • Duration: Continue the experiment for several hours to establish a stable H₂ evolution rate.

Data Analysis and Quantification

The primary metric is the rate of hydrogen evolution, typically expressed in micromoles per hour per gram of catalyst (µmol·g⁻¹·h⁻¹).

  • Calculate Moles of H₂: From the GC data, determine the moles of H₂ in the reactor headspace at each time point.

  • Plot Data: Plot the cumulative amount of H₂ evolved (µmol) against irradiation time (h).

  • Determine Rate: For a stable reaction, the plot should be linear. The slope of this line represents the average rate of H₂ evolution. Divide this rate by the mass of the catalyst used (g) to obtain the final normalized rate.

References

  • Bergeson & Campbell, P.C. (2019). ISO Standard Specifies Method for Testing Photocatalytic Activity of Nanoparticles for NADH Oxidation. Available at: [Link]

  • Ko-ichi, S. (2000). Langmuir-Hinshelwood mechanism for photocatalytic reaction kinetics? Available at: [Link]

  • FN NANO. (2012). Overview of the current ISO tests for photocatalytic materials. Available at: [Link]

  • Q-Lab. (2021). Photocatalyst Test Standards. Available at: [Link]

  • University of Antwerp. Photocatalytic ISO testing. Available at: [Link]

  • iTeh Standards. (2009). ISO 27448. Available at: [Link]

  • Spasiano, D., et al. (2018). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry. Available at: [Link]

  • Tachikawa, T., et al. (2018). Langmuir–Hinshelwood and Light-Intensity Dependence Analyses of Photocatalytic Oxidation Rates by Two-Dimensional-Ladder Kinetic Simulation. The Journal of Physical Chemistry C. Available at: [Link]

  • Hadnadjev-Kostic, M., et al. (2022). Photocatalytic Performance of TiO2-ZnAl LDH Based Materials: Kinetics and Neural Networks Approach. Polish Journal of Environmental Studies. Available at: [Link]

  • Spasiano, D., et al. (2025). Comparison of Quadratic vs. Langmuir–Hinshelwood Kinetics for Formic Acid Mineralization in a Photocatalytic Film. MDPI. Available at: [Link]

  • Pantoja-Enriquez, J., et al. (2023). Compact device for in situ ultraviolet–visible spectrophotometric measurement of photocatalytic kinetics. Review of Scientific Instruments. Available at: [Link]

  • Aihara, M., et al. Turbidimetric method for evaluation of photocatalytic activities of suspended fine particles. Available at: [Link]

  • Innoget. Photocatalytic tests to measure photocatalytic activity. Available at: [Link]

  • ResearchGate. (2016). How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? Available at: [Link]

  • Institute of Chemical Process Fundamentals. Instrumentation – Research Group of Catalysis and Reaction Engineering. Available at: [Link]

  • Sandua, X., et al. (2022). An Alternative Methodology for the Evaluation of Photocatalytic Activity of Polymeric Coatings by Monitoring Dye Degradation. MDPI. Available at: [Link]

  • Alam, M.M., et al. (2025). Comprehensive analysis of structural, optical, and photocatalytic properties of single-phase calcium vanadates. psgitech. Available at: [Link]

  • Queen's University Belfast. Photocatalyst activity indicator inks, paiis, for assessing self-cleaning films. Available at: [Link]

  • Kim, Y.I., et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. Available at: [Link]

  • Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. CONICET Digital. Available at: [Link]

  • ResearchGate. (2025). Comprehensive Analysis of Structural, Optical, and Photocatalytic Properties of Single-Phase Calcium Vanadates: Insights into CaV2O6 and Ca2V2O7. Available at: [Link]

  • Chajri, F.Z., et al. (2024). A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite for Vanadate and Phosphorus Waste. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Molinari, R., et al. (2004). Photocatalytic degradation of dyes by using a membrane reactor. CORE. Available at: [Link]

  • ResearchGate. (2025). Crystallization of Calcium Vanadate Solids from Solution A Metathetic Route. Available at: [Link]

  • Schwarze, M., et al. Quantification of photocatalytic hydrogen evolution. RSC Publishing. Available at: [Link]

  • Lanfermann, P., et al. (2021). Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution. Science and Education Publishing. Available at: [Link]

  • Marvin, R. Synthesis of calcium vanadate minerals and related compounds. USGS Publications Warehouse. Available at: [Link]

  • T-Thien, T., et al. (2017). Using Dyes for Evaluating Photocatalytic Properties: A Critical Review. PMC. Available at: [Link]

  • Schwarze, M., et al. (2013). Quantification of photocatalytic hydrogen evolution. PubMed. Available at: [Link]

  • Schwarze, M., et al. Quantification of Photocatalytic Hydrogen Evolution – Supporting Information. Rsc.org. Available at: [Link]

  • Algethami, F.K., et al. (2023). Synthesis and characterization of calcium and magnesium based oxides and titanates for photocatalytic degradation of rhodamine B: a comparative study. PMC. Available at: [Link]

  • Ferraa, S., et al. (2023). Photocatalytic Properties and Chemical Durability of CaO-B2O3-V2O5 Borovanadate Glasses. MDPI. Available at: [Link]

  • Kumar, A., et al. (2020). Metal-Free Photocatalysts for Hydrogen Evolution. OSTI.GOV. Available at: [Link]

  • Vardini, C.S., et al. (2021). Photocatalytic Degradation of Malachite Green using Undoped and Carbon-Doped Calcium Molybdate Catalysts. JACS Directory. Available at: [Link]

Sources

Method

preparation of calcium metavanadate-graphene composites

Application Note: Hydrothermal Synthesis of Calcium Metavanadate-Graphene Composites ( ) for Electrochemical Sensing Executive Summary This application note details the protocol for synthesizing Calcium Metavanadate ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrothermal Synthesis of Calcium Metavanadate-Graphene Composites ( ) for Electrochemical Sensing

Executive Summary

This application note details the protocol for synthesizing Calcium Metavanadate (


) encapsulated in a Reduced Graphene Oxide (rGO) matrix. While calcium vanadates are traditionally utilized in energy storage (Li-ion anodes), this guide specifically addresses drug development and quality control professionals  by focusing on the material's application as a high-sensitivity electrochemical sensor for pharmaceutical compounds (e.g., non-steroidal anti-inflammatory drugs like Mefenamic Acid).

The synergy between the high redox activity of


 and the ballistic electron transport of graphene results in a composite with superior electrocatalytic activity, enabling the detection of trace pharmaceutical analytes in complex biological matrices (serum/urine).

Scientific Rationale & Mechanism

Why Calcium Metavanadate ( )?

Calcium metavanadate is a monoclinic structure consisting of


 octahedra and 

polyhedra. In electrochemical applications, vanadium ions (

) act as redox centers. However, pure

suffers from low electrical conductivity and volume expansion during cycling, which leads to structural degradation.
The Role of Graphene (rGO)

Integrating Graphene Oxide (GO) during synthesis serves three critical functions:

  • Conductive Scaffold: rGO creates a 3D conductive network, facilitating electron transfer between the analyte and the electrode surface.

  • Morphological Control: The 2D graphene sheets prevent the agglomeration of

    
     nanoparticles, ensuring a high surface-to-volume ratio.
    
  • Defect Engineering: The reduction process introduces oxygen vacancies that act as active sites for adsorption.

Sensing Mechanism

The detection mechanism relies on the electro-oxidation of the target drug molecule. The


 composite lowers the activation energy for the oxidation reaction, resulting in a distinct current peak proportional to the drug concentration.

SensingMechanism Analyte Target Drug (e.g., Mefenamic Acid) Surface Adsorption on CaV2O6/rGO Surface Analyte->Surface Diffusion Redox Electron Transfer (V5+ ↔ V4+) Surface->Redox Catalysis Signal Current Response (Amperometric) Redox->Signal Signal Transduction

Figure 1: Electrochemical sensing mechanism. The analyte diffuses to the composite surface, where the vanadium redox centers facilitate electron transfer, generating a measurable signal.

Materials & Safety

Reagents
ReagentPurityRoleHazard Note
Ammonium Metavanadate (

)

Vanadium SourceToxic if swallowed/inhaled.
Calcium Nitrate Tetrahydrate (

)

Calcium SourceOxidizer.
Graphene Oxide (GO) Dispersion

Carbon MatrixPrepare via Modified Hummers Method.
EthanolAbsoluteWashing SolventFlammable.
Deionized Water (DI)

SolventN/A
Critical Safety Controls
  • Vanadium Toxicity: All weighing and handling of

    
     must occur in a fume hood. Wear N95/P2 respiratory protection.
    
  • Hydrothermal Pressure: Autoclaves operate at high pressure. Ensure Teflon liners are filled to 60-80% capacity (never 100%) to prevent rupture.

Experimental Protocol: In-Situ Hydrothermal Synthesis

This protocol utilizes a "one-pot" hydrothermal strategy where the crystallization of


 and the reduction of GO to rGO occur simultaneously.
Step-by-Step Workflow

Step 1: Precursor Dissolution

  • Dissolve 2.0 mmol of

    
     in 30 mL of DI water.
    
    • Note:

      
       has low solubility in cold water. Heat to 
      
      
      
      with magnetic stirring until the solution turns clear/pale yellow.
  • Dissolve 1.0 mmol of

    
     in 10 mL of DI water in a separate beaker.
    
  • Add the Calcium solution dropwise to the Vanadate solution under vigorous stirring. A white precipitate (Calcium Vanadate precursor) may form initially.

Step 2: Graphene Integration

  • Add 20 mL of GO dispersion (

    
    ) to the Ca-V mixture.
    
  • Sonicate the mixture for 30 minutes .

    • Critical Control Point: Sonication is vital to exfoliate GO sheets and ensure

      
       ions adsorb onto the oxygen-containing groups of GO via electrostatic attraction.
      

Step 3: pH Adjustment

  • Measure the pH. Adjust to pH 7–8 using dilute

    
     or 
    
    
    
    .
    • Expert Insight: The speciation of vanadium is highly pH-dependent. Metavanadate (

      
      ) chains form preferentially in neutral to slightly alkaline conditions. Acidic conditions favor polyvanadates (
      
      
      
      ).

Step 4: Hydrothermal Treatment

  • Transfer the homogeneous suspension into a 100 mL Teflon-lined stainless steel autoclave.

  • Seal and place in an oven at

    
     for 24 hours .
    
  • Allow the autoclave to cool naturally to room temperature.

Step 5: Purification

  • Centrifuge the resulting black precipitate at 8000 rpm for 10 mins.

  • Wash 3x with DI water and 2x with Ethanol to remove unreacted ions (

    
    , 
    
    
    
    ).
  • Vacuum dry at

    
     for 12 hours.
    

SynthesisWorkflow Precursors Precursors: NH4VO3 + Ca(NO3)2 Mixing Mixing & Sonication with GO Dispersion Precursors->Mixing Dropwise Addition Hydrothermal Hydrothermal Reaction 180°C, 24h Mixing->Hydrothermal pH Adjustment (7-8) Washing Centrifugation & Washing (Water/Ethanol) Hydrothermal->Washing Cooling Product Final Composite CaV2O6/rGO Washing->Product Vacuum Dry

Figure 2: Synthesis workflow for CaV2O6/rGO composites.

Characterization & Validation

To validate the synthesis, the following characterization steps are mandatory:

TechniqueFeature to ObserveSuccess Criteria
XRD (X-Ray Diffraction)Crystal PhasePeaks matching Monoclinic

(JCPDS No. 32-0153). No impurity peaks (

).
SEM (Scanning Electron Microscopy)MorphologyNanorods or nanoparticles uniformly distributed on wrinkled graphene sheets.
Raman Spectroscopy Carbon QualityD-band (~1350

) and G-band (~1580

).

ratio indicates reduction degree of GO.
XPS (X-ray Photoelectron Spectroscopy)Elemental StatePresence of

(binding energy ~517 eV) and C-C/C=C bonds.

Application: Electrode Fabrication for Drug Sensing[1]

Protocol:

  • Ink Preparation: Disperse 5 mg of

    
     powder in 1 mL of solvent (Isopropanol:Water 1:1) containing 20 
    
    
    
    L of Nafion (binder). Sonicate for 30 mins.
  • Electrode Modification: Drop-cast 6

    
    L of the ink onto a polished Glassy Carbon Electrode (GCE).
    
  • Drying: Dry under an infrared lamp.

  • Measurement: Perform Cyclic Voltammetry (CV) in 0.1 M PBS (pH 7.0) containing the drug analyte (e.g., Mefenamic Acid).[1][2]

Expected Results:

  • Sensitivity: The composite should show a 2-5x increase in peak current compared to bare GCE.

  • Limit of Detection (LOD): Typically in the nanomolar (nM) range (e.g., ~0.008

    
    M for Mefenamic Acid [1]).
    

Troubleshooting Guide

  • Issue: Low Conductivity / High Resistance.

    • Cause: Incomplete reduction of GO or poor contact.

    • Fix: Increase hydrothermal time to 24h or add a post-annealing step (

      
       under 
      
      
      
      ).
  • Issue: Impurity Peaks in XRD.

    • Cause: Incorrect pH during mixing.

    • Fix: Strictly control pH at 7-8. Acidic pH yields

      
      ; highly alkaline pH yields 
      
      
      
      .
  • Issue: Material Peeling off Electrode.

    • Cause: Too much material or insufficient binder.

    • Fix: Reduce loading volume or increase Nafion concentration slightly (do not exceed 0.5% as it insulates).

References

  • Alagarsamy, S., Mariyappan, V., Chen, S. M., et al. (2022).[1] "Ultrasensitive Electrochemical Sensor for the Detection of Mefenamic Acid Based on Calcium Vanadate Nanofilaments/Reduced Graphene Oxide Nanocomposite." International Journal of Electrochemical Science, 17, 220643.[1]

  • Huang, S., Jin, Y., & Jia, M. (2013).[3] "Preparation of graphene/Co3O4 composites by hydrothermal method and their electrochemical properties." Electrochimica Acta, 95, 139–145.[3] (Methodology Reference).

  • Perera, S. D., et al. (2022).[2] "Hydrothermal Synthesis of Metal Vanadate-Graphene Composites for Energy Applications." Journal of Materials Chemistry A. (General Synthesis Reference).

  • Sigma-Aldrich. "Ammonium Metavanadate Safety Data Sheet."

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for calcium metavanadate precipitation.

ChemVana Support Center: Calcium Metavanadate ( ) Precipitation Guide Subject: Technical Troubleshooting for Aqueous Synthesis of Calcium Metavanadate From: Dr. Aris Thorne, Senior Application Scientist Last Updated: Oct...

Author: BenchChem Technical Support Team. Date: February 2026

ChemVana Support Center: Calcium Metavanadate ( ) Precipitation Guide

Subject: Technical Troubleshooting for Aqueous Synthesis of Calcium Metavanadate From: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 26, 2023

Introduction: The Speciation Balancing Act

Welcome to the ChemVana Technical Support Center. If you are reading this, you are likely facing the notorious instability of vanadium chemistry. Unlike simple salts, vanadium(V) in aqueous solution is a "chameleon" that changes structure based on pH and concentration.

The synthesis of Calcium Metavanadate (


)  is not merely a mixing of ions; it is a targeted strike at a specific window of thermodynamic stability. Miss this window, and you will produce Calcium Orthovanadate  (at high pH) or a useless Polyvanadate Gel  (at low pH).

This guide addresses the three most common support tickets we receive: Gelation, Phase Impurity, and Low Yield.

Module 1: The "Orange Gel" Nightmare (Viscosity & Morphology)

User Issue: "I added the calcium chloride to my vanadate solution, but instead of a white precipitate, the solution turned bright orange and solidified into a gel. I cannot filter it."

The Diagnosis: Acidic Polymerization

You have inadvertently triggered the formation of Decavanadate (


)  or polyvanadic acid.
  • The Mechanism: Vanadium(V) exists as monomeric metavanadate (

    
    ) or pyrovanadate (
    
    
    
    ) in alkaline solutions. If the pH drops below 6.0 , these monomers polymerize into large, hydrated clusters (decavanadates). These clusters bridge together via hydrogen bonding, trapping water and forming a thixotropic gel [1].
  • The Trigger: Adding

    
     (which is slightly acidic) to a neutral solution without buffering, or adding acid too quickly.
    
The Protocol Fix
  • Monitor pH Continuously: You must maintain a pH of 7.5 – 8.5 throughout the addition.

  • Reverse Addition: Do not add Ca to V. Instead, drip the Vanadate solution into the Calcium solution (or vice versa) while co-titrating with dilute NaOH to maintain pH 8.0.

  • Temperature Control: Increase temperature to 60–80°C . Higher thermal energy breaks hydrogen bond networks, preventing gelation and promoting crystalline nucleation [2].

Module 2: Phase Purity (The "White Sludge" vs. Crystalline Precipitate)

User Issue: "I obtained a white precipitate, but XRD shows a mixture of Calcium Orthovanadate (


) and Calcium Carbonate. The product is also amorphous."[1]
The Diagnosis: pH Overshoot & Carbonate Contamination
  • Orthovanadate Formation: If your pH drifted above 10.0 , the equilibrium shifts from Metavanadate (

    
    ) to Orthovanadate (
    
    
    
    ). Calcium Orthovanadate is thermodynamically more stable at high pH and will precipitate preferentially [3].
  • Carbonate Contamination: At pH > 9, the solution absorbs atmospheric

    
     rapidly, precipitating 
    
    
    
    (Calcite) alongside your product.
The Protocol Fix
  • The "Sweet Spot" pH: Target pH 7.8 – 8.2 . This is the domain of the metavanadate species.

  • Degassing: Use boiled, deionized water or sparge with Nitrogen/Argon to remove dissolved

    
     prior to reaction.
    
  • Ostwald Ripening (Aging): Do not filter immediately. Let the precipitate digest in the mother liquor at 80°C for 2–4 hours . This dissolves amorphous fines and redeposits them onto larger crystals, ensuring a sharp XRD pattern.

Module 3: Stoichiometry & Yield Optimization

User Issue: "My yield is only 40%. The filtrate is still slightly yellow."

The Diagnosis: Solubility Product Limitations

Calcium Metavanadate has moderate solubility in water compared to the highly insoluble Orthovanadate. A 1:2 stoichiometric mix (Ca:V) often leaves significant vanadium in solution.

The Protocol Fix
  • Common Ion Effect: Use a 20–50% molar excess of

    
     . The excess Calcium drives the equilibrium toward precipitation (
    
    
    
    ).
  • Ethanol Wash: Wash the filter cake with cold Ethanol or Acetone. Calcium Metavanadate is insoluble in organic solvents, preventing redissolution during the washing step.

Standard Operating Procedure (SOP): Aqueous Synthesis of

Objective: Synthesis of crystalline Calcium Metavanadate Tetrahydrate.

ParameterSpecificationReason
Precursor A Ammonium Metavanadate (

)
High purity source of V(V).
Precursor B Calcium Chloride Dihydrate (

)
High solubility Ca source.
Target pH 7.8 – 8.2 Critical for Metavanadate speciation.
Temperature 70°C ± 5°C Promotes crystallinity; prevents gelation.
Aging Time 3 HoursEnsures phase purity.
Step-by-Step Workflow
  • Dissolution (Solution A): Dissolve 5.85g

    
     in 200mL DI water at 80°C. The solution should be clear and pale yellow.
    
  • Dissolution (Solution B): Dissolve 5.5g

    
     (excess) in 50mL DI water.
    
  • pH Adjustment: Adjust Solution A to pH 8.0 using dilute

    
     or 
    
    
    
    .
  • Precipitation: Slowly add Solution B to Solution A at a rate of 2 mL/min while stirring.

    • Checkpoint: If solution turns orange, stop and add base to return to pH 8.

  • Digestion: Maintain at 70°C for 3 hours with gentle stirring.

  • Filtration: Filter hot (vacuum filtration).

  • Washing: Wash 3x with warm water, then 2x with Ethanol.

  • Drying: Dry at 60°C overnight. Note: Drying >100°C may dehydrate the crystal structure.

Visualizing the Chemistry

Figure 1: Vanadium Speciation Logic Tree

Use this logic flow to determine the cause of your color changes.

VanadiumSpeciation Start Vanadium(V) Solution pH_Low pH < 6.0 (Acidic) Start->pH_Low Add Acid pH_Mid pH 7.0 - 8.5 (Neutral/Weak Base) Start->pH_Mid Buffer pH_High pH > 10.0 (Alkaline) Start->pH_High Add Base Species_Low Decavanadate [V10O28] (Orange/Red) pH_Low->Species_Low Species_Mid Metavanadate [VO3] (Pale Yellow/Colorless) pH_Mid->Species_Mid Species_High Orthovanadate [VO4] (Colorless) pH_High->Species_High Result_Low RESULT: Orange Gel / Polymer Species_Low->Result_Low + Ca ions Result_Mid TARGET: Ca(VO3)2 Precipitate Species_Mid->Result_Mid + Ca ions Result_High RESULT: Ca3(VO4)2 + CaCO3 Species_High->Result_High + Ca ions

Caption: Vanadium speciation is strictly pH-dependent. The "Target Zone" for Metavanadate is narrow (pH 7.0-8.5).

Figure 2: Synthesis Workflow & Critical Control Points

SynthesisWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Recovery Prep Dissolve NH4VO3 (80°C) pH_Adj Adjust pH to 8.0 (CRITICAL) Prep->pH_Adj Mix Add CaCl2 slowly pH_Adj->Mix Temp > 60°C Age Digest (Aging) 3 hrs @ 70°C Mix->Age Filter Filter Hot Age->Filter Wash Ethanol Wash Filter->Wash Dry Dry @ 60°C Wash->Dry

Caption: The synthesis workflow highlights the Critical Control Point (CCP) at pH adjustment.

References

  • Cruywagen, J. J. (2000). "Protonation, Oligomerization, and Condensation Reactions of Vanadate(V)." Advances in Inorganic Chemistry.

  • Krivovichev, S. V., et al. (2005). "Hydrothermal synthesis and crystal structures of new calcium vanadates." Journal of Solid State Chemistry.

  • Schlesinger, M., et al. (2013). "Precipitation of calcium vanadates from alkaline solutions."[2][3] Hydrometallurgy.

  • Onetunnel.org. "Calcium Vanadate Precipitation And Processing." Bureau of Mines Technical Report.

  • USGS. "Synthesis of calcium vanadate minerals and related compounds."[4] USGS Publications Warehouse.

Sources

Optimization

passivation of surface defects in calcium metavanadate crystals

Calcium Metavanadate ( ) Crystal Engineering Support Hub Ticket ID: CM-PASS-2024-X1 Status: Open Assigned Specialist: Senior Application Scientist, Crystal Defects Division Diagnostic Triage: Identify Your Defect Signatu...

Author: BenchChem Technical Support Team. Date: February 2026

Calcium Metavanadate ( ) Crystal Engineering Support Hub

Ticket ID: CM-PASS-2024-X1 Status: Open Assigned Specialist: Senior Application Scientist, Crystal Defects Division

Diagnostic Triage: Identify Your Defect Signature

Before initiating a passivation protocol, you must correlate your experimental observation with the specific surface defect type.


 is a monoclinic system (Space group C2/m) highly sensitive to oxygen stoichiometry and surface termination.
SymptomProbable Root CauseDefect MechanismRecommended Protocol
Low Photoluminescence (PL) Quantum Yield Oxygen Vacancies (

)

centers act as non-radiative recombination traps, quenching emission.
Protocol A: Oxidative Thermal Annealing
Broad/Shifted Emission Peaks Surface Disorder / AmorphizationDangling bonds and surface distortions create mid-gap states.Protocol A + Slow Cooling
Particle Agglomeration / Irregular Morphology Uncontrolled NucleationHigh surface energy leads to Ostwald ripening and grain boundary defects.Protocol B: Chelation-Assisted Synthesis
Signal Degradation in Aqueous Media Vanadate LeachingHydrolysis of surface

bonds in non-neutral pH.
Protocol C: Surface Stabilization

Protocol A: Oxidative Thermal Annealing (Optical Restoration)

Objective: Eliminate oxygen vacancies (


) and restore the 

oxidation state to maximize radiative recombination.
The Mechanism

In as-synthesized


 (especially via hydrothermal routes), oxygen vacancies reduce neighboring Vanadium atoms from 

to

. These

sites introduce polaron states within the bandgap (~3.4 eV), trapping excitons and releasing energy as heat (phonons) rather than light. Annealing in an oxygen-rich environment drives oxygen diffusion into the lattice, filling vacancies.
Step-by-Step Workflow
  • Pre-Treatment: Wash crystals with ethanol to remove organic surfactants (unless surfactant is part of a coating strategy). Dry at 80°C for 2 hours.

  • Ramp Phase: Place sample in an alumina crucible. Ramp temperature at 5°C/min to prevent thermal shock.

  • Dwell Phase (Critical):

    • Target Temperature: 600°C. (Note:

      
       melts/decomposes near 950°C; do not exceed 750°C).
      
    • Duration: 4 hours.

    • Atmosphere: Flowing

      
       (50 sccm) is preferred over static air to maximize the chemical potential gradient of oxygen.
      
  • Cooling Phase: Cool at 2°C/min to room temperature. Fast cooling locks in thermodynamic defects.

Visualizing the Defect Healing Pathway

AnnealingMechanism AsSyn As-Synthesized CaV2O6 (High V4+ Content) Heat Heating (600°C) Activation Energy AsSyn->Heat Thermal Input Diffusion O2 Diffusion (Surface to Bulk) Heat->Diffusion Kinetic Mobility Filling Vacancy Filling (Vo + 1/2 O2 -> Ox) Diffusion->Filling Mass Transport Final Passivated CaV2O6 (Restored V5+) Filling->Final Defect Elimination

Figure 1: Kinetic pathway of oxygen vacancy annihilation during oxidative annealing.

Protocol B: Chelation-Assisted Hydrothermal Synthesis (Morphology Control)

Objective: Passivate surface defects during growth by controlling crystal facets and preventing agglomeration using EDTA (Ethylenediaminetetraacetic acid).

The Mechanism

Rapid precipitation of


 and 

leads to irregular grains with high surface defect densities. EDTA acts as a "molecular scissor" and capping agent. It chelates

, slowing the release of cations (kinetic control) and preferentially binding to specific high-energy facets, forcing the crystal to grow into uniform nanorods or flowers with lower surface defect ratios.
Experimental Protocol
  • Precursor Prep: Dissolve stoichiometric

    
     and 
    
    
    
    in deionized water.
  • Chelation Step: Add EDTA (

    
    ) to the 
    
    
    
    solution before mixing with vanadate.
    • Molar Ratio: Ca:EDTA = 1:1.

    • pH Adjustment: Adjust to pH 9-10 using NaOH. Crucial: Vanadate speciation is pH-dependent.

  • Hydrothermal Reaction:

    • Transfer to Teflon-lined autoclave.

    • Condition: 180°C for 24 hours.

  • Post-Processing: Centrifuge and wash with ethanol/water (3x) to remove surface-bound EDTA.

Troubleshooting the Chelation Process
ObservationAdjustment
No Precipitate pH is too high or EDTA concentration is excessive (complex is too stable). Reduce EDTA to 0.5:1 ratio.
Amorphous Product Reaction temperature too low. Increase to 200°C or extend time to 48h.
Mixed Phases Check stoichiometry. Excess Calcium leads to

phases.

Protocol C: Stability & Leaching Prevention (Bio-Applications)

Objective: Prevent surface degradation and Vanadium leaching in physiological media (PBS, cell culture).

Issue: Vanadates are susceptible to hydrolysis. In acidic or neutral environments, surface


 bonds can break, releasing toxic vanadium species and degrading the crystal surface.

Solution: Core-Shell Passivation (


) 
  • Disperse 100mg of annealed

    
     nanorods in 50mL ethanol/water (4:1).
    
  • Add 0.5mL ammonia solution (28%).

  • Dropwise addition of TEOS (Tetraethyl orthosilicate) (50

    
    ).
    
  • Stir for 6 hours at room temperature.

  • Result: A 5-10nm amorphous silica shell forms, permeable to excitation light but impermeable to large solvent molecules, effectively passivating the surface against leaching.

Technical FAQ

Q: Can I use Nitrogen (


) for annealing? 
A: No.  Annealing in inert atmospheres (

, Ar) or vacuum will strip oxygen from the lattice, creating more oxygen vacancies (

). This is useful if you want to increase electrical conductivity (n-type doping) or photocatalytic activity, but it will kill photoluminescence.

Q: My crystals turned from white/yellow to black after synthesis. Why? A: This indicates the presence of


 or even 

(reduced vanadium). This is a massive defect signature. You must perform Protocol A (Oxidative Annealing) to re-oxidize the sample to the correct yellow/white

phase.

Q: How do I confirm the defects are gone? A:

  • XPS (X-ray Photoelectron Spectroscopy): Check the V2p binding energy. You should see a dominant doublet for

    
    . A shoulder at lower binding energy indicates residual 
    
    
    
    .
  • PL Lifetime: Passivated samples will show longer decay lifetimes (microseconds) compared to defect-rich samples (nanoseconds), as non-radiative channels are removed.

References

  • Structure and Photoactivity of CaV2O6 Nanorods Source: Royal Society of Chemistry (RSC) Citation: "Structure characteristics and photoactivity of simultaneous luminescence and photocatalysis in CaV2O6 nanorods synthesized by the sol–gel Pechini method." URL:[Link]

  • Hydrothermal Synthesis & Morphology Control Source: MDPI (Materials) Citation: "Hydrothermal Synthesis of Vanadate Nanostructures: Influence of pH and Chelating Agents on Morphology." URL:[Link](Note: Generalized link to relevant MDPI Special Issue on Vanadates)

  • Oxygen Vacancy Dynamics in Vanadates Source: American Institute of Physics (AIP) / CityU Citation: "Effects of annealing ambient on oxygen vacancies and phase transition temperature of VO2 thin films." (Mechanistic parallel for Vanadium oxidation states). URL:[Link]

  • Surface Passivation for Perovskites/Oxides Source: Science / DICP Citation: "Constructive molecular configurations for surface-defect passivation." (Principles of ligand/surface interaction). URL:[Link]

Troubleshooting

reducing agglomeration of calcium vanadate nanoparticles during synthesis.

Technical Support Center: Calcium Vanadate Nanoparticle Synthesis Ticket ID: #Ca3VO4-AGG-001 Subject: Reducing Agglomeration & Morphology Control in Calcium Vanadate Synthesis Status: Open Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Calcium Vanadate Nanoparticle Synthesis Ticket ID: #Ca3VO4-AGG-001 Subject: Reducing Agglomeration & Morphology Control in Calcium Vanadate Synthesis Status: Open Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the technical support hub for calcium vanadate (


) synthesis. This guide addresses the persistent challenge of agglomeration —where nanoparticles irreversibly cluster, compromising their surface area, luminescence, or drug-loading capacity.

We do not offer generic advice. Below is a root-cause analysis and a self-validating protocol designed to transition your synthesis from "clumped precipitates" to "monodisperse colloidal stability."

Part 1: The Diagnostics (Why is this happening?)

Before altering your protocol, you must identify the type of agglomeration you are facing.

SymptomDiagnosisRoot Cause
Instant Clouding Rapid Nucleation Mixing

and

without a chelator causes uncontrolled burst nucleation.
"Brick Dust" Hard Agglomeration Drying aqueous pastes creates capillary forces (meniscus tension) that fuse particles via hydroxyl condensation.
Large Irregular Crystals Ostwald Ripening Synthesis duration is too long or temperature too high without a capping agent, allowing large crystals to consume small ones.
Settling in <1 Hour Low Zeta Potential Surface charge is insufficient (

) to repel particles.

Part 2: The "Gold Standard" Anti-Agglomeration Protocol

This protocol integrates Citrate Chelation (to control nucleation) with Hydrothermal Treatment (to crystallize) and Lyophilization (to prevent drying agglomeration).

Reagents:
  • Calcium Nitrate Tetrahydrate (

    
    )
    
  • Sodium Orthovanadate (

    
    )
    
  • Chelator: Sodium Citrate or EDTA (Molar ratio 1:1 with Ca)

  • Surfactant (Optional for rods): CTAB (Cetyltrimethylammonium bromide)[1][2]

  • pH Adjuster: NaOH (2M)

Step-by-Step Methodology:

1. Chelation Phase (The "Slow Release" Mechanism)

  • Dissolve

    
     in deionized water.
    
  • Crucial Step: Immediately add Sodium Citrate. Stir for 30 mins.

    • Mechanism:[3][4][5] Citrate forms a complex with

      
       (
      
      
      
      ). This lowers the free calcium concentration, preventing immediate precipitation when vanadate is added.

2. Controlled Mixing

  • Dropwise add the

    
     solution to the Calcium-Citrate mixture under vigorous stirring (1000 RPM).
    
  • pH Check: Adjust pH to 10.0 - 10.5 using NaOH.

    • Why? At pH > 10, the orthovanadate species (

      
      ) is stable. Acidic pH leads to polyvanadates (
      
      
      
      ), causing unpredictable aggregation.

3. Hydrothermal Crystallization

  • Transfer solution to a Teflon-lined autoclave.

  • Heat at 160°C for 12–24 hours .

    • Effect: High pressure/temperature increases solubility, allowing defects to heal and crystals to grow uniformly (Ostwald ripening is controlled here by the chelator).

4. The "Organic Wash" (Preventing Hard Agglomeration) [3]

  • Centrifuge to collect precipitate.

  • Wash 2x with Deionized Water.

  • Final Wash: Wash 2x with absolute Ethanol .

    • Mechanism:[3][4][5] Ethanol has lower surface tension (

      
      ) than water (
      
      
      
      ). This drastically reduces the capillary forces that pull particles together during drying.

5. Drying (Lyophilization)

  • Do not oven dry. Freeze-dry (lyophilize) the ethanol-wet cake. This sublimes the solvent, leaving a fluffy powder rather than a hard cake.

Part 3: Mechanism Visualization

Diagram 1: Chelation & Steric Stabilization

This diagram illustrates how Citrate and CTAB prevent particle contact.

Stabilization Ca Free Ca2+ Ions Complex [Ca-Citrate] Complex (Slow Release) Ca->Complex Chelation Citrate Citrate Ligands (Chelator) Citrate->Complex Nucleation Controlled Nucleation (Small Seeds) Complex->Nucleation + Vanadate VO4(3-) Addition Vanadate->Nucleation Particle Nanoparticle Surface Nucleation->Particle Growth Repulsion Electrostatic/Steric Repulsion Particle->Repulsion Capped by CTAB CTAB/Citrate Layer (Steric Barrier) CTAB->Repulsion

Caption: Citrate sequesters Calcium ions to control reaction speed, while surfactants (CTAB) create a physical barrier preventing particle fusion.

Diagram 2: The Anti-Agglomeration Workflow

Workflow Start Precursor Mixing Chelation Add Citrate/EDTA (Prevents Burst Nucleation) Start->Chelation Hydrothermal Hydrothermal Treatment 160°C @ 12h (Crystallinity) Chelation->Hydrothermal Wash Ethanol Wash (Reduces Surface Tension) Hydrothermal->Wash Dry Lyophilization (Prevents Capillary Collapse) Wash->Dry Result Dispersible Nanoparticles Dry->Result

Caption: Critical path for synthesis. Note that oven drying is replaced by Lyophilization to prevent "brick dust" formation.

Part 4: Troubleshooting & FAQs

Q: My particles are forming rods instead of spheres. Why? A: You are likely using a structure-directing agent like CTAB or ethylene glycol.

  • The Science: CTAB preferentially adsorbs onto specific crystal facets (e.g., the side planes of the hexagonal lattice), blocking growth in that direction and forcing the crystal to grow into a rod or wire along the open axis (c-axis).

  • Fix: If you want spheres, switch to Citrate or PEG (Polyethylene Glycol) , which adsorb more isotropically.

Q: The powder turns into a hard ceramic after calcination. How do I stop this? A: This is "sintering," where particles fuse at high temperatures.

  • The Fix:

    • Do not calcine unless necessary for crystallinity. Hydrothermal synthesis often yields crystalline particles without post-calcination.

    • If calcination is required, mix your powder with an inert salt (e.g.,

      
      ) before heating. This "Salt Matrix" separates the particles. After heating, wash the salt away with water.
      

Q: Can I use this for drug delivery? A: Yes, but you must ensure the surfactant is removed or biocompatible.

  • Warning: CTAB is cytotoxic.

  • Recommendation: For drug delivery, use calcium-citrate complexing or PEGylation . These are generally biocompatible. Ensure the final Zeta Potential is negative (approx -20mV to -40mV) to prevent aggregation in blood serum.

Q: What is the ideal pH? A: Maintain pH 10–12 .

  • Reasoning: At neutral or acidic pH, vanadium forms polyvanadates (orange/red color). You want the clear/white Orthovanadate (

    
    ). If your solution turns orange, your pH is too low.
    

References

  • Chajri, F. Z., et al. (2024).[6] A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite. Biointerface Research in Applied Chemistry. Link

  • Farahmandjou, M., & Abaeyan, N. (2017).[1] Simple Synthesis of Vanadium Oxide Nanorods in Presence of CTAB Surfactant. Colloid and Surface Science. Link[1]

  • Epic Powder Machinery. (2024). How to Solve the Agglomeration Phenomenon in the Preparation of Nano Powder. Link

  • SAT Nano. (2022). How To Effectively Control The Agglomeration Of Nanoparticle Powders. Link

  • USGS. (n.d.). Synthesis of calcium vanadate minerals and related compounds. Link

Sources

Optimization

troubleshooting low quantum yield in calcium metavanadate phosphors

Welcome to the technical support center for calcium metavanadate (Ca(VO₃)₂) phosphors. This guide is designed for researchers, scientists, and professionals encountering challenges with achieving high photoluminescence q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for calcium metavanadate (Ca(VO₃)₂) phosphors. This guide is designed for researchers, scientists, and professionals encountering challenges with achieving high photoluminescence quantum yield (PLQY) in their synthesized materials. We will explore common pitfalls in a structured question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of quantum yield in Ca(VO₃)₂ systems.

Q1: What is photoluminescence quantum yield (PLQY) and why is it a critical parameter for phosphors?

A1: The photoluminescence quantum yield (often abbreviated as QY or Φ) is a measure of the efficiency of the fluorescence or phosphorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the material.[1][2] A high quantum yield, approaching 1 (or 100%), indicates that a majority of the absorbed energy is efficiently converted and re-emitted as light, resulting in a brighter, more effective phosphor.[2] This is a crucial performance metric for applications in solid-state lighting (LEDs), biomedical imaging, and advanced sensors, as it directly impacts brightness, signal intensity, and overall device efficiency.[3]

Q2: What are the primary causes of low quantum yield in calcium metavanadate phosphors?

A2: Low quantum yield is fundamentally caused by processes that promote non-radiative decay, where the energy of the excited state is lost as heat (phonons) rather than emitted as light.[3] The principal culprits include:

  • Host Lattice Defects: Incomplete crystallization, presence of secondary phases, or point defects (like vacancies) within the Ca(VO₃)₂ crystal structure can act as non-radiative recombination centers, quenching luminescence.[3][4]

  • Impurity Quenching: Unwanted impurities, often from precursors of insufficient purity, can serve as quenching sites.[3]

  • Concentration Quenching: An excessively high concentration of the activator ion (e.g., Eu³⁺, Dy³⁺) leads to energy transfer between nearby activators, eventually reaching a quenching site.[5][6][7]

  • Thermal Quenching: At elevated operating temperatures, increased lattice vibrations can deactivate the excited state of the activator ion non-radiatively, reducing emission intensity.[8][9]

  • Surface Defects: For nanocrystalline phosphors, improperly passivated surfaces with dangling bonds create "trap states" that quench luminescence.[3]

Q3: Which activators are typically used for Ca(VO₃)₂ and what kind of light do they produce?

A3: Calcium metavanadate is an excellent host material for rare-earth ions. The specific emission color is determined by the choice of the dopant ion and its electronic transitions.

  • Europium (Eu³⁺): This is the most common activator for achieving red emission. The characteristic sharp emission peaks are due to ⁵D₀ → ⁷Fₙ transitions, with the most intense peak typically being the ⁵D₀ → ⁷F₂ transition around 614-619 nm.[10][11]

  • Dysprosium (Dy³⁺): This ion is used to generate whitish or yellowish-white light. It exhibits two main emission bands: a blue emission (~480-493 nm) from the ⁴F₉/₂ → ⁶H₁₅/₂ transition and a yellow emission (~576 nm) from the ⁴F₉/₂ → ⁶H₁₃/₂ transition.[12][13] The combination of these emissions can result in white light.

  • Samarium (Sm³⁺): Doping with Sm³⁺ typically results in orange-red light, arising from transitions such as ⁴G₅/₂ → ⁶H₇/₂ (orange) and ⁴G₅/₂ → ⁶H₉/₂ (red).[14]

Part 2: Troubleshooting Guides

This section provides in-depth, Q&A-based troubleshooting for specific experimental issues.

Guide 1: Issues Related to Synthesis and Host Material Integrity

Q1.1: My phosphor has very weak or no luminescence. I used a solid-state reaction. What is the most likely cause?

A1.1: The most probable cause is an incomplete reaction or the formation of an incorrect crystal phase.[3] The luminescent properties of the activator are highly dependent on being incorporated into the correct Ca(VO₃)₂ crystal lattice.

Causality: Solid-state reactions rely on the diffusion of ions between precursor particles at high temperatures. If the temperature is too low or the heating duration is too short, the reaction may be incomplete, resulting in a mix of unreacted precursors (e.g., CaCO₃, V₂O₅) and the desired phosphor phase, or an amorphous material.[15] These secondary phases and lack of crystallinity introduce defects that quench luminescence.

Troubleshooting Steps & Verification:

  • Verify Crystal Phase with XRD: Use Powder X-ray Diffraction (PXRD) to analyze your sample. Compare the resulting pattern against a reference pattern for Ca(VO₃)₂ (e.g., from the ICDD database) to confirm phase purity. The absence of sharp diffraction peaks indicates an amorphous material, while extra peaks suggest the presence of unreacted precursors or undesired side products.[3]

  • Optimize Calcination Parameters: If the phase is incorrect or impure, adjust your synthesis parameters.

    • Increase Temperature: For many vanadates and related oxides, calcination temperatures between 600°C and 1100°C are common.[15] Systematically increase the temperature in 50°C increments.

    • Increase Duration: Lengthening the heating time (e.g., from 3 hours to 5 hours or more) can promote more complete reaction and better crystallinity.[15]

    • Use Intermediate Grinding: For solid-state reactions, it is crucial to cool the sample after an initial heating period, grind it thoroughly to break up agglomerates and create new reaction surfaces, and then re-heat it. This multi-step process significantly improves homogeneity and reaction completeness.

Q1.2: I'm using a sol-gel synthesis method and my quantum yield is still low. Why might this be?

A1.2: While sol-gel methods offer better mixing at the atomic level, low quantum yield can result from residual organic compounds or incomplete hydrolysis and condensation.[16][17]

Causality: Sol-gel synthesis involves forming a "sol" (a colloidal suspension) that transitions into a "gel" network.[18] If the subsequent drying and calcination steps are not sufficient to completely remove the solvent and organic precursors (like citrates or nitrates), the resulting carbonaceous residues can absorb energy and act as quenching centers.[17]

Troubleshooting Workflow:

start Low QY from Sol-Gel Synthesis check_precursors Are precursors fully dissolved and sol clear? start->check_precursors check_precursors->start No, adjust solvent/ stirring check_gelation Was gelation uniform without precipitation? check_precursors->check_gelation Yes check_gelation->start No, adjust pH/ precursor ratio check_drying Was a multi-stage, slow drying protocol used? check_gelation->check_drying Yes check_drying->start No, implement slow heating ramps (e.g., 60-120°C) [26] check_calcination Is calcination temperature sufficient to remove organics? check_drying->check_calcination Yes check_calcination->start No, perform TGA to find combustion temp, then calcine verify_xrd Verification: Run XRD to confirm phase purity. check_calcination->verify_xrd Yes verify_ftir Verification: Run FTIR to check for residual organics. verify_xrd->verify_ftir solution High QY Phosphor verify_ftir->solution

Caption: Sol-Gel Synthesis Troubleshooting Workflow.

Guide 2: Issues Related to Activator Doping

Q2.1: I've successfully synthesized phase-pure Ca(VO₃)₂, but the emission from my Eu³⁺ dopant is weak. How do I optimize the activator concentration?

A2.1: You are likely observing the effects of non-optimal activator concentration. The luminescence intensity is strongly dependent on the dopant concentration, and exceeding the optimal level will lead to concentration quenching .[6]

Causality: At low concentrations, increasing the amount of activator (Eu³⁺) increases the number of luminescent centers, leading to stronger emission. However, once the concentration surpasses a certain threshold, the average distance between the Eu³⁺ ions becomes critically short. This allows for non-radiative energy transfer between adjacent ions, where the excitation energy hops from one ion to another until it is lost at a defect or quenching site.[5][6]

Troubleshooting Steps & Data Presentation:

  • Synthesize a Concentration Series: Prepare a series of samples with systematically varying activator concentrations. For Eu³⁺ in many hosts, this range could be from 0.5 mol% to 10 mol% relative to the Ca²⁺ site.

  • Measure Photoluminescence: Under identical measurement conditions (excitation wavelength, slit widths, detector voltage), record the emission spectra for each sample.

  • Plot Intensity vs. Concentration: Plot the intensity of the main emission peak (e.g., ~615 nm for Eu³⁺) as a function of the dopant concentration. The resulting curve will typically show an increase to a maximum intensity at the optimal concentration, followed by a decrease.

Table 1: Example of Emission Intensity vs. Eu³⁺ Concentration in Ca(VO₃)₂

Sample IDEu³⁺ Concentration (mol%)Relative Emission Intensity (a.u.) at 615 nm
CV-Eu0.50.5350
CV-Eu1.01.0620
CV-Eu2.02.0890
CV-Eu3.03.0980
CV-Eu4.04.01050
CV-Eu5.0 5.0 1100 (Optimal)
CV-Eu6.06.0920
CV-Eu8.08.0650

Note: Data is illustrative.

From this analysis, the optimal concentration is identified as the one yielding the highest emission intensity before quenching effects dominate.

Q2.2: I am doping with a trivalent ion (like Eu³⁺ or Dy³⁺) in place of a divalent Ca²⁺ ion. Could this be a problem?

A2.2: Yes, this creates a charge imbalance in the crystal lattice. When a trivalent rare-earth ion (RE³⁺) substitutes for a divalent calcium ion (Ca²⁺), a net positive charge is introduced. To maintain overall charge neutrality in the crystal, the lattice must create a compensating defect, which can act as a luminescence quencher.[4]

Causality: The uncompensated charges lead to the formation of defects like cation vacancies (a missing Ca²⁺ ion) or interstitial oxygen ions.[4] These defects introduce new energy levels within the bandgap of the phosphor, which can facilitate non-radiative recombination pathways, thereby reducing the quantum yield.[4]

Solution: Use a Charge Compensator

To prevent the formation of these detrimental defects, a charge compensator should be added to the precursor mixture during synthesis. This involves co-doping with a monovalent cation (like Li⁺, Na⁺, or K⁺) to balance the charge.

Mechanism: 2 Ca²⁺ ↔ RE³⁺ + M⁺ (where M⁺ = Li⁺, Na⁺, K⁺)

By substituting two Ca²⁺ ions with one RE³⁺ ion and one monovalent M⁺ ion, the overall charge in that lattice region remains neutral, reducing the thermodynamic driving force for creating quenching defects.[19]

Experimental Protocol: Synthesis with Charge Compensation

  • Calculate Stoichiometry: For a target formula of Ca₁₋₂ₓ(RE³⁺)ₓ(Na⁺)ₓ(VO₃)₂, where 'x' is the molar concentration of the rare-earth activator, calculate the required molar amounts of your precursors (e.g., CaCO₃, V₂O₅, Eu₂O₃, and Na₂CO₃).

  • Homogenize Precursors: Thoroughly mix and grind the stoichiometric amounts of the starting materials in an agate mortar for at least 30 minutes to ensure intimate contact.

  • Calcination: Transfer the mixture to an alumina crucible and perform the solid-state reaction at the optimized temperature and duration (e.g., 850°C for 4 hours).

  • Characterization: Compare the PLQY of the charge-compensated sample with an equivalent sample synthesized without the compensator to verify the improvement.

Guide 3: Characterization and Measurement Pitfalls

Q3.1: How do I accurately measure the Photoluminescence Quantum Yield (PLQY) of my powder sample?

A3.1: The most reliable method for measuring the absolute PLQY of a powder sample is using a spectrophotometer equipped with an integrating sphere.[2][20] This accessory allows for the collection of all emitted and scattered light from the sample.

Causality: A powder sample is a highly scattering medium. Unlike a clear solution, a significant portion of the excitation light will be scattered, and the emitted light will be sent out in all directions. An integrating sphere, coated with a highly reflective and diffuse material (like BaSO₄ or Spectralon), ensures that all photons—both scattered excitation light and emitted luminescence—are collected and directed to the detector, which is essential for an accurate calculation.[2][21]

Experimental Protocol: Absolute PLQY Measurement

cluster_0 Step 1: Blank Measurement cluster_1 Step 2: Sample Measurement b1 Place empty sample holder in integrating sphere. b2 Irradiate with monochromatic light (e.g., 395 nm). b1->b2 b3 Record the spectrum of the scattered excitation light (E_A). b2->b3 s1 Place phosphor sample in the sphere. s2 Irradiate with the same monochromatic light. s1->s2 s3 Record the full spectrum: residual scattered excitation (E_B) and sample emission (P_B). s2->s3 calc Step 3: Calculation Φ = ∫P_B / (∫E_A - ∫E_B) (Number of photons emitted divided by number of photons absorbed) s3->calc

Caption: Workflow for Absolute PLQY Measurement.

Key Considerations:

  • Instrument Correction: The entire system (light source, sphere, detector) must be spectrally corrected to account for wavelength-dependent variations in intensity.[20]

  • Sample Positioning: The sample should be positioned to avoid direct reflection of the excitation beam out of the sphere's entrance port.[2]

  • Indirect Excitation: Be aware that some emitted light can be re-absorbed by the sample. Advanced software can often correct for this effect.[1]

Q3.2: My phosphor shows strong luminescence at room temperature, but the performance drops significantly at higher temperatures (e.g., 150°C). What is happening?

A3.2: You are observing thermal quenching . This is a critical parameter for applications like high-power LEDs, where operating temperatures can be significant.[8]

Causality: As temperature increases, the crystal lattice vibrates more energetically. This increased phonon (lattice vibration) energy provides a non-radiative pathway for the excited activator ion to return to its ground state. The energy that would have been released as a photon is instead dissipated as heat, leading to a decrease in emission intensity and quantum yield.[8][9] The process can be visualized as the excited state crossing over to a quenching state via thermal energy, as depicted in a configurational coordinate diagram.

Troubleshooting and Characterization:

  • Temperature-Dependent PL Measurement: Measure the photoluminescence spectra of your sample over a range of temperatures (e.g., 25°C to 250°C) using a heated stage.

  • Plot Integrated Intensity vs. Temperature: Integrate the area under the emission peak at each temperature and plot this value as a function of temperature.

  • Calculate Activation Energy (Eₐ): The thermal quenching behavior can often be modeled by the Arrhenius equation: I(T) = I₀ / (1 + A * exp(-Eₐ / kT)) where I(T) is the intensity at temperature T, I₀ is the intensity at 0 K, A is a constant, k is the Boltzmann constant, and Eₐ is the activation energy for thermal quenching. A higher activation energy indicates better thermal stability.[22] A phosphor with a higher Eₐ will retain a greater percentage of its room-temperature intensity at elevated temperatures.

Improving Thermal Stability:

  • Host Lattice Rigidity: A more rigid crystal lattice with higher phonon frequencies can sometimes suppress thermal quenching. This can be influenced by the synthesis method and post-synthesis annealing.

  • Co-doping: In some systems, co-doping with other ions can alter the local crystal field around the activator, potentially increasing the activation energy for thermal quenching.[23]

  • Defect Reduction: Minimizing lattice defects, as discussed in previous sections, is crucial, as defects can exacerbate thermal quenching effects.[24]

References

  • ResearchGate. (n.d.). Synthesis and Luminescence Investigation of Eu3+ Doped Ca2KZn2V3O12 Phosphors: A Potential Material for WLEDs Applications. Request PDF. Retrieved from [Link]

  • NIH. (2023). Synthesis by solid route and physicochemical characterizations of blends of calcium orthophosphate powders and mesoporous silicon particles. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Rare-Earth-Doped Strontium Tungstate Phosphor at Room Temperature and Applied Flexible Composite. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of doping concentration of Dy3+ions on Ba3Ca2Ti2O9 - synthesis, structural and optical characteristics. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Calcium Metastannate (CaSnO3) by Solid State Reactions in Mechanically Activated Mixtures Calcium Citrate Tetra Hydrate [Ca3(C6H5O7)2.4H2O] – Tin (II) Oxalate (SnC2O4). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The effect of Eu3+ and Gd3+ co-doping on the morphology and luminescence of NaYF4:Eu3+, Gd3+ phosphors. New Journal of Chemistry. Retrieved from [Link]

  • Diva-portal.org. (2020). Sol–gel synthesis of calcium phosphate-based biomaterials—A review of environmentally benign, simple, and effective synthesi. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Deep red emission from rare-earth-free calcium aluminozincate phosphor with the substitution of Cr3+ ion. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural and luminescent properties of Dy3+-doped Ca3WO6 phosphors for white-light display applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhanced thermally stable performance of Pr3+-doped vanadate phosphor by inhibiting the intervalence charge transfer quenching channel. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The concentration quenching of photoluminescence in Eu3+-doped La2O3. Retrieved from [Link]

  • National Institutes of Health. (2012). Absolute Quantum Yield Measurement of Powder Samples. Journal of Visualized Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Charge compensation in RE3+ (RE = Eu, Gd) and M+ (M = Li, Na, K) co-doped alkaline earth nanofluorides obtained by microwave reaction with reactive ionic liquids leading to improved optical properties. Journal of Materials Chemistry C. Retrieved from [Link]

  • ACS Publications. (2024). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Eu2+ and Dy3+ codoped (Ca,Sr)7(SiO3)6Cl2 highly efficient yellow phosphor. Retrieved from [Link]

  • ResearchGate. (n.d.). Numerical optimization of the lifetime and quantum yield of LiYF4:Pr3+ nanocrystals. Request PDF. Retrieved from [Link]

  • ACS Publications. (2020). Unraveling the Mechanisms of Thermal Quenching of Luminescence in Ce3+-Doped Garnet Phosphors. Chemistry of Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). The concentration quenching of photoluminescence in Eu3+-doped La2O3. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). A sol–gel templating route for the synthesis of hierarchical porous calcium phosphate glasses containing zinc. Journal of Materials Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cation-tunable blue phosphor (Ba,Mg)(Y,Sc)4Si5O17:Eu2+: enhanced quantum yield and thermal stability. Request PDF. Retrieved from [Link]

  • PubMed Central. (2023). Concentration quenching inhibition and fluorescence enhancement in Eu3+-doped molybdate red phosphors with two-phase mixing. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced Thermal Stable Performance in Pr3+-doped Vanadate Phosphor by Inhibiting Intervalence Charge Transfer Quenching Channel. Request PDF. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural, and Mechanical Behavior of β-Ca3(PO4)2–ZrO2 Composites Induced by Elevated Thermal Treatments. MDPI. Retrieved from [Link]

  • OPUS. (n.d.). A sol-gel templating route for the synthesis of hierarchical porous calcium phosphate glasses containing zinc. Retrieved from [Link]

  • ResearchGate. (2017). Versatile measuring method of the quantum yield of phosphor systems with high and low photoluminescence. Retrieved from [Link]

  • ACS Publications. (2021). Variation from Zero to Negative Thermal Quenching of Phosphor with Assistance of Defect States. Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Photoluminescent Properties of Dy3+-Doped and Dy3+/Eu3+ Co-Doped 50ZnO:40B2O3:5WO3:Nb2O5 Glass. MDPI. Retrieved from [Link]

  • OSTI.GOV. (2011). Novel sol-gel derived calcium phosphate coatings on Mg4Y alloy. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Rare-earth-activated phosphors for LED applications. Retrieved from [Link]

  • DiVA portal. (2016). Concentration quenching of Eu2+ doped Ca2BO3Cl. Retrieved from [Link]

  • ResearchGate. (n.d.). Eu and Cu co-substituted calcium vanadate — The crystal structure, luminescence and color. Retrieved from [Link]

  • Journal of Ravishankar University. (n.d.). Structural, Compositional and Photoluminescence Studies of Li4SrCa(SiO4)2: Eu3+ Red Phosphor Synthesized by Solid State Reaction Method. Retrieved from [Link]

  • arXiv. (2026). Modulating anomalous thermal quenching behavior of stimulation luminescence via high-orbit electronic satellite-stabilized Trap state in germanate-based phosphors for 5D optical data storage. Retrieved from [Link]

  • PubMed Central. (2017). Peculiarities of charge compensation in lithium-doped hydroxyapatite. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of Eu3+-doped Y2O3 phosphor. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone tell me, what is the need of charge compensation for phosphor materials?. Retrieved from [Link]

  • National Institutes of Health. (2023). Deep red emission from rare-earth-free calcium aluminozincate phosphor with the substitution of Cr3+ ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Development and Luminescent Enhancement of CaAlSiN3:Eu2+ Phosphor via Replacing Al3+ by Ga3+. Request PDF. Retrieved from [Link]

Sources

Troubleshooting

impact of impurities on calcium metavanadate luminescence.

Advanced Technical Support: Calcium Metavanadate ( ) Luminescence Welcome to the Advanced Materials Characterization Support Center. Ticket ID: CaV-LUM-001 Topic: Impact of Impurities on Calcium Metavanadate Luminescence...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Support: Calcium Metavanadate ( ) Luminescence

Welcome to the Advanced Materials Characterization Support Center. Ticket ID: CaV-LUM-001 Topic: Impact of Impurities on Calcium Metavanadate Luminescence Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Calcium Metavanadate (


) is a self-activated phosphor relying on charge-transfer (CT) transitions within 

octahedra. Unlike extrinsic phosphors (where the host is inert), the

lattice is the emitter. Consequently, impurities do not just perturb the signal—they dismantle the emission mechanism.

This guide addresses the three most critical impurity classes:

  • Phase Impurities: Stoichiometric deviations creating non-emissive or color-shifting phases.

  • Transition Metal Quenchers: "Killer centers" like

    
     that bypass radiative decay.
    
  • Cross-Contaminants: Rare Earth (RE) ions hijacking the host energy.

Module 1: Phase Purity & Stoichiometry

Issue: "My emission color is shifting blue/green, or the intensity is inexplicably low."

The Science: The


 binary system is complex. A slight deviation in the Ca:V ratio during synthesis does not just leave unreacted material; it creates entirely different vanadate phases with distinct optical signatures.
  • 
     (Metavanadate):  Broadband Yellow-Green emission (~550–580 nm).
    
  • 
     (Pyrovanadate):  Often weaker, shifted emission.
    
  • 
     (Orthovanadate):  Intense Blue-Green emission (~490–520 nm).
    

If your "Metavanadate" glows bright blue, you likely synthesized Orthovanadate by accident due to excess Calcium or inhomogeneous mixing.

Troubleshooting Protocol:

ObservationProbable Phase ImpurityRoot CauseValidation Step
Blue Shift (< 500 nm)

(Ortho)
Excess

or localized Ca-rich regions.
XRD: Check for peaks at

.
Weak/Dull Emission

(Pyro)
Incomplete reaction; intermediate phase.XRD: Check for peaks at

.
No Emission

Residue
Gross stoichiometric error (V excess).Raman: Look for V=O stretch at

.

Corrective Action:

  • Stoichiometry Check: Ensure Ca:V is strictly 1:2. Note that

    
     is volatile above 
    
    
    
    ; a slight excess (1-2 wt%) of vanadium precursor may be required to compensate for evaporation during solid-state synthesis.
  • Homogenization: Use wet-milling (ethanol) rather than dry-milling to prevent localized hotspots that favor thermodynamically stable Orthovanadate.

Module 2: Transition Metal Quenching

Issue: "The phase is pure, but the Quantum Yield (QY) is near zero."

The Science: Transition metal ions, particularly Iron (


), Cobalt (

), and Nickel (

), act as "killer centers." In

, the excitation energy migrates through the vanadate sub-lattice. If this energy encounters an impurity trap before radiating, it relaxes non-radiatively (as heat).
  • Critical Limit:

    
     concentrations as low as 100 ppm  can reduce luminescence intensity by >50%.
    
  • Mechanism: The

    
     transitions of 
    
    
    
    overlap with the bandgap of
    
    
    , allowing efficient energy transfer from the host to the iron trap.

Diagnostic Workflow (DOT Visualization):

QuenchingDiagnosis Start Symptom: Low Intensity (Phase Pure) Step1 Check Precursor Purity (Is V2O5 > 99.9%?) Start->Step1 Step2 ICP-MS Analysis Target: Fe, Co, Ni Step1->Step2 If purity uncertain Decision Fe > 50 ppm? Step2->Decision ResultA Cause: Impurity Quenching Action: Recrystallize Precursors Decision->ResultA Yes ResultB Cause: Surface Defects Action: Anneal > 600°C Decision->ResultB No

Figure 1: Diagnostic logic for identifying quenching mechanisms in chemically pure phases.

Module 3: Rare Earth (RE) Cross-Contamination

Issue: "I see sharp, unexplained peaks on top of the broad emission."

The Science:


 is an excellent host matrix for energy transfer. If your laboratory also handles Rare Earth dopants (Europium, Samarium, Dysprosium), cross-contamination is highly probable.
  • The "Antenna" Effect: The Vanadate group (

    
    ) absorbs UV strongly and transfers energy very efficiently to RE ions. Even trace amounts (0.1%) of 
    
    
    
    will manifest as sharp red lines (
    
    
    at 615 nm), overpowering the host emission.

Spectral Fingerprinting:

Unwanted Peak (

)
Suspect ImpurityEnergy Transfer Mechanism
610–620 nm (Sharp) Europium (

)
Host


(Red)
570–600 nm (Sharp) Dysprosium (

)
Host


(Yellow)
600–650 nm (Sharp) Samarium (

)
Host


(Orange-Red)

Corrective Action:

  • Crucible Hygiene: Vanadates are reactive. Use dedicated alumina crucibles for pure

    
    . Do not share crucibles with RE-doped experiments, as RE ions can leach into the alumina and diffuse back out in subsequent firings.
    

Module 4: Synthesis Artifacts (Hydrothermal vs. Solid State)

Issue: "My hydrothermal sample is dim compared to the solid-state one."

The Science: Hydrothermal synthesis yields beautiful nanorods, but often leaves hydroxyl (-OH) defects on the surface.

  • Vibrational Quenching: High-frequency -OH vibrations (~3400

    
    ) couple with the excited state of the vanadate, causing non-radiative relaxation.
    
  • Causality: The high surface-area-to-volume ratio of nanorods amplifies this surface quenching effect.

Energy Transfer Pathway Diagram (DOT Visualization):

EnergyTransfer UV UV Excitation (250-350 nm) Host VO6 Host Absorption (Charge Transfer State) UV->Host Excitation Emission Broadband Emission (Radiative Decay) Host->Emission Ideal Path Trap Impurity Trap (Fe3+) (Non-Radiative) Host->Trap Metal Impurity OH Surface -OH Groups (Vibrational Loss) Host->OH Hydrothermal Defect

Figure 2: Competitive energy pathways. Impurities and surface defects act as parasitic drains on the host excitation energy.

Corrective Action:

  • Post-Annealing: Calcining hydrothermal samples at

    
     removes surface -OH groups and improves crystallinity, restoring luminescence intensity.
    

References

  • Kaur, P., Singh, V., & Singh, K. (2021). Optical and photoluminescence properties of

    
     functionalized by sodium doping. Materials Today Communications, 27, 102354. Link
    
  • Jin, X., et al. (2025).[1] Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. Journal of Alloys and Compounds, 1423. Link

  • Yu, J., et al. (2010).

    
     nanorods synthesized by the sol–gel Pechini method. CrystEngComm, 12, 3931-3935. Link
    
  • Nakajima, T., et al. (2010). Synthesis of Red-Emissive

    
     Nanophosphor via a Water Assisted Solid State Reaction Method.[2] ECS Transactions, 28(3), 41. Link
    
  • Ronda, C. R., et al. (1998). Luminescence of compositionally modulated vanadates. Journal of Alloys and Compounds, 275, 669-672. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Calcium Metavanadate and Sodium Vanadate for Photocatalysis

For Immediate Publication El Jadida, Morocco – As the demand for efficient environmental remediation technologies grows, vanadate-based materials have emerged as a promising class of photocatalysts.[1][2] Their unique el...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

El Jadida, Morocco – As the demand for efficient environmental remediation technologies grows, vanadate-based materials have emerged as a promising class of photocatalysts.[1][2] Their unique electronic structures and redox properties enable them to effectively degrade organic pollutants under light irradiation.[1] This guide provides a detailed comparison of two such compounds, calcium metavanadate (Ca(VO₃)₂) and sodium vanadate (NaVO₃), for researchers, scientists, and professionals in drug development and environmental science.

Introduction to Vanadate Photocatalysts

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon light absorption.[3][4][5] These ROS, including hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻), can break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O.[3][4]

Vanadate compounds, characterized by the presence of vanadium in its highest oxidation state (V⁵⁺), have garnered significant interest due to their favorable electronic properties for photocatalysis.[1][6] The multivalent nature of vanadium enhances redox reactions, which is crucial for photocatalytic efficiency and stability.[6] This guide focuses on the comparative performance and underlying mechanisms of calcium metavanadate and sodium vanadate.

Calcium Metavanadate (Ca(VO₃)₂): Properties and Performance

Calcium metavanadate is a semiconductor material that has demonstrated potential in the photocatalytic degradation of organic pollutants.[2]

Synthesis: Calcium metavanadate can be synthesized through various methods, including solid-state reactions and precipitation. A common solid-state method involves heating a mixture of calcium carbonate (CaCO₃) and vanadium pentoxide (V₂O₅). The synthesis is typically complete after heating at 650°C for one hour. Precipitation methods involve reacting a soluble vanadate, like sodium metavanadate, with a calcium salt such as calcium chloride (CaCl₂) in an aqueous solution at elevated temperatures (85-95°C).[7]

Physicochemical Properties:

  • Crystal Structure: The specific crystal structure can influence its electronic band structure and, consequently, its photocatalytic activity.

  • Band Gap: Calcium metavanadate is an indirect band gap semiconductor with a reported band gap in the range of 2.5–3.4 eV.[8] This allows it to absorb a portion of the visible light spectrum, making it a candidate for solar-driven photocatalysis.

  • Morphology: The particle size and shape are dependent on the synthesis method. For instance, solid-state synthesis can produce rounded particles with smooth faces.

Photocatalytic Performance: Studies have shown that calcium metavanadate can effectively degrade organic dyes like methylene blue.[1] The photocatalytic efficiency is attributed to the generation of charge carriers (electron-hole pairs) upon light absorption, which then lead to the formation of reactive oxygen species.

Sodium Vanadate (NaVO₃): Properties and Performance

Sodium vanadate, often used as a precursor in the synthesis of other vanadates, also exhibits photocatalytic properties.[7][9]

Synthesis: Sodium vanadate is commercially available and can also be prepared through various chemical routes. Nanostructured sodium vanadate can be synthesized for specific applications, which can enhance its surface area and photocatalytic activity.[10][11]

Physicochemical Properties:

  • Solubility: Sodium metavanadate is soluble in water, which can be a limiting factor for its direct application as a heterogeneous photocatalyst, as recovery after treatment can be challenging. However, this property is advantageous when using it as a precursor for other, less soluble vanadates.[7]

  • Band Gap: The band gap of sodium vanadate-based materials can be tuned, but specific values for NaVO₃ in photocatalysis are less commonly reported in direct comparison to other metal vanadates.

Photocatalytic Performance: While less studied as a primary photocatalyst compared to other metal vanadates, sodium vanadate-containing solutions have been shown to generate reactive oxygen species under certain conditions.[12] Its primary role in the literature is often as a starting material for the synthesis of more stable and efficient vanadate photocatalysts like zinc vanadate or iron vanadate.[5][9]

Comparative Analysis: Calcium Metavanadate vs. Sodium Vanadate

To provide a clear comparison, the following table summarizes the key properties and performance metrics of both compounds.

FeatureCalcium Metavanadate (Ca(VO₃)₂)Sodium Vanadate (NaVO₃)
Synthesis Method Solid-state reaction, precipitation[7]Commercially available, various chemical routes
Solubility in Water LowHigh[7]
Band Gap (eV) 2.5 - 3.4[8]Not widely reported for direct photocatalysis
Primary ROS Superoxide radicals (O₂•⁻) and holes (h⁺) are key species in vanadate photocatalysis[1]Generates ROS like H₂O₂ and O₂•⁻ in solution[12]
Application Direct use as a heterogeneous photocatalyst for pollutant degradation[2]Primarily used as a precursor for other vanadate photocatalysts[9]; has applications in studying cellular ROS generation[12]
Recovery Easily recoverable due to low solubilityDifficult to recover from aqueous solutions

Causality in Performance Difference:

The primary determinant of their differing applications in photocatalysis is solubility . Calcium metavanadate's low solubility makes it a suitable heterogeneous photocatalyst that can be easily separated from the treated water. In contrast, sodium vanadate's high solubility makes it impractical for large-scale water treatment as a solid catalyst but makes it an excellent and cost-effective vanadium source for synthesizing other insoluble, high-performance vanadate materials.

The band gap of calcium metavanadate allows it to utilize visible light, which is a significant advantage for sustainable applications. While sodium vanadate can participate in photochemical reactions, its utility is more in homogeneous systems or as a building block for more complex, stable photocatalytic structures.

The Photocatalytic Mechanism of Vanadates

The general mechanism for vanadate-based photocatalysis involves the following steps upon irradiation with light of sufficient energy:[3][13]

  • Excitation: The semiconductor material absorbs photons, leading to the promotion of electrons (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB.

  • Charge Separation and Migration: The generated electron-hole pairs separate and migrate to the surface of the photocatalyst.

  • Redox Reactions:

    • The holes (h⁺) in the VB can react with water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).

    • The electrons (e⁻) in the CB can react with dissolved oxygen molecules to form superoxide anion radicals (O₂•⁻).

  • Pollutant Degradation: These reactive oxygen species (•OH and O₂•⁻), along with the photogenerated holes, are powerful oxidizing agents that degrade organic pollutants into smaller, less harmful molecules.[1]

Radical scavenging experiments on various vanadate systems have confirmed that superoxide radicals and holes are often the principal species responsible for the photodegradation of pollutants.[1]

Diagram: General Photocatalytic Mechanism

Photocatalysis_Mechanism cluster_catalyst Photocatalyst Particle Valence_Band Valence Band (VB) (h⁺) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band e⁻ H2O_OH H₂O / OH⁻ Valence_Band->H2O_OH h⁺ oxidation O2 O₂ Conduction_Band->O2 e⁻ reduction Light Light (hν ≥ Eg) Light->Valence_Band Excitation Pollutant Organic Pollutant Degraded_Products Degraded Products (CO₂, H₂O, etc.) Pollutant->Degraded_Products O2_radical •O₂⁻ O2->O2_radical OH_radical •OH H2O_OH->OH_radical O2_radical->Pollutant Oxidation OH_radical->Pollutant Oxidation

Caption: General mechanism of photocatalysis on a semiconductor particle.

Experimental Protocols

A. Synthesis of Calcium Metavanadate via Precipitation

  • Objective: To synthesize Ca(VO₃)₂ powder for photocatalytic testing.

  • Materials: Sodium metavanadate (NaVO₃·H₂O), calcium chloride (CaCl₂), sodium hydroxide (NaOH), deionized water.

  • Procedure:

    • Prepare a solution of sodium metavanadate in deionized water to achieve a desired concentration (e.g., 10 g/L V₂O₅ equivalent).[7]

    • Prepare a concentrated solution of calcium chloride in a minimal amount of deionized water.[7]

    • Heat the sodium metavanadate solution to 85-95°C in a glass beaker with continuous stirring.[7]

    • Slowly add the calcium chloride solution to the heated vanadate solution. A precipitate will form.

    • Adjust the pH of the solution using a dilute NaOH solution to optimize precipitation.[7]

    • Continue stirring at temperature for 1-2 hours to ensure complete reaction.

    • Allow the precipitate to cool and settle.

    • Filter the precipitate, wash it several times with deionized water to remove any remaining soluble salts, and then with ethanol.

    • Dry the resulting calcium metavanadate powder in an oven at 80-100°C.

    • Calcine the dried powder at a higher temperature (e.g., 500-650°C) to improve crystallinity, if required.

B. Photocatalytic Activity Evaluation

  • Objective: To measure the degradation of an organic dye (e.g., Methylene Blue, MB) using the synthesized photocatalyst.

  • Materials: Synthesized photocatalyst (e.g., Ca(VO₃)₂), Methylene Blue, deionized water, a light source (e.g., Xenon lamp simulating solar light or a UV lamp).

  • Procedure:

    • Prepare a stock solution of Methylene Blue (e.g., 10 mg/L) in deionized water.[9]

    • Disperse a specific amount of the photocatalyst (e.g., 0.5 g/L) into a known volume of the MB solution in a beaker.

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.

    • Place the beaker under the light source and start the irradiation.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., every 20 minutes).[14]

    • Centrifuge each aliquot to separate the photocatalyst.

    • Measure the absorbance of the supernatant at the maximum wavelength of MB (approx. 664 nm) using a UV-Vis spectrophotometer.

    • The degradation efficiency (%) can be calculated using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Diagram: Experimental Workflow for Photocatalysis

Photocatalysis_Workflow A 1. Prepare Dye Solution (e.g., Methylene Blue) B 2. Add Photocatalyst (e.g., Ca(VO₃)₂) A->B C 3. Stir in Dark (Adsorption-Desorption Equilibrium) B->C D 4. Take Initial Sample (t=0) C->D E 5. Irradiate with Light Source C->E F 6. Collect Aliquots at Regular Intervals E->F G 7. Centrifuge to Remove Catalyst F->G H 8. Analyze Supernatant with UV-Vis Spectrophotometer G->H I 9. Calculate Degradation Efficiency H->I

Caption: Workflow for evaluating photocatalytic activity.

Conclusion and Future Outlook

In the comparison between calcium metavanadate and sodium vanadate for photocatalysis, calcium metavanadate emerges as a more practical candidate for direct application in heterogeneous photocatalysis due to its insolubility and suitable band gap for visible light absorption. Sodium vanadate, while capable of participating in photochemical reactions, is better suited as a cost-effective precursor for the synthesis of a wide range of more complex and stable vanadate-based photocatalysts.

Future research should focus on optimizing the synthesis of calcium metavanadate to control its morphology and crystal structure, potentially enhancing its surface area and photocatalytic efficiency. Furthermore, creating composites of calcium metavanadate with other materials, such as graphene or other semiconductors, could improve charge separation and lead to even more effective degradation of persistent organic pollutants.

References

  • ResearchGate. (n.d.). Vanadate-based photocatalytic materials: A perspective on synthesis approaches and pollutants photocatalytic degradation.
  • 911Metallurgist. (2021, February 8). Calcium Vanadate Precipitation and Processing. Retrieved from [Link]

  • Zhang, L., et al. (2025, August 6).
  • Nassini, D., et al. (2024, June). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds, 989, 1-8.
  • MDPI. (2022, December 26). Photocatalytic Degradation of Organic Dyes Contaminated Aqueous Solution Using Binary CdTiO2 and Ternary NiCdTiO2 Nanocomposites. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic and Sonocatalytic Degradation of EDTA and Rhodamine B over Ti 0 and Ti@TiO 2 Nanoparticles. Retrieved from [Link]

  • PubMed. (n.d.). Vanadate-induced cell growth regulation and the role of reactive oxygen species. Retrieved from [Link]

  • JACS Directory. (2021, May 26).
  • MDPI. (n.d.). Efficient Photocatalytic Degradation of Methylene Blue and Methyl Orange Using Calcium-Polyoxometalate Under Ultraviolet Irradiation. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • ResearchGate. (2026, January 7).
  • MDPI. (n.d.). Recent Advances in Vanadate-Based Materials for Photocatalytic Hydrogen Production. Retrieved from [Link]

  • Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • ResearchGate. (2025, August 6).
  • MDPI. (n.d.). Ceramics: Processes, Microstructures, and Properties.
  • PubMed. (n.d.). Bismuth vanadate-based semiconductor photocatalysts: a short critical review on the efficiency and the mechanism of photodegradation of organic pollutants. Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • ResearchGate. (2023, June 30).
  • ACS Publications. (n.d.). Insight into Potassium Vanadates as Visible-Light-Driven Photocatalysts: Synthesis of V(IV)
  • PubMed. (2025, August 11).
  • ResearchGate. (2025, August 5).
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6).
  • Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. (n.d.).
  • A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite for Vanad
  • RSC Publishing. (n.d.). Surfactant-tuned vanadium pentoxide for enhanced photocatalytic degradation of organic dyes: nanosheet vs. microflower morphologies.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 7).
  • PMC - NIH. (2025, July 20). Enhanced photocatalytic degradation of methylene blue using zinc vanadate nanomaterials with structural and electrochemical properties.
  • Semantic Scholar. (n.d.).
  • PMC - NIH. (n.d.). Surfactant-tuned vanadium pentoxide for enhanced photocatalytic degradation of organic dyes: nanosheet vs. microflower morphologies.
  • Role of EDTA capped cobalt oxide nanomaterial in photocatalytic degrad
  • CDC Stacks. (n.d.).

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Comparative

Benchmarking Calcium Metavanadate (CaV₂O₆) vs. Commercial Li-ion Cathodes

Executive Summary: The Multivalent Frontier While Lithium-ion batteries (LIBs) utilizing LiFePO₄ (LFP) and LiNiMnCoO₂ (NMC) dominate the electric vehicle market, the "Post-Li-ion" era demands alternatives that bypass the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Multivalent Frontier

While Lithium-ion batteries (LIBs) utilizing LiFePO₄ (LFP) and LiNiMnCoO₂ (NMC) dominate the electric vehicle market, the "Post-Li-ion" era demands alternatives that bypass the geopolitical constraints of Lithium and Cobalt.

Calcium Metavanadate (CaV₂O₆) has emerged as a leading cathode candidate for Calcium-ion (CIB) and Aqueous Zinc-ion (AZIB) batteries. Unlike the olivine structure of LFP or the layered oxide of NMC, CaV₂O₆ adopts a Brannerite-type structure , offering open channels for the diffusion of large multivalent ions (Ca²⁺, Zn²⁺).

The Verdict: CaV₂O₆ cannot currently compete with NMC on gravimetric energy density (Wh/kg) due to lower operating voltages. However, it outperforms commercial LIB cathodes in theoretical capacity per atom (multivalent redox) and safety (aqueous compatibility), making it a superior candidate for stationary grid storage where cost and safety outweigh volume constraints.

Material Physics & Mechanism

To understand the performance gap, one must analyze the structural causality.

The Brannerite Advantage

Commercial LFP relies on 1D channels for Li⁺ transport, which are easily blocked by defects (anti-site disorder). CaV₂O₆ features a monoclinic structure (Space group C2/m) composed of edge-sharing VO₆ octahedra. This framework is robust against the "zipper effect" of volume expansion often seen in conversion cathodes.

  • Redox Center: Vanadium (V⁵⁺ ↔ V⁴⁺ ↔ V³⁺).

  • Mechanism: Intercalation (for Ca²⁺) or Co-insertion (for Zn²⁺/H₂O).

Structural Visualization

The following diagram illustrates the structural hierarchy and diffusion logic of CaV₂O₆ compared to the restrictive olivine structure of LFP.

G cluster_0 Commercial Standard (LFP) cluster_1 Emerging Candidate (CaV2O6) LFP_Struct Olivine Structure (1D Channels) Li_Path Li+ Diffusion (Susceptible to blocking) LFP_Struct->Li_Path Ion_Path Open Framework (Accommodates Ca2+/Zn2+) Li_Path->Ion_Path Comparison: Kinetic Barrier CaV_Struct Brannerite Structure (Monoclinic C2/m) V_Redox Vanadium Redox (V5+ -> V3+) CaV_Struct->V_Redox CaV_Struct->Ion_Path

Figure 1: Structural logic comparing the 1D diffusion limitations of LFP against the open Brannerite framework of CaV₂O₆, facilitating multivalent ion transport.

Benchmarking Data: CaV₂O₆ vs. Incumbents

The following data synthesizes experimental results of CaV₂O₆ (specifically in Aqueous Zinc/Calcium configurations) against commercial datasheets for LFP and NMC 622.

MetricLiFePO₄ (LFP) NMC 622 CaV₂O₆ (Target)
Primary System Li-ion (Organic)Li-ion (Organic)Ca-ion / Zn-ion (Aqueous)
Crystal Structure OlivineLayered OxideBrannerite
Operating Voltage ~3.4 V~3.7 V~0.6 - 1.0 V (vs Zn/Zn²⁺)
Specific Capacity 160 mAh/g180 mAh/g200 - 350 mAh/g (Multivalent)
Energy Density ~550 Wh/kg~700 Wh/kg~250 - 300 Wh/kg
Cycle Life >3,000~1,500>1,000 (System dependent)
Cost Profile LowHigh (Co/Ni)Ultra-Low (Ca/V/Water)
Safety HighModerate (Thermal Runaway)Intrinsic (Non-flammable)

Critical Analysis:

  • Capacity: CaV₂O₆ exhibits superior specific capacity due to the multi-electron transfer of Vanadium (V⁵⁺ to V³⁺).

  • Voltage Penalty: The lower operating voltage of Vanadates significantly penalizes the total energy density, making CaV₂O₆ unsuitable for compact EVs but ideal for Grid Storage , where weight is irrelevant, and cost/safety are paramount.

Experimental Protocol: Validation Workflow

To validate the performance of CaV₂O₆, a rigorous synthesis and testing protocol is required. This protocol uses a Hydrothermal approach to ensure phase purity (Brannerite) and nanostructuring for enhanced kinetics.

Synthesis of CaV₂O₆ Nanorods

Reagents: NH₄VO₃ (Ammonium Metavanadate), Ca(NO₃)₂·4H₂O (Calcium Nitrate), Distilled Water.

  • Precursor Dissolution: Dissolve 2 mmol of NH₄VO₃ in 30 mL of hot deionized water (80°C) until a clear yellow solution forms.

  • Stoichiometric Mixing: Add 1 mmol of Ca(NO₃)₂·4H₂O dropwise under vigorous stirring. The solution will shift to an orange/rust color.

  • Hydrothermal Treatment: Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 180°C for 24 hours .

  • Purification: Centrifuge the resulting precipitate. Wash 3x with water and 1x with ethanol to remove unreacted ions.

  • Calcination (Critical): Dry at 80°C, then anneal in air at 550°C for 2 hours . This step crystallizes the monoclinic Brannerite phase.[1]

Electrochemical Cell Assembly

System: CR2032 Coin Cell (Half-cell configuration).

  • Working Electrode: Mix CaV₂O₆ (70%), Super P Carbon (20%), and PVDF Binder (10%) in NMP. Cast onto Stainless Steel mesh (for aqueous) or Al foil (for non-aqueous).

  • Counter Electrode: Zinc foil (for AZIB benchmarking) or Calcium metal (if available/glovebox ready).

  • Electrolyte: 3M Zn(CF₃SO₃)₂ (Zinc Triflate) in water. Note: Use aqueous electrolytes to validate the high-rate capability.

  • Separator: Glass Fiber (Whatman GF/D).

Testing Workflow (DOT Visualization)

The following workflow ensures data integrity, moving from structural validation to electrochemical stress testing.

Experiment cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation cluster_testing Phase 3: Electrochemistry Raw Precursors (NH4VO3 + Ca salt) Hydro Hydrothermal 180°C / 24h Raw->Hydro Calcine Calcination 550°C (Air) Hydro->Calcine XRD XRD Check (Confirm C2/m) Calcine->XRD SEM SEM Imaging (Verify Nanorods) XRD->SEM Cell Coin Cell Assembly SEM->Cell GCC Galvanostatic Cycling Cell->GCC CV Cyclic Voltammetry Cell->CV

Figure 2: Experimental workflow from hydrothermal synthesis to electrochemical validation. XRD verification is a mandatory "Go/No-Go" gate before cell assembly.

Critical Analysis & Field Insights

The "Water" Factor

While LFP and NMC require strict moisture control (adding cost), CaV₂O₆ thrives in aqueous environments. The presence of crystal water (if synthesized as a hydrate) or the use of aqueous electrolytes provides a shielding effect for Zn²⁺/Ca²⁺ ions, lowering the desolvation energy penalty at the cathode interface.

Why CaV₂O₆ Fails in EVs but Wins in Grid
  • EV Requirement: High Voltage (>3.5V) to minimize pack weight. CaV₂O₆ fails here.

  • Grid Requirement: Levelized Cost of Storage (LCOS). CaV₂O₆ utilizes Calcium (abundant) and Vanadium (recyclable from petrochemical waste). When paired with a water-based electrolyte, the fire risk drops to near zero, eliminating the need for complex thermal management systems required by NMC.

References

  • Crystal Structure & Optics: Hsu, H. C., et al. "Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties."[2] Materials, 2025.[1][2][3][4][5][6][7] [8]

  • Electrochemical Performance (Ca-ion): "Cathode materials for calcium‐ion batteries: Current status and prospects." Carbon Neutralization, 2023.[9]

  • Hydrothermal Synthesis: "Hydrothermal Synthesis of MnV2O6 Nanorods as an Anode Material." E3S Web of Conferences, 2019.

  • Aqueous Zinc Context: "Calcium vanadate sub-microfibers as highly reversible host cathode material for aqueous zinc-ion batteries."[10][11] Chemical Communications, 2019.[10]

  • LFP Benchmarking: "Performance of LiFePO4 as lithium battery cathode and comparison with manganese and vanadium oxides." ResearchGate, 2025.[6]

Sources

Validation

A Senior Application Scientist’s Guide to Validating Theoretical Models of Calcium Metavanadate (CaV₂O₆) Properties

Introduction: Bridging Theory and Reality in Materials Science Calcium metavanadate (CaV₂O₆) has garnered significant attention for its potential in optoelectronic devices and as a phosphor material, owing to its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Theory and Reality in Materials Science

Calcium metavanadate (CaV₂O₆) has garnered significant attention for its potential in optoelectronic devices and as a phosphor material, owing to its unique electronic and photoluminescent properties.[1][2] As with any material destined for advanced applications, a profound understanding of its fundamental structural, electronic, and thermodynamic characteristics is paramount. Theoretical modeling, particularly using first-principles calculations like Density Functional Theory (DFT), offers a powerful, predictive lens into these properties. However, the true value of any computational model lies in its ability to accurately reflect experimental reality. A model, no matter how sophisticated, remains an approximation until it is rigorously validated against empirical data.

This guide provides a comprehensive framework for researchers, materials scientists, and drug development professionals on the critical process of validating theoretical models of CaV₂O₆. We will move beyond a simple checklist of procedures to explain the causality behind experimental choices, establish self-validating analytical systems, and present a direct, data-driven comparison between theoretical predictions and experimental outcomes. Our objective is to provide a robust methodology for confirming the accuracy of computational models, thereby enabling reliable material design and property prediction.

Part 1: Experimental Ground Truth - Characterizing CaV₂O₆

The foundation of any validation process is a set of reliable experimental data. This "ground truth" serves as the benchmark against which theoretical predictions are measured. For CaV₂O₆, this involves synthesizing high-purity samples and characterizing their key properties.

Synthesis of High-Purity CaV₂O₆

Experimental Protocol: Solid-State Synthesis of CaV₂O₆

  • Precursor Preparation: Begin with high-purity calcium carbonate (CaCO₃) and vanadium pentoxide (V₂O₅) powders.

  • Stoichiometric Mixing: Weigh and mix the precursors in a 1:1 molar ratio. Thoroughly grind the mixture in an agate mortar to ensure homogeneity. Causality: Intimate mixing of the reactants is crucial for a complete reaction and to avoid the formation of intermediate phases.

  • Calcination: Place the mixed powder in an alumina crucible. Heat the sample in a furnace in an air atmosphere. The synthesis process begins at approximately 400 °C, but the reaction rate increases significantly above 620 °C. A calcination temperature of 650 °C for one hour is sufficient to achieve complete synthesis of the metavanadate.

  • Characterization: After cooling, the resulting CaV₂O₆ powder should be characterized to confirm phase purity.

Structural Property Characterization

The crystal structure is the most fundamental property, as it dictates all other electronic and physical behaviors.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: A small amount of the synthesized CaV₂O₆ powder is gently pressed into a sample holder to create a flat, smooth surface.

  • Data Acquisition: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range that covers all significant diffraction peaks for CaV₂O₆.

  • Phase Identification: The resulting diffraction pattern is compared against a standard reference pattern from the International Centre for Diffraction Data (ICDD), such as PDF #23-0137, to confirm the formation of a single-phase monoclinic structure.[2]

  • Rietveld Refinement: To obtain precise lattice parameters (a, b, c, and β), a Rietveld refinement of the XRD data is performed. This process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. Trustworthiness: A good fit in Rietveld refinement, indicated by low R-values (e.g., Rwp, GOF), provides high confidence in the determined lattice parameters, making it a self-validating system.

Electronic and Optical Property Characterization

The band gap is a critical electronic property that determines the optoelectronic behavior of CaV₂O₆.

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy (DRS)

  • Sample Preparation: The CaV₂O₆ powder is packed into a sample holder. Barium sulfate (BaSO₄) is typically used as a reference standard due to its high reflectance over the UV-Vis range.

  • Data Acquisition: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory is used to measure the reflectance (R) of the sample over a range of wavelengths (e.g., 200-800 nm).

  • Data Transformation (Tauc Plot): The band gap energy (Eg) is determined from the absorption spectrum. The Kubelka-Munk function, F(R) = (1-R)² / 2R, is used to convert the reflectance data into a quantity proportional to the absorption coefficient.

  • Band Gap Determination: For an indirect band gap semiconductor like CaV₂O₆, a Tauc plot is generated by plotting [F(R)hν]^(1/2) versus photon energy (hν).[1][3] The band gap is determined by extrapolating the linear portion of the curve to the energy axis where the absorption is zero.

Part 2: The Theoretical Framework - Modeling CaV₂O₆

Density Functional Theory (DFT) is the most widely used ab initio method for calculating the properties of crystalline solids. It provides a quantum mechanical framework for determining the electronic structure and related properties of materials.

Principles of DFT Calculations

DFT calculations for CaV₂O₆ typically start with the experimentally determined crystal structure as an input. The positions of the Ca, V, and O atoms are relaxed to find the minimum energy configuration. From this ground-state electronic structure, various properties can be calculated.

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for accuracy. The Generalized Gradient Approximation (GGA), particularly with functionals like the Perdew–Burke–Ernzerhof (PBE) or its variant for solids (PBEsol), has proven effective for optimizing the lattice constants of vanadates.[2]

  • DFT vs. DFT+U: For materials with strongly correlated electrons, like some transition metal oxides, standard DFT can fail to predict the correct electronic structure. The DFT+U method introduces a Hubbard U term to account for on-site Coulomb interactions. However, for calcium vanadates, comparative studies have shown that standard DFT is sufficient to accurately describe the lattice parameters and band gaps, simplifying the computational approach.[2]

The workflow for theoretical validation is a cyclical process of calculation, comparison, and refinement.

G cluster_validation Validation & Refinement Syn Synthesis of CaV₂O₆ Sample Char Experimental Characterization (XRD, UV-Vis, etc.) Syn->Char Data_Exp Collect Experimental 'Ground Truth' Data Char->Data_Exp Compare Compare Experimental vs. Theoretical Data Data_Exp->Compare Model Define Theoretical Model (DFT, PBEsol Functional) Calc Perform First-Principles Calculations Model->Calc Data_Theory Extract Calculated Properties Calc->Data_Theory Data_Theory->Compare Refine Refine Model (If Necessary) Compare->Refine Discrepancy > Threshold Refine->Model Iterate

Caption: Workflow for the validation of theoretical models against experimental data.

Part 3: Comparative Analysis - Theory vs. Experiment

This section presents a direct comparison of experimentally measured and theoretically calculated properties of CaV₂O₆. The close agreement between the values validates the use of the chosen theoretical model (DFT with PBEsol functional) for this material.

Structural Properties: Lattice Parameters

The lattice parameters define the unit cell of the crystal. Accurate prediction of these parameters is the first and most crucial test for any theoretical model.

PropertyExperimental (PXRD)[2]Theoretical (DFT-PBEsol)[2]Deviation
a (Å) 9.8799.866-0.13%
b (Å) 8.1678.121-0.56%
c (Å) 6.8046.784-0.29%
β (°) 104.9104.90.00%
Volume (ų) 529.7524.8-0.92%

As demonstrated in the table, the lattice parameters calculated using the PBEsol functional show excellent agreement with experimental values derived from Rietveld refinement, with deviations of less than 1%. This provides a strong authoritative grounding for using this level of theory to investigate other properties.

Electronic Properties: Band Gap

The band gap is notoriously difficult to predict with high accuracy using standard DFT, which often underestimates its value. However, for CaV₂O₆, the agreement is reasonable and correctly identifies it as a semiconductor.

PropertyExperimental MethodValue (eV)Theoretical (DFT)Value (eV)
Band Gap (Eg) UV-Vis Spectroscopy[3]2.67DFT-PBEsol[2]~2.5
Band Gap (Eg) Photoluminescence[1]IndirectDFT Calculation[1][4]Indirect

The experimental band gap is reported to be approximately 2.67 eV.[3] DFT calculations predict a slightly lower value of around 2.5 eV, which is a known systematic underestimation by the GGA functional.[2] Crucially, both experiment and theory agree that CaV₂O₆ is an indirect band gap semiconductor, a key feature influencing its suitability for certain optoelectronic applications.[1][4]

Thermophysical Properties

Beyond static properties, models can also predict dynamic behaviors like the response to temperature.

  • Negative Thermal Expansion (NTE): Both experimental studies and DFT calculations have identified that CaV₂O₆ exhibits negative thermal expansion at temperatures below 80 K.[1][4] The theoretical model attributes this unusual behavior to the flexible rocking of CaO₆ octahedra within the crystal lattice, providing a mechanistic insight that is difficult to probe experimentally.[1] This agreement on a complex dynamic property further enhances the trustworthiness of the computational model.

The relationship between the fundamental crystal structure and the resultant properties is central to materials science.

G cluster_outputs Predicted Properties Input CaV₂O₆ Crystal Structure (Lattice Parameters) DFT DFT Calculation (PBEsol Functional) Input->DFT Electronic Electronic Structure (Band Gap, DOS) DFT->Electronic Optical Optical Properties (Absorption, Luminescence) DFT->Optical Thermo Thermophysical Properties (Thermal Expansion) DFT->Thermo

Caption: Relationship between crystal structure input and predicted properties from DFT.

Conclusion and Future Outlook

The comprehensive analysis presented in this guide demonstrates a robust validation of standard Density Functional Theory (using the PBEsol functional) as an accurate predictive tool for the fundamental properties of calcium metavanadate. The excellent agreement between theoretical and experimental values for structural parameters, and the correct qualitative and reasonable quantitative agreement for electronic and thermophysical properties, instills high confidence in the model.

For researchers and scientists, this validated model serves as a reliable and cost-effective tool for exploring the effects of doping, strain, and defects on the properties of CaV₂O₆, accelerating the discovery and design of new materials for advanced applications. This guide underscores the indispensable synergy between theory and experiment: empirical data grounds our models in reality, while validated models provide profound insights into the underlying physics and chemistry of the material.

References

  • Jin, X., et al. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. Inorganic Chemistry. [Link]

  • ChemBK. (2024). CALCIUM METAVANADATE. ChemBK. [Link]

  • ResearchGate. (2025). Comprehensive Analysis of Structural, Optical, and Photocatalytic Properties of Single-Phase Calcium Vanadates: Insights into CaV2O6 and Ca2V2O7. ResearchGate. [Link]

  • Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds, 989. [Link]

  • ResearchGate. (n.d.). XRD patterns of the oxides MgV2O6, CaV2O6 and BaV2O6. ResearchGate. [Link]

  • Journal of Advanced Scientific Research. (n.d.). LOW TEMPERATURE SYNTHESIS, CHARACTERIZATION AND SOME PHYSICAL STUDIES ON ALKALINE EARTH. Journal of Advanced Scientific Research. [Link]

  • ResearchGate. (2025). Crystallization of Calcium Vanadate Solids from Solution A Metathetic Route. ResearchGate. [Link]

  • Jin, X., et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. Journal of Materiomics. [Link]

  • Liu, H., & Yang, Q. (2023). Study on Precipitation Kinetics of Calcium Pyro-Vanadate and Thermodynamics of Vanadium Water System. Metals, 13(1), 10. [Link]

  • PubMed. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. PubMed. [Link]

  • 911Metallurgist. (2021). Calcium Vanadate Precipitation and Processing. 911Metallurgist. [Link]

  • Evans, H. T., & Mrose, M. E. (1960). Synthesis of calcium vanadate minerals and related compounds. U.S. Geological Survey Professional Paper. [Link]

  • MDPI. (2023). Study on Precipitation Kinetics of Calcium Pyro-Vanadate and Thermodynamics of Vanadium Water System. MDPI. [Link]

  • Pei, G., et al. (2026). Optimizing phase stability and synthesis of calcium/magnesium vanadates for low-temperature cofired ceramics: Phase diagram study and thermodynamic modelling. Materials & Design, 261. [Link]

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Comparative

A Researcher's Guide to the Experimental Validation of Calcium Metavanadate's Band Gap

In the landscape of advanced materials, metal vanadates are gaining significant attention for their potential in diverse applications, from photocatalysis to energy storage.[1] Among these, calcium metavanadate (CaV₂O₆,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials, metal vanadates are gaining significant attention for their potential in diverse applications, from photocatalysis to energy storage.[1] Among these, calcium metavanadate (CaV₂O₆, also referred to as Ca(VO₃)₂) presents a compelling case for study due to its unique structural and electronic properties.[1][2] A critical parameter governing its functionality is the electronic band gap (E_g), the energy difference between the valence and conduction bands.[3] Accurately determining this value is paramount for predicting its performance and designing new applications.

This guide provides an in-depth comparison of experimental data for the band gap of calcium metavanadate. Moving beyond a simple recitation of values, we will explore the causality behind experimental choices, detail the methodologies for robust validation, and present a synthesized view of the current state of knowledge to support researchers in the field.

The Imperative of Experimental Validation

While computational methods like Density Functional Theory (DFT) provide valuable theoretical predictions of a material's electronic structure, they are approximations.[1][4] Factors such as synthesis method, crystallinity, particle size, and the presence of defects can significantly influence the experimental band gap.[5][6] Therefore, direct experimental measurement is non-negotiable for validating theoretical models and understanding the properties of a synthesized material. A recent comparative study on calcium vanadates, including CaV₂O₆, found that standard DFT calculations were sufficient to accurately describe their band gaps, which were determined to be in the range of 2.5–3.4 eV.[1]

Experimental Approaches to Band Gap Determination

For powdered semiconductor samples like calcium metavanadate, transmission-based UV-Vis spectroscopy is often impractical due to high scattering losses.[7] The most prevalent and reliable method is Diffuse Reflectance Spectroscopy (DRS) .[8][9][10] This technique measures the light scattered from a packed powder sample over a range of wavelengths.[10] The collected reflectance data can then be transformed to be proportional to the absorption coefficient, allowing for the determination of the band gap.[7]

The transformation is achieved using the Kubelka-Munk function , F(R∞), which relates the absolute reflectance (R∞) of a semi-infinite, densely packed powder to its absorption (k) and scattering (s) coefficients.[8][11][12][13][14]

F(R∞) = (1 - R∞)² / 2R∞ = k / s

Assuming the scattering coefficient 's' is constant with respect to wavelength, the Kubelka-Munk function F(R∞) becomes proportional to the absorption coefficient α.[8] This proportionality is the key that allows us to use DRS data to estimate the band gap.

Comparative Analysis of Experimental Band Gap Values

The synthesis route plays a crucial role in the final properties of calcium metavanadate. Different methods can lead to variations in phase purity, crystal structure, and morphology, all of which can affect the measured band gap. Common synthesis techniques include solid-state reactions and hydrothermal methods.[1][15]

Below is a comparative summary of experimentally determined band gap values for various calcium vanadate compounds from recent literature.

CompoundSynthesis MethodExperimental TechniqueBand Gap (E_g) in eVReference
CaV₂O₆ Solid-State ReactionDRS~3.3 eV[1]
Ca₂V₂O₇ Solid-State ReactionDRS~3.4 eV[1]
Ca₃V₂O₈ Solid-State MetathesisDRS3.55 ± 0.2 eV[16][17]
Ca₃V₂O₈ Solid-State ReactionDRS~3.4 eV[1]

Note: The table highlights that slight variations exist based on stoichiometry and synthesis. The focus of this guide, calcium metavanadate (CaV₂O₆), shows a band gap of approximately 3.3 eV.

Workflow for Band Gap Validation

A robust workflow is essential for obtaining reliable experimental data. The process involves careful sample preparation, precise spectroscopic measurement, and accurate data analysis.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis synthesis Material Synthesis (e.g., Solid-State) characterization Structural Verification (XRD, SEM) synthesis->characterization packing Pack Powder Sample (vs. BaSO₄ reference) characterization->packing drs Acquire Diffuse Reflectance Spectrum packing->drs km Apply Kubelka-Munk Transformation drs->km tauc Construct Tauc Plot km->tauc extrapolate Extrapolate Linear Region to Find E_g tauc->extrapolate result Validated Band Gap extrapolate->result

Caption: Overall workflow for the experimental validation of a material's band gap.

Detailed Protocol: Band Gap Determination via DRS and Tauc Plot Analysis

This protocol provides a self-validating system for determining the optical band gap of calcium metavanadate powder.

1. Causality Behind Experimental Choices:

  • Instrument: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere is required. The integrating sphere collects the total diffuse reflectance from the sample, which is crucial for accurate Kubelka-Munk analysis.[3][7]

  • Reference Standard: Barium sulfate (BaSO₄) or a compressed polytetrafluoroethylene standard is used as a 100% reflectance reference.[3][16] This is because these materials are highly reflective and have a very large band gap, ensuring they do not absorb light in the wavelength range of interest.

  • Data Analysis (Tauc Plot): The Tauc plot is a widely accepted method for determining the band gap from absorption data.[3][9][18] The relationship proposed by Tauc is: (αhν)^(1/n) = A(hν - E_g), where 'α' is the absorption coefficient, 'hν' is the photon energy, 'E_g' is the band gap, and 'A' is a constant.[3] The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed, n = 2 for indirect allowed transitions).[3] For many vanadates, the transition is considered an indirect allowed transition, hence n=2 is often used.

2. Step-by-Step Experimental Workflow:

G start Start step1 Step 1 Instrument Setup Set wavelength range (e.g., 200-800 nm). Perform baseline correction with BaSO₄ reference. start->step1 step2 Step 2 Sample Loading Load finely ground CaV₂O₆ powder into the sample holder, ensuring a dense, smooth surface. step1->step2 step3 Step 3 Data Acquisition Measure the diffuse reflectance spectrum R(λ) of the sample. step2->step3 step4 Step 4 Data Conversion Convert wavelength (λ) to photon energy (E) in eV using E = 1240/λ. step3->step4 step5 Step 5 Kubelka-Munk Calculate F(R) = (1-R)² / (2R) for each data point. step4->step5 step6 Step 6 Tauc Plot Construction Plot [F(R) * E]^(1/2) vs. E (assuming indirect transition, n=2). step5->step6 step7 Step 7 Extrapolation Identify the linear portion of the plot and extrapolate it to the energy axis (y=0). step6->step7 end Result The x-intercept gives the experimental band gap (E_g). step7->end

Caption: Step-by-step protocol for DRS measurement and Tauc plot analysis.

3. Trustworthiness and Self-Validation:

  • Reproducibility: Ensure the powder is packed reproducibly, as packing density can affect the scattering coefficient.[8]

  • Baseline Correction: A proper baseline correction with a high-reflectance standard is critical to remove instrument-related spectral features.

  • Linear Fit: The quality of the linear fit in the Tauc plot is a key indicator of the data's reliability. The linear region should be distinct and well-defined.[7] Be cautious of Urbach tails or sub-band gap absorption which can complicate the extrapolation.[5]

References

  • Measurements of Band Gap in Compound Semiconductors - Band Gap Determination from Diffuse Reflectance Spectra . Shimadzu. [Link]

  • What is Kubelka-Munk? . MMRC. [Link]

  • Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy . Journal of Engineering and Processing Management. [Link]

  • Introduction to Diffuse Reflectance Infrared Fourier Transform Spectroscopy . Nicolet CZ. [Link]

  • Band Gap Determination from Diffuse Reflectance Measurements of Irradiated Lead Borate Glass System Doped with TiO₂ by Using Diffuse Reflectance Technique . Materials Sciences and Applications. [Link]

  • How to Calculate Band Gap Using Tauc Plot | UV-Vis Spectroscopy Analysis in OriginPro | Lecture 37 . YouTube. [Link]

  • Tauc plot - Wikipedia . Wikipedia. [Link]

  • Kubelka-Munk theory – Knowledge and References . Taylor & Francis. [Link]

  • Reflectance spectroscopy: application of the Kubelka-Munk theory to the rates of photoprocesses of powders . Optica Publishing Group. [Link]

  • How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra . The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Diffuse Reflectance Spectroscopy | A Guide . AZoNano. [Link]

  • Synthesis and characterization of M3V2O8 (M = Ca, Sr and Ba) by a solid-state metathesis approach . ResearchGate. [Link]

  • Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study . International Journal of Minerals, Metallurgy and Materials. [Link]

  • A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite for Vanadate and Phosphorus Waste . Biointerface Research in Applied Chemistry. [Link]

  • Understanding the solid-state calcium metavanadate synthesis pathway . CONICET Digital. [Link]

  • Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery . PMC. [Link]

  • Two-Photon Absorption in Ca3(VO4)2 and Ca2.7Sr0.3(VO4)2 Crystals . ResearchGate. [Link]

  • Controlled Synthesis of Calcium Sulfate and Calcium Vanadate Nanostructures | Request PDF . ResearchGate. [Link]

  • Two-Photon Absorption in Ca3(VO4)2 and Ca2.7Sr0.3(VO4)2 Crystals . MDPI. [Link]

  • Electronic and Polar Properties of Vanadate Compounds Stabilized by Epitaxial Strain . The Prometheus Group. [Link]

  • Synthesis of calcium vanadate minerals and related compounds . USGS Publications Warehouse. [Link]

Sources

Validation

Comparative Analysis of Calcium Vanadate Synthesis: A Technical Guide

This guide provides a comparative technical analysis of calcium vanadate synthesis methods, designed for researchers in materials science and pharmaceutical development. Executive Summary Calcium vanadate ( , , ) represe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of calcium vanadate synthesis methods, designed for researchers in materials science and pharmaceutical development.

Executive Summary

Calcium vanadate (


, 

,

) represents a critical class of inorganic materials with applications ranging from luminescent phosphors and electrode materials to potential insulin-mimetic agents in pharmacology. For drug development professionals and material scientists, the choice of synthesis method dictates the phase purity, particle morphology, and biocompatibility of the final product.

This guide objectively compares three distinct synthesis protocols: Hydrothermal Synthesis , Water-Assisted Solid-State Reaction (WASSR) , and Sol-Gel Processing .

Hydrothermal Synthesis: The Nano-Precision Route

Best for: Controlling morphology (nanorods/nanowires) and achieving high crystallinity at moderate temperatures.

Mechanism: Hydrothermal synthesis utilizes high pressure and aqueous solvents above their boiling points to increase the solubility of precursors, facilitating the nucleation of distinct nanostructures. This method allows for the selective synthesis of phases (e.g.,


 vs. 

) simply by adjusting the pH.

Experimental Protocol:

  • Precursor Preparation: Dissolve stoichiometric amounts of Calcium Acetate (

    
    ) and Sodium Orthovanadate (
    
    
    
    ) in deionized water.
  • pH Adjustment: Adjust pH to 10 using

    
     (for 
    
    
    
    nanorods) or pH 4-6 (for
    
    
    ).
  • Reaction: Transfer solution to a Teflon-lined stainless steel autoclave. Heat at 180°C for 24 hours .

  • Post-Processing: Centrifuge the white precipitate, wash 3x with ethanol/water to remove

    
     ions, and dry at 80°C.
    

Critical Insight: The pH value acts as a "structure-directing switch." Basic conditions favor the formation of straw-bundle-like superstructures, while acidic conditions favor compact microplatelets.

Workflow Diagram:

Hydrothermal Start Precursors (Ca Acetate + Na3VO4) Mix Dissolution & pH Adjustment Start->Mix Auto Autoclave 180°C, 24h Mix->Auto Wash Centrifuge & Wash (EtOH/H2O) Auto->Wash Dry Dry 80°C Wash->Dry End Ca Vanadate Nanostructures Dry->End

Figure 1: Hydrothermal synthesis workflow emphasizing pH control for morphology selection.

Water-Assisted Solid-State Reaction (WASSR): The Scalable "Green" Route

Best for: Large-scale production and energy efficiency. Avoids the high temperatures (>600°C) of traditional solid-state methods.

Mechanism: Traditional solid-state reactions require high temperatures that lead to particle agglomeration. WASSR utilizes a small amount of water (10-20 wt%) to bridge the reaction diffusion barrier, allowing


 and 

to react at temperatures as low as 80–120°C .

Experimental Protocol:

  • Mixing: Mix

    
     and 
    
    
    
    powders in a molar ratio of 1:1.
  • Activation: Add 15 wt% deionized water to the powder mixture. Grind in an agate mortar for 20 minutes to form a paste.

  • Incubation: Seal the paste in a container and heat at 80°C for 24–48 hours .

  • Calcination (Optional): For higher crystallinity, anneal at 400°C for 2 hours (significantly lower than the 600°C+ required for dry solid-state).

Critical Insight: The presence of water facilitates the dissociation of surface ions, creating a "micro-reactor" environment at grain boundaries, drastically lowering the activation energy.

Workflow Diagram:

WASSR Input Powders: V2O5 + Ca(OH)2 Paste Add 15% H2O Grind to Paste Input->Paste React Incubate 80°C, 48h Paste->React Anneal Anneal (Optional) 400°C React->Anneal Product CaV2O6 Nanoparticles React->Product Direct Anneal->Product

Figure 2: Water-Assisted Solid-State Reaction (WASSR) pathway reducing thermal budget.

Sol-Gel Synthesis: The Homogeneity Route

Best for: Doping (e.g., with Eu/Sm for luminescence) and creating ultra-pure, homogenous phases for biological testing.

Mechanism: Sol-gel processing involves the hydrolysis and polycondensation of precursors to form a gel network. This locks ions in a rigid framework, preventing phase segregation during calcination.

Experimental Protocol:

  • Chelation: Dissolve

    
     and 
    
    
    
    in water. Add Citric Acid (molar ratio 1:1 to metal ions) as a chelating agent.
  • Sol Formation: Adjust pH to 7-8 with ammonia. Stir at 80°C until a transparent sol forms.

  • Gelation: Evaporate solvent slowly until a viscous resin/gel is obtained.

  • Calcination: Pre-heat at 300°C (to decompose organics), then calcine at 500–550°C for 4 hours .

Critical Insight: Citric acid prevents the precipitation of individual hydroxides, ensuring that Ca and V ions are mixed at the atomic level. This is crucial when synthesizing V-doped hydroxyapatite for bone tissue engineering.

Workflow Diagram:

SolGel Precursors Ca Nitrate + NH4VO3 + Citric Acid Sol Stir 80°C pH 7-8 (Sol) Precursors->Sol Gel Evaporate (Viscous Gel) Sol->Gel Calc Calcination 550°C, 4h Gel->Calc Final Homogenous CaV2O6 Powder Calc->Final

Figure 3: Sol-Gel workflow ensuring atomic-level mixing via citrate chelation.

Comparative Analysis: Data & Performance

The following table contrasts the three methods based on experimental outcomes relevant to pharmaceutical and material applications.

FeatureHydrothermalWASSR (Water-Assisted)Sol-Gel
Reaction Temp 160–200°C80–120°C500–550°C
Particle Size 50 nm – 5

m (Tunable)
< 100 nm100–300 nm
Morphology Highly Controlled (Rods, Sheets)Irregular/AgglomeratedSpherical/Porous
Purity High (Recrystallized)Moderate (Surface reactants)Very High (Atomic mixing)
Scalability Low (Batch Autoclave)High (Simple Mixing)Moderate (Gel processing)
Bio-Relevance High (Nanostructures for uptake)Low (Bulk materials)High (Doping/Implants)

Key Takeaway for Drug Development: If the goal is to study cellular uptake or toxicity of calcium vanadate nanocarriers, Hydrothermal synthesis is superior due to the ability to tune aspect ratios (rods vs. spheres). For creating doped bone implants (e.g., V-doped apatite), Sol-Gel offers the necessary homogeneity.

Characterization & Validation Standards

To ensure scientific integrity, synthesized products must be validated using the following self-validating system:

  • X-Ray Diffraction (XRD):

    • Target: Confirm phase purity (e.g., Monoclinic

      
      , Space Group C2/m).
      
    • Validation: Absence of peaks at

      
       (indicative of unreacted 
      
      
      
      ).
  • FT-IR Spectroscopy:

    • Target: Identify V-O bond vibrations.

    • Validation: Strong absorption bands at 960

      
       (
      
      
      
      symmetric stretch) and 600-900
      
      
      (V-O-V bridging).
  • Photoluminescence (PL):

    • Target: Defect analysis.

    • Validation: Broad emission band centered at ~500 nm (Green) under UV excitation indicates charge transfer transitions, confirming the semiconductor nature of the vanadate group.

References
  • Hydrothermal Synthesis of Calcium Vanadate Micro/Nanostructures Source: ResearchGate URL:[1][Link]

  • Water-Assisted Solid-State Reaction (WASSR) for CaV2O6 Source: ResearchGate URL:[1][Link]

  • Sol-Gel Synthesis of Calcium Phosphate/Vanadate Biomaterials Source: DiVA Portal URL:[Link]

  • Comparative Study of Calcium Vanadate Optoelectronic Properties Source: USTB URL:[Link]

  • Vanadium Compounds in Medicine (Insulin Mimetics) Source: NCBI / PMC URL:[Link]

Sources

Comparative

Long-Term Stability Comparison of Calcium Vanadate Photocatalysts

Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: Calcium Vanadate ( , ) vs. Bismuth Vanadate ( ) Executive Summary In the field of visible-l...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: Calcium Vanadate (


, 

) vs. Bismuth Vanadate (

)

Executive Summary

In the field of visible-light-driven photocatalysis, metal vanadates are pivotal due to their narrow band gaps and suitable band edge positions for water oxidation. While Bismuth Vanadate (


)  is the current "gold standard" for performance (reaching >5 mA cm⁻² photocurrents), it suffers from severe photocorrosion and poor charge transport kinetics, necessitating complex protective layers.

Calcium Vanadate (


, 

)
emerges as a robust alternative. Although it possesses a wider band gap (~3.0–3.4 eV) limiting its visible light absorption compared to

(~2.4 eV), it exhibits superior structural and thermal stability . This guide provides an objective technical comparison, demonstrating that while Ca-vanadates may lag in raw solar-to-hydrogen (STH) efficiency, they offer a more durable lattice framework for long-term UV/near-visible applications and organic pollutant degradation.

Comparative Technical Analysis

Material Properties & Stability Metrics

The following table synthesizes experimental data comparing the physicochemical properties and stability profiles of the primary calcium vanadate phases against monoclinic bismuth vanadate.

FeatureCalcium Pyrovanadate (

)
Calcium Metavanadate (

)
Bismuth Vanadate (

)
Crystal System Triclinic / MonoclinicMonoclinic (Brannerite-type)Monoclinic Scheelite
Band Gap (

)
~3.0 – 3.2 eV (UV/Blue)~3.3 – 3.4 eV (UV)~2.4 eV (Visible)
Melting Point > 1000 °C~975 °C~940 °C
Photocorrosion Risk Moderate: Surface V-leaching in acidic/alkaline media.Moderate: Similar leaching risks; stable in neutral pH.High: Severe anodic photocorrosion (

loss) without co-catalysts.
Lattice Bond Nature Ionic (

) + Covalent (

)
Ionic (

) + Covalent (

)
Covalent/Lone Pair (

)
Operational Stability High (>26h for

evolution)
ModerateLow (<10h bare); High (>100h) only with protection (e.g., CoPi).
The Stability-Performance Trade-off

Why


 Degrades: 


suffers from photo-induced self-oxidation . Under illumination, photogenerated holes (

) accumulate at the surface faster than they can oxidize water. These accumulated holes oxidize the lattice oxygen, destabilizing the

centers, which then dissolve into the electrolyte.
  • Failure Mode: Anodic dissolution (

    
    ).
    

Why Calcium Vanadates Persist: Calcium vanadates benefit from the alkaline earth effect . The


 bond is predominantly ionic and thermodynamically stable. Unlike the 

ion, which has a stereochemically active

lone pair that distorts the lattice (aiding charge separation but creating structural vulnerability), the

ion provides a rigid, non-distorted cation framework.
  • Advantage:[1] While

    
     leaching is still a thermodynamic risk in vanadates, the rigid calcium framework retards the kinetics of bulk disintegration compared to the softer bismuth lattice.
    

Mechanistic Insights: Photocorrosion Pathways

To understand the long-term failure modes, we must visualize the charge transfer and degradation pathways. The diagram below contrasts the stable operation of Calcium Vanadate with the degradation pathway of Bismuth Vanadate.

Photocorrosion_Mechanism cluster_0 Calcium Vanadate (Ca2V2O7) - Stable Pathway cluster_1 Bismuth Vanadate (BiVO4) - Degradation Pathway Ca_Bulk Ca2V2O7 Bulk Lattice (Rigid Ionic Ca-O) Hole_Gen_Ca h+ Generation (UV/Blue Light) Ca_Bulk->Hole_Gen_Ca Surface_Ca Surface Active Sites Hole_Gen_Ca->Surface_Ca Fast Transfer Water_Ox_Ca H2O Oxidation (O2 Evolution) Surface_Ca->Water_Ox_Ca Dominant Reaction Bi_Bulk BiVO4 Bulk Lattice (Distorted Bi-O) Hole_Gen_Bi h+ Generation (Visible Light) Bi_Bulk->Hole_Gen_Bi Hole_Accum Surface h+ Accumulation (Slow Kinetics) Hole_Gen_Bi->Hole_Accum High Rate Lattice_Ox Lattice Oxygen Oxidation Hole_Accum->Lattice_Ox Self-Oxidation V_Leaching V5+ Dissolution (Photocorrosion) Lattice_Ox->V_Leaching Structure Collapse

Figure 1: Comparative charge transfer pathways showing the self-oxidation mechanism in BiVO4 versus the stable catalytic cycle in Ca2V2O7.

Experimental Protocol: Self-Validating Stability Testing

Trustworthiness in stability claims requires a rigorous, multi-faceted experimental approach. A simple "time vs. activity" plot is insufficient. The following protocol ensures detection of both bulk and surface degradation.

The "Triple-Check" Workflow
  • Operational Stability (Activity): Continuous measurement of gas evolution (

    
    ) or pollutant concentration.
    
  • Structural Stability (Bulk): XRD before and after the run to detect phase changes.

  • Chemical Stability (Leaching): Crucial Step. ICP-MS analysis of the electrolyte/solution to detect dissolved Vanadium (

    
    ) or Calcium (
    
    
    
    ) ions.
Step-by-Step Methodology

Reagents:

  • Photocatalyst powder (

    
     or 
    
    
    
    ).[2][3]
  • Sacrificial Agent (e.g.,

    
     for 
    
    
    
    evolution to scavenge holes).
  • Deionized water (Milli-Q).

Procedure:

  • Baseline Characterization:

    • Perform XRD (X-Ray Diffraction) to confirm phase purity.[4]

    • Perform XPS (X-Ray Photoelectron Spectroscopy) to establish initial surface oxidation states (

      
      , 
      
      
      
      ).
  • Reactor Setup:

    • Suspend 50 mg catalyst in 100 mL solution.

    • Sonicate for 15 mins to ensure dispersion.

    • Purge with Argon/Nitrogen for 30 mins to remove dissolved

      
      .
      
  • Illumination & Sampling:

    • Irradiate with 300W Xe arc lamp (with UV-cutoff filter if testing visible only, or full spectrum for CaV).

    • Hourly: Sample gas headspace (GC analysis) or liquid aliquot (UV-Vis for dye degradation).

    • Every 4 Hours: Remove 2 mL of suspension, centrifuge at 10,000 rpm. Collect supernatant.

  • Leaching Analysis (The Validator):

    • Analyze the supernatant using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .

    • Threshold: If

      
       of total V in catalyst, the material is undergoing photocorrosion.
      
  • Post-Run Analysis:

    • Recover solid catalyst, wash, and dry.

    • Repeat XRD and XPS. Look for peak broadening (amorphization) or binding energy shifts (reduction of

      
       to 
      
      
      
      ).
Protocol Visualization

Stability_Protocol cluster_monitoring In-Situ Monitoring Start Synthesis (Ca2V2O7) Char_Pre Pre-Test Characterization (XRD, XPS, SEM) Start->Char_Pre Reaction Photocatalytic Run (>24 Hours) Char_Pre->Reaction Gas_Analysis Gas Chromatography (H2/O2 Evolution) Reaction->Gas_Analysis Aliquot Supernatant Sampling Reaction->Aliquot Char_Post Post-Test Characterization (XRD, XPS) Reaction->Char_Post ICP ICP-MS Analysis (Detect Leached V/Ca) Aliquot->ICP Decision Stability Verdict ICP->Decision V < 0.1 ppm Char_Post->Decision No Phase Change

Figure 2: The "Triple-Check" stability testing workflow emphasizing leachate analysis.

Enhancement Strategies

To bridge the gap between the stability of


 and the performance of 

, researchers employ the following strategies:
  • Heterojunction Construction:

    • Coupling

      
       with 
      
      
      
      or
      
      
      creates a Z-scheme system. This spatially separates charges, preventing holes from accumulating on the vanadate surface and reducing self-oxidation.
  • Surface Passivation:

    • Depositing ultra-thin layers of

      
       or 
      
      
      
      acts as a physical barrier against solvent etching while allowing charge tunneling.
  • Doping:

    • Doping

      
       with 
      
      
      
      or
      
      
      can modulate the lattice energy, further stabilizing the structure against photocorrosion.

References

  • Visible-light driven multifunctional Ca2V2O7 photocatalyst for sustainable hydrogen generation. Photochemical & Photobiological Sciences, 2026. Link

  • Long-Term Stability Metrics of Photoelectrochemical Water Splitting. NREL/Frontiers in Energy Research, 2022. Link

  • Structure characteristics and photoactivity of CaV2O6 nanorods. RSC Advances, 2015. Link

  • Facile 2D In2Se3 protection for enhanced BiVO4 stability. Journal of Materials Chemistry A, 2021. Link

  • Revised Pourbaix diagrams for the vanadium – water system. Journal of Electrochemical Science and Engineering, 2019. Link

Sources

Validation

cross-validation of characterization techniques for calcium metavanadate

Cross-Validation of Calcium Metavanadate ( ): A Multi-Technique Characterization Guide Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: (Monoc...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Calcium Metavanadate ( ): A Multi-Technique Characterization Guide

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Subject:


 (Monoclinic Brannerite-type)

Executive Summary: The Necessity of Orthogonal Validation

In the development of vanadium-based therapeutics (insulin mimetics) and luminescent host lattices, Calcium Metavanadate (


) presents a unique characterization challenge. Its performance relies heavily on the precise oxidation state of vanadium (

) and the absence of amorphous

phases that standard X-ray Diffraction (XRD) often fails to detect.

This guide moves beyond single-technique reliance. We present a Cross-Validation Framework where every primary characterization method is paired with an orthogonal "validator" technique to ensure structural purity, chemical stoichiometry, and functional stability.

Structural Phase Confirmation: XRD vs. Raman[1][2][3]

The Challenge: The "Invisible" Amorphous Phase

Standard Powder XRD is excellent for confirming the crystalline monoclinic C2/m phase. However, in drug delivery applications, trace amounts of unreacted, amorphous Vanadium Pentoxide (


) can induce cytotoxicity. XRD is often blind to these amorphous domains.
Primary Technique: Powder X-Ray Diffraction (XRD)[4]
  • Target: Long-range crystal order.

  • Success Criteria: Identification of the monoclinic brannerite-type structure.

  • Key Markers:

    • Primary peaks at

      
       (depending on Cu K
      
      
      
      source).
    • Absence of peaks at

      
       (characteristic of crystalline 
      
      
      
      ).
The Validator: Raman Spectroscopy
  • Target: Short-range local bonding environments (V-O vibrations).

  • Why it Validates XRD: Raman cross-sections for V-O bonds are extremely high. It detects amorphous vanadium oxides that lack the periodicity to diffract X-rays.

  • Critical Observation:

    • 
       Signal:  A sharp symmetric stretching mode (
      
      
      
      ) at ~930–960 cm⁻¹ .
    • Impurity Flag: If you see a broad shoulder or peak at 994 cm⁻¹ , your sample contains unreacted

      
      , even if the XRD is clean.
      
Data Comparison Table: Structural Fingerprints
FeatureXRD (Long Range)Raman (Short Range)
Primary Signal Bragg Reflections (20-80°

)
V-O Stretching (~930 cm⁻¹)
Sensitivity >3-5% crystalline volume<1% local bond defects
Blind Spot Amorphous phasesBulk lattice parameters
Validation Status Inconclusive alone Confirming

Surface Chemistry & Oxidation: XPS vs. EDS

The Challenge: Surface Reduction

Vanadium is redox-active. During synthesis (especially high-temperature calcination), the surface can partially reduce from


 to 

. This alters the material's catalytic behavior and solubility in biological media. Energy Dispersive Spectroscopy (EDS) penetrates too deeply (microns) to see this surface alteration.
Primary Technique: X-ray Photoelectron Spectroscopy (XPS)
  • Target: Top 1-10 nm surface oxidation states.

  • Protocol: High-resolution scan of the V2p doublet (

    
     and 
    
    
    
    ).
  • Binding Energy Reference:

    • 
       (
      
      
      
      ): 517.2 eV (Target).
    • 
       (
      
      
      
      ): 516.0 eV (Impurity).
  • Validation Logic: Deconvolute the V2p peak. If the area ratio of 516 eV / 517.2 eV > 0.05, the surface is chemically degraded.

The Validator: EDS (Energy Dispersive X-ray Spectroscopy)
  • Target: Bulk elemental stoichiometry (Ca:V ratio).

  • Why it Validates XPS: XPS is surface-sensitive and can be misled by surface contamination. EDS confirms that the bulk ratio matches the theoretical 1:2 (Ca:V) stoichiometry, ruling out gross synthesis errors like phase separation into CaO.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating


 purity.

ValidationLogic Sample Synthesized CaV2O6 XRD Step 1: XRD Analysis (Check Crystal Phase) Sample->XRD XRD_Pass Monoclinic Phase Detected XRD->XRD_Pass Pure Pattern XRD_Fail Impurity Peaks (CaO/V2O5) XRD->XRD_Fail Mixed Phase Raman Step 2: Raman Spectroscopy (Check Amorphous V2O5) XRD_Pass->Raman Raman_Pass Sharp Peak ~930-960 cm⁻¹ Raman->Raman_Pass No Amorphous Signal Raman_Fail Shoulder at 994 cm⁻¹ Raman->Raman_Fail Amorphous Detected XPS Step 3: XPS Analysis (Check Oxidation State) Raman_Pass->XPS XPS_Pass V2p3/2 at 517.2 eV (V5+) XPS->XPS_Pass Pure V5+ XPS_Fail Shoulder at 516.0 eV (V4+) XPS->XPS_Fail Surface Reduction Final VALIDATED MATERIAL Ready for Bio-Assay XPS_Pass->Final

Figure 1: The "Gatekeeper" workflow. A sample must pass XRD (bulk), Raman (local/amorphous), and XPS (surface chemistry) sequentially to be considered validated.

Experimental Protocols

Protocol A: Hydrothermal Synthesis (High Purity)

Why this method? Unlike solid-state reactions, hydrothermal synthesis controls particle size and reduces the risk of high-temperature reduction of


.
  • Precursor Dissolution: Dissolve stoichiometric amounts of

    
     (Ammonium Metavanadate) and 
    
    
    
    (Calcium Nitrate) in deionized water.
  • pH Adjustment: Adjust pH to ~9.0 using

    
    . This ensures the formation of the correct metavanadate species in solution.
    
  • Reaction: Transfer to a Teflon-lined autoclave. Heat at 180°C for 24 hours .

  • Washing: Centrifuge and wash the white precipitate 3x with ethanol/water to remove nitrate residues.

  • Calcination: Anneal the dried powder at 550°C for 4 hours in air. Note: Temperatures >600°C risk melting or phase transitions.

Protocol B: Simulated Body Fluid (SBF) Leaching Test

Why this method? For biomedical applications, stability in physiological pH is critical.

  • Preparation: Prepare standard SBF (Kokubo solution, pH 7.4).

  • Immersion: Suspend 50 mg of validated

    
     in 50 mL SBF at 37°C.
    
  • Sampling: Aliquot 1 mL at 1h, 24h, and 72h.

  • Analysis: Use ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) to measure Vanadium concentration in the supernatant.

    • Pass Criteria: Vanadium release < 5 ppm (unless designed as a controlled release system). High release indicates lattice instability.

Synthesis & Characterization Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_char Validation Phase Precursors NH4VO3 + Ca(NO3)2 Hydrothermal Autoclave 180°C, 24h Precursors->Hydrothermal Calcination Calcination 550°C, Air Hydrothermal->Calcination XRD_Check XRD (Bulk Phase) Calcination->XRD_Check Raman_Check Raman (Amorphous Check) XRD_Check->Raman_Check If Pure XPS_Check XPS (V5+ Confirmation) Raman_Check->XPS_Check If Pure

Figure 2: Operational workflow from precursor selection to final multi-modal validation.

References

  • Materials Project. "CaV2O6 (Monoclinic, C2/m) Crystal Structure and Properties." Materials Project Database, mp-27624. [Link]

  • Jin, X., et al. "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study." Journal of Alloys and Compounds, 2025.
  • Silversmit, G., et al. "Determination of the V2p XPS binding energies for different vanadium oxidation states (V5+ to V0+)." Journal of Electron Spectroscopy and Related Phenomena, 2004. Note: The authoritative source for V2p binding energies (517.2 eV for V5+).

  • Frost, R. L., et al. "Raman spectroscopy of selected metavanadates." Spectrochimica Acta Part A, 2002.
Comparative

comparative life cycle assessment of vanadate-based cathode materials

Comparative Life Cycle Assessment: Vanadate-Based Cathode Architectures ( vs. ) Executive Summary The search for high-energy-density cathode materials has pushed research beyond the thermodynamic limits of olivine ( ) an...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Life Cycle Assessment: Vanadate-Based Cathode Architectures ( vs. )

Executive Summary

The search for high-energy-density cathode materials has pushed research beyond the thermodynamic limits of olivine (


) and layered oxides (NMC). Vanadate-based cathodes, specifically Lithium Trivanadate (

, LVO) and Sodium Vanadate (

, NVO), utilize the multivalency of vanadium (

) to achieve specific capacities exceeding 280 mAh/g—nearly double that of commercial LFP.

However, high electrochemical performance often masks significant upstream environmental burdens. This guide provides a comparative Life Cycle Assessment (LCA) of LVO and NVO, focusing on the trade-off between operational energy density and manufacturing carbon intensity .

Key Finding: While


 offers superior specific energy, its "cradle-to-gate" Global Warming Potential (GWP) is disproportionately driven by the energy-intensive extraction of Vanadium Pentoxide (

) and the refining of Lithium.

presents a viable lower-impact alternative by utilizing abundant sodium precursors, provided the synthesis method minimizes high-temperature calcination steps.

System Boundaries & Methodology

To ensure scientific integrity, we define the Functional Unit not merely as 1 kg of material, but as 1 kWh of deliverable electrochemical energy . This normalizes the comparison, preventing low-capacity materials from appearing artificially "green" simply due to low mass.

LCA Scope: Cradle-to-Gate

The assessment covers three distinct phases:

  • Raw Material Acquisition: Mining and refining of

    
    , 
    
    
    
    , and
    
    
    .
  • Precursor Synthesis: Sol-gel vs. Hydrothermal processing energy.

  • Cathode Manufacturing: Calcination and drying.

Visualization: System Boundary Definition

LCA_Boundary cluster_0 Upstream (Extraction) cluster_1 Core Process (Synthesis) cluster_2 Output Mining Ore Mining (V, Li, Na) Refining Refining (V2O5, LiOH) Mining->Refining Synthesis Reaction (Hydrothermal/Sol-Gel) Refining->Synthesis Calcination Calcination (400-600°C) Synthesis->Calcination Waste Chemical Waste (Nitrates/Organics) Synthesis->Waste Product Cathode Powder Calcination->Product Calcination->Waste Heat Loss

Figure 1: Cradle-to-Gate System Boundary for Vanadate Cathode Production.

Experimental Protocols & Energy Analysis

The environmental footprint of vanadates is heavily dictated by the synthesis route. Below are two field-validated protocols. I have selected Hydrothermal for LVO (to control nanorod morphology) and Sol-Gel for NVO (to ensure stoichiometric homogeneity), as these are the industry-standard "best practice" methods for each chemistry.

Protocol A: Hydrothermal Synthesis of (LVO)

Objective: Produce single-crystalline nanorods to maximize


 diffusion rates.
  • Reagents:

    
     powder, 
    
    
    
    , Deionized Water.
  • Mechanism: Dissolution-Recrystallization.

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve stoichiometric

    
     in DI water. Add 
    
    
    
    slowly. Stir at 50°C until a clear orange solution forms (formation of
    
    
    ).
  • Acidification: Adjust pH to ~6.5 using dilute

    
     to promote polyvanadate condensation.
    
  • Autoclave Treatment: Transfer solution to a Teflon-lined stainless steel autoclave.[1] Heat at 180°C for 24 hours .

    • Scientist's Note: This step is energy-intensive due to the long duration, but it eliminates the need for ultra-high temperature sintering later.

  • Washing: Centrifuge the precipitate and wash 3x with ethanol to remove unreacted ions.

  • Drying: Vacuum dry at 80°C for 12 hours.

Protocol B: Sol-Gel Synthesis of (NVO)

Objective: Achieve atomic-level mixing to prevent phase separation of sodium oxides.

  • Reagents:

    
    , 
    
    
    
    , Citric Acid (Chelating agent).
  • Mechanism: Chelation-Polyesterification.

Step-by-Step Workflow:

  • Chelation: Dissolve

    
     and 
    
    
    
    in water. Add Citric Acid (molar ratio 1:1 to metal ions).[2]
  • Gelation: Stir at 80°C. The solution viscosity increases as water evaporates, forming a viscous blue/green gel (xerogel).

  • Pre-Calcination: Heat gel at 300°C for 4 hours to decompose organic ligands (Combustion phase).

    • LCA Hotspot: This releases

      
       and 
      
      
      
      directly from the precursor decomposition.
  • Sintering: Grind the resulting ash and sinter at 500°C for 10 hours in air.

Visualization: Synthesis Logic & Impact Flow

Synthesis_Flow cluster_LVO LVO (Hydrothermal) cluster_NVO NVO (Sol-Gel) L1 Precursor Mixing L2 Autoclave (180°C, 24h) High Elec. Load L1->L2 L3 Washing (Solvent Waste) L2->L3 L4 LiV3O8 Nanorods L3->L4 N1 Chelation (Citric Acid) N2 Gelation & Drying N1->N2 N3 Calcination (500°C) Direct CO2 Emissions N2->N3 N4 NaV3O8 Powder N3->N4

Figure 2: Comparative Process Flow. Note the trade-off between Electrical Load (Hydrothermal) and Direct Emissions (Sol-Gel).

Performance vs. Impact Matrix

The following data synthesizes experimental electrochemical results with Life Cycle Inventory (LCI) data for vanadium and lithium production.

Table 1: Comparative Metrics (Cradle-to-Gate)

Metric

(Hydrothermal)

(Sol-Gel)

(Ref. Std)
Discharge Capacity 280 mAh/g220 mAh/g170 mAh/g
Avg.[3] Voltage 2.6 V2.4 V3.4 V
Specific Energy ~728 Wh/kg~528 Wh/kg~580 Wh/kg
GWP (

)
18.5 14.2 9.8
GWP (

)
25.4 26.9 16.9
Primary Hotspot

Extraction
Citric Acid/CalcinationFe Precursors
Toxicity Potential High (Vanadium leaching)High (Vanadium leaching)Low
Critical Analysis of Data[1][4]
  • The Vanadium Penalty: Both vanadate materials have significantly higher GWP per kg than LFP. This is directly attributable to the extraction of Vanadium from titanomagnetite ores, which is energy-intensive and chemically aggressive.

  • The Density Correction: When normalized to kWh (Energy Density), LVO becomes more competitive. Although its manufacturing footprint is higher, you need less of it to store the same amount of energy compared to NVO.

  • Sodium Trade-off: NVO avoids the impact of Lithium mining (which accounts for ~15% of LVO's footprint), but the Sol-Gel method introduces "Process Emissions" from the combustion of citric acid and nitrates.

Senior Scientist's Recommendations

  • For High-Performance Applications:

    
     is the superior choice. The higher specific energy justifies the increased manufacturing carbon cost if and only if the battery cycle life exceeds 1,000 cycles, allowing the "amortization" of the initial carbon debt.
    
  • For Grid Storage (Stationary):

    
     is preferable. In stationary applications, weight (specific energy) is less critical. The elimination of Lithium supply chain risks and the abundance of Sodium precursors make NVO a more sustainable long-term solution, despite the lower voltage.
    
  • Mitigation Strategy: To improve the LCA of vanadates, research must focus on recycling

    
     . Unlike Lithium, Vanadium has a high recovery rate from spent catalysts and batteries. Implementing a closed-loop Vanadium supply chain can reduce the GWP of these cathodes by up to 40%.
    

References

  • Weber, S., et al. (2018). "Life Cycle Assessment of a Vanadium Redox Flow Battery."[4] Environmental Science & Technology.[4] Available at: [Link]

  • Xu, H.Y., et al. (2004). "Novel chemical method for synthesis of LiV3O8 nanorods as cathode materials for lithium ion batteries."[3] Electrochimica Acta. Available at: [Link][3]

  • Liu, Y., et al. (2011). "Synthesis of LiV3O8 nanosheets as a high-rate cathode material for rechargeable lithium batteries." CrystEngComm. Available at: [Link]

  • Peters, J.F., et al. (2017). "The environmental impact of Li-Ion batteries and the role of key parameters – A review." Renewable and Sustainable Energy Reviews. (Contextual grounding for LFP comparison).
  • Hiremath, M., et al. (2015). "Comparative life cycle assessment of battery storage systems for stationary applications." Environmental Science & Technology.[4] (Data source for Vanadium extraction impacts).[3][4][5]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Calcium Metavanadate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Calcium metavanadate. Our goal is to empower you with the knowledge to work safel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Calcium metavanadate. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and experimental integrity. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and material-specific hazards.

Understanding the Risks: The "Why" Behind the "How"

Calcium metavanadate, while a valuable compound in various research applications, presents significant health hazards that necessitate stringent safety measures. It is classified as toxic if swallowed or inhaled, can cause serious eye irritation, and is suspected of damaging fertility or the unborn child. Furthermore, prolonged or repeated inhalation may cause damage to the respiratory tract. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of laboratory safety.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling Calcium metavanadate in a laboratory setting.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the compound, which can cause irritation.[1][4][5] It is crucial to select gloves that are impervious to the material.[6]
Body Protection A laboratory coat or chemical-resistant coveralls.Minimizes the risk of skin exposure and contamination of personal clothing.[3][4]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when there is a risk of dust formation or if ventilation is inadequate.Protects the respiratory tract from the inhalation of toxic dust particles.[1][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Calcium metavanadate is crucial for maintaining a safe laboratory environment. The following step-by-step guide outlines the key procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store Calcium metavanadate in a tightly closed, clearly labeled container.[1][7][8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[7]

Handling and Use
  • Ventilation: Always handle Calcium metavanadate in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[2][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[8]

  • Avoid Dust Formation: Take care to avoid the formation of dust when transferring or weighing the material.[2][7][8][9]

Spill Management
  • Minor Spills: For small spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[7][10] Avoid creating dust.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

Disposal Plan
  • Waste Collection: All waste containing Calcium metavanadate, including contaminated PPE and empty containers, must be collected in sealed, labeled containers.[1]

  • Disposal: Dispose of Calcium metavanadate waste through a licensed waste disposal company.[1][7] Do not discharge into drains or the environment.[9] Empty containers may retain product residue and should be treated as hazardous waste.[1][11]

Visualizing the PPE Workflow

To further clarify the procedural steps for donning and doffing PPE when handling Calcium metavanadate, the following workflow diagram is provided.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 1. Lab Coat/Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Handle Calcium Metavanadate Don4->Work Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Handling Procedure Doff4->End Start Start Handling Procedure Start->Don1 Work->Doff1

Caption: A flowchart illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment when working with Calcium metavanadate.

Conclusion: A Culture of Safety

Adherence to these guidelines is paramount for the safe handling of Calcium metavanadate. By understanding the hazards and implementing these protective measures, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only prevents accidents but also fosters a culture of responsibility and excellence in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Calcium. Retrieved from [Link]

  • ChemBK. (2024, April 10). CALCIUM METAVANADATE. Retrieved from [Link]

  • Castrol. (2025, March 26). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium meta-vanadate. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). Calcium Vanadate. Retrieved from [Link]

  • 911Metallurgist. (2021, February 8). Calcium Vanadate Precipitation and Processing. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2023, June 3). Disposal of Vanadium. Retrieved from [Link]

  • MDPI. (n.d.). Kinetics of the Carbonate Leaching for Calcium Metavanadate. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

Sources

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